molecular formula C14H15N3O B111120 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 109229-22-3

6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B111120
CAS No.: 109229-22-3
M. Wt: 241.29 g/mol
InChI Key: PVNGDFHKRAIVTC-UHFFFAOYSA-N
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Description

6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a synthetically accessible and versatile chemical scaffold of significant interest in medicinal chemistry and chemical biology. Its core structure serves as a privileged template for the development of potent and selective kinase inhibitors. This compound is recognized as a valuable intermediate in the synthesis of complex molecules targeting critical signaling pathways. https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00971 Research into this scaffold has demonstrated its utility in probing disease mechanisms, particularly in oncology. For instance, closely related structural analogs have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs) and the JAK/STAT signaling pathway, which are pivotal in cell cycle regulation and oncogenesis. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00994 The molecule's ability to be efficiently functionalized at multiple positions allows for extensive structure-activity relationship (SAR) studies, enabling researchers to fine-tune potency, selectivity, and physicochemical properties. This makes this compound a fundamental building block for the discovery of new chemical probes and therapeutic candidates, providing a robust starting point for innovative research programs. https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00423

Properties

IUPAC Name

6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNGDFHKRAIVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CNC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556508
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109229-22-3
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and relevant data for the preparation of this molecule and its analogs.

Introduction

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules. The benzyl-substituted derivative, this compound, serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies. This guide will focus on the primary synthetic routes to this core structure, starting from commercially available materials.

Core Synthetic Pathway

The most prevalent and efficient synthetic route to this compound involves a two-step process starting from 1-benzyl-4-piperidone. The general strategy involves the introduction of a suitable functional group at the 3-position of the piperidone ring, followed by cyclocondensation to form the pyrimidinone ring.

A common approach is the construction of an enaminone intermediate followed by cyclization with a suitable C1 synthon. This pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrimidinone Ring Formation A 1-Benzyl-4-piperidone C 1-Benzyl-3-(dimethylaminomethylene) -4-piperidone A->C Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one C->E Cyclocondensation in refluxing ethanol D Amidine or Guanidine (e.g., Formamidine acetate) D->E

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 1-Benzyl-3-(dimethylaminomethylene)-4-piperidone

This step involves the formation of a key enaminone intermediate from 1-benzyl-4-piperidone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-piperidone189.2610.0 g0.0528
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1615.0 mL0.126
Toluene-50 mL-

Procedure:

  • A solution of 1-benzyl-4-piperidone (10.0 g, 0.0528 mol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • N,N-Dimethylformamide dimethyl acetal (15.0 mL, 0.126 mol) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude 1-benzyl-3-(dimethylaminomethylene)-4-piperidone, which is often used in the next step without further purification.

Synthesis of this compound

This final step involves the cyclocondensation of the enaminone intermediate with an appropriate amidine source to form the desired pyrimidinone ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-3-(dimethylaminomethylene)-4-piperidone244.3412.9 g0.0528
Formamidine acetate104.118.25 g0.0792
Sodium ethoxide68.055.4 g0.0792
Ethanol-100 mL-

Procedure:

  • To a suspension of sodium ethoxide (5.4 g, 0.0792 mol) in absolute ethanol (100 mL), formamidine acetate (8.25 g, 0.0792 mol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of crude 1-benzyl-3-(dimethylaminomethylene)-4-piperidone (12.9 g, 0.0528 mol) in absolute ethanol (50 mL) is then added to the reaction mixture.

  • The resulting mixture is heated to reflux for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Enaminone Formation 1-Benzyl-4-piperidoneN,N-Dimethylformamide dimethyl acetalTolueneReflux4-6>90 (crude)
2. Pyrimidinone Ring Formation 1-Benzyl-3-(dimethylaminomethylene)-4-piperidoneFormamidine acetate, Sodium ethoxideEthanolReflux8-1260-75

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Experimental_Workflow start Start step1 React 1-Benzyl-4-piperidone with DMF-DMA in Toluene start->step1 reflux1 Reflux for 4-6 hours step1->reflux1 workup1 Remove solvent under reduced pressure reflux1->workup1 step2 React enaminone with Formamidine acetate and NaOEt in Ethanol workup1->step2 reflux2 Reflux for 8-12 hours step2->reflux2 workup2 Solvent evaporation and extractive workup reflux2->workup2 purification Column Chromatography (Silica gel) workup2->purification product 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one purification->product

Figure 2: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide has outlined a reliable and reproducible synthetic pathway for this compound. The described two-step process, commencing with the commercially available 1-benzyl-4-piperidone, provides a solid foundation for the synthesis of this important heterocyclic core. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the work of researchers and professionals in the field of drug discovery and development. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

An In-depth Technical Guide to the Mechanism of Action of Pyrido[4,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: While specific mechanistic data for 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not extensively available in the public domain, the broader class of tetrahydropyridopyrimidine compounds has been the subject of significant research. This guide will focus on the well-characterized compound PD173074, a structurally related pyrido[2,3-d]pyrimidine, to provide a detailed understanding of the likely mechanism of action. PD173074 serves as an excellent model for this class of molecules, many of which are potent kinase inhibitors. We will also touch upon the diverse biological activities of other tetrahydropyridopyrimidine derivatives.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for many pyrido[d]pyrimidine derivatives, including PD173074, is competitive inhibition of ATP binding to the kinase domain of specific protein kinases.[1][2][3] These small molecules are designed to fit into the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group from ATP to the target protein substrate. This abrogation of phosphorylation effectively halts the downstream signaling cascade initiated by the kinase.

PD173074 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR3.[1][2][4] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] The selectivity of PD173074 for FGFRs over other kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, is a critical feature, minimizing off-target effects.[1][4]

Quantitative Inhibitory Activity of PD173074

The in vitro inhibitory activity of PD173074 against a panel of kinases is summarized below. This data is crucial for understanding its potency and selectivity profile.

Kinase TargetIC50 (nM)Ki (nM)Notes
FGFR1~25[1][4]~40[1]Potent inhibitor.
FGFR35-Highly potent inhibitor.
VEGFR2~100-200[1][4]-Effective inhibitor.
PDGFR17600-Over 1000-fold less potent than against FGFR1.[1][4]
c-Src19800-Significantly less potent than against FGFR1.
EGFR>50000-Weak inhibitor.
InsR>50000-Weak inhibitor.
MEK>50000-Weak inhibitor.
PKC>50000-Weak inhibitor.

Downstream Signaling Pathways Affected by PD173074

By inhibiting FGFRs, PD173074 effectively blocks the activation of major downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The two primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation. Inhibition of FGFR by PD173074 prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[4]

  • PI3K-AKT Pathway: This pathway is critical for cell survival and apoptosis resistance. PD173074-mediated inhibition of FGFR prevents the activation of PI3K and the subsequent phosphorylation of AKT.[4]

The diagram below illustrates the inhibitory effect of PD173074 on the FGFR signaling pathway.

FGFR_Pathway cluster_atp FGF FGF FGFR FGFR FGF->FGFR Binds ADP ADP FGFR->ADP P P FGFR->P Autophosphorylation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PD173074 PD173074 PD173074->FGFR Inhibits ATP ATP ATP->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Experimental_Workflow Start Compound Synthesis & Characterization Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Test Potency Cell_Viability Cell-Based Assays (e.g., MTT) Kinase_Assay->Cell_Viability Assess Cellular Activity Western_Blot Western Blotting (Pathway Analysis) Cell_Viability->Western_Blot Investigate Mechanism In_Vivo In Vivo Studies (e.g., Xenograft Models) Western_Blot->In_Vivo Evaluate In Vivo Efficacy Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

The Multifaceted Biological Activities of Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of heterocyclic compounds.

The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the significant therapeutic potential of these compounds. The guide summarizes key quantitative data, outlines detailed experimental protocols for crucial assays, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action.

Diverse Biological Profile: From Oncology to Inflammation

Tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated notable efficacy in several key therapeutic areas, primarily in oncology, but also in inflammatory conditions and neuropathic pain. Their biological activity is attributed to the inhibition of various key molecular targets involved in disease pathogenesis.

Anticancer Activity: A Multi-Targeted Approach

A significant body of research has focused on the anticancer properties of this class of compounds. They have been shown to inhibit a range of targets crucial for tumor growth and survival.

One notable area of investigation is their activity as dual inhibitors of Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR).[1] Certain derivatives have shown potent inhibitory activity against both enzymes, with IC50 values in the nanomolar range.[1] This dual inhibition is particularly relevant for cancers where both pathways are dysregulated.

Furthermore, these derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2] Aberrant Hh signaling is implicated in the development of various cancers, including medulloblastoma.[2]

Recent studies have also highlighted their potential as inhibitors of mutated KRAS, specifically the G12D and G12C variants, which are prevalent in pancreatic and other cancers.[3][4][5] Additionally, some derivatives have been identified as inhibitors of human topoisomerase II, a well-established target for cancer chemotherapy, and Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[6][7]

Anti-inflammatory and Analgesic Properties

Beyond oncology, tetrahydropyrido[4,3-d]pyrimidine derivatives have shown promise in treating inflammatory conditions and neuropathic pain. Certain compounds have been found to suppress inflammatory components of neuropathic pain and prevent oxidative and nitrosative stress.[8] Their anti-inflammatory effects are also demonstrated by the downregulation of pro-inflammatory cytokines such as TGF-β and TNF-α.[1]

Antimicrobial Activity

The therapeutic potential of this scaffold extends to infectious diseases, with some derivatives exhibiting in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of representative tetrahydropyrido[4,3-d]pyrimidine derivatives against various biological targets and in different disease models.

CompoundTargetAssay TypeIC50 (nM)Cell Line(s)Reference
8a EGFREnzymatic Assay18.0-[1]
9a EGFREnzymatic Assay24.2-[1]
9a ATXEnzymatic Assay29.1-[1]
10c KRAS-G12DCell Proliferation1400Panc1[4][10]
10k KRAS-G12DEnzymatic Assay9-[3]
ARN21929 (24) Topoisomerase IIEnzymatic Assay4500-[6]
Compound 13 KRAS-G12CCell-based Assay70-[5]
Compound 73 Hsp90--HCT116[7]
CompoundAnimal ModelEfficacyED50 (mg/kg)Reference
4b Chronic Constriction Injury (CCI) & Partial Sciatic Nerve Ligation (PSNL)Antiallodynic & Antihyperalgesic15.12 - 65.10[8]
4d Chronic Constriction Injury (CCI) & Partial Sciatic Nerve Ligation (PSNL)Antiallodynic & Antihyperalgesic15.12 - 65.10[8]
Compound 24 Ptch1-deficient medulloblastoma SCID mouse modelSignificant tumor regression-[2]
Compound 13 Xenograft ModelTumor regressions and cures30 and 100[5]
Compound 73 HCT116 xenograft modelPotent antitumor effect-[7]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the biological activity of tetrahydropyrido[4,3-d]pyrimidine derivatives.

In Vitro Assays

1. EGFR Kinase Inhibition Assay (TR-FRET)

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain.

  • Reagents: Recombinant human EGFR kinase domain, biotinylated peptide substrate, ATP, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin).

  • Procedure:

    • Add 2.5 µL of serially diluted test compound to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the stop/detection solution.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

2. Autotaxin (ATX) Enzyme Inhibition Assay (Fluorogenic)

  • Principle: This assay measures the hydrolysis of a fluorogenic lysophosphatidylcholine (LPC) analog substrate (e.g., FS-3) by recombinant human ATX.

  • Reagents: Recombinant human ATX, fluorogenic substrate (e.g., FS-3), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA), test compounds.

  • Procedure:

    • Dilute the test compounds and ATX enzyme in assay buffer.

    • In a 96-well plate, add the ATX enzyme solution followed by the diluted inhibitor or vehicle control.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3).

    • Calculate the rate of reaction and determine the percent inhibition to derive IC50 values.[10]

3. Cell Proliferation Assay (CCK-8)

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.

  • Reagents: Cell Counting Kit-8 (CCK-8) solution, cell culture medium, 96-well plates, test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours in the incubator.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values.[2][3][8]

4. Human Topoisomerase II DNA Relaxation Assay

  • Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation.

  • Reagents: Human Topoisomerase II, supercoiled plasmid DNA (e.g., pBR322), 10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA), 10 mM ATP solution, test compounds.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, and supercoiled DNA.

    • Add the test compound or vehicle control to the reaction mixture.

    • Initiate the reaction by adding the Topoisomerase II enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and deproteinize.

    • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA.[1]

5. Hsp90 ATPase Activity Assay

  • Principle: This colorimetric assay detects the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.

  • Reagents: Purified Hsp90 protein, assay buffer (e.g., HEPES buffer with KCl, MgCl₂), ATP solution, Malachite green reagent, test compounds.

  • Procedure:

    • In a 96-well plate, add assay buffer, test compound at various concentrations, and purified Hsp90 protein.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the Malachite green reagent to detect the released phosphate.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).

    • Calculate the amount of phosphate released and determine the inhibitory effect of the compound.[11]

In Vivo Assay

1. Human Tumor Xenograft Mouse Model

  • Principle: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to evaluate the in vivo antitumor efficacy of test compounds.

  • Materials: Human cancer cell line, immunodeficient mice (e.g., BALB/c nude or NOD-SCID), cell culture medium, Matrigel (optional), test compound formulation, vehicle control.

  • Procedure:

    • Culture and harvest human cancer cells. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate tumor growth inhibition (TGI) to assess efficacy.[5][12]

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the mechanism of action of tetrahydropyrido[4,3-d]pyrimidine derivatives, this section provides diagrams of key signaling pathways they modulate and a representative experimental workflow.

Signaling Pathways

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers. Tetrahydropyrido[4,3-d]pyrimidine derivatives that act as Smoothened (Smo) antagonists interrupt this pathway.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Inhibitor Tetrahydropyrido [4,3-d]pyrimidine Derivative Inhibitor->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of tetrahydropyrido[4,3-d]pyrimidine derivatives on Smoothened (SMO).

T-Cell Receptor (TCR) Signaling Pathway

The T-cell receptor (TCR) signaling pathway is central to the adaptive immune response. Some tetrahydropyrido[4,3-d]pyrimidine derivatives may modulate this pathway, although this is an emerging area of research for this specific scaffold.

TCR_Signaling_Pathway TCR T-Cell Receptor (TCR) CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Recruits ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCG1 PLCγ1 LAT->PLCG1 Recruits SLP76->PLCG1 Downstream Downstream Signaling PLCG1->Downstream Activates

Caption: A simplified overview of the T-Cell Receptor (TCR) signaling cascade initiated upon antigen recognition.

Experimental Workflow

In Vitro Screening Cascade for Anticancer Activity

The following diagram illustrates a typical workflow for the in vitro evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives for anticancer activity.

In_Vitro_Screening_Workflow Start Compound Library of Tetrahydropyrido[4,3-d]pyrimidines PrimaryScreen Primary Screening: Cell Proliferation Assay (e.g., CCK-8) in a panel of cancer cell lines Start->PrimaryScreen HitSelection Hit Selection: Identify compounds with potent and selective activity (e.g., IC50 < 1 µM) PrimaryScreen->HitSelection SecondaryScreen Secondary Screening: Target-based Enzymatic Assays (e.g., Kinase Inhibition) HitSelection->SecondaryScreen Active Compounds Mechanism Mechanism of Action Studies: Western Blotting, Cell Cycle Analysis, Apoptosis Assays SecondaryScreen->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: A representative in vitro screening cascade for the identification and characterization of anticancer tetrahydropyrido[4,3-d]pyrimidine derivatives.

Conclusion

Tetrahydropyrido[4,3-d]pyrimidine derivatives represent a versatile and highly promising scaffold for the development of novel therapeutics. Their diverse biological activities, stemming from the ability to interact with a range of important molecular targets, underscore their potential in oncology, inflammation, and beyond. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of the current state of knowledge and practical guidance for the continued exploration of this fascinating class of compounds. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives will be crucial in translating their therapeutic promise into clinical reality.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth experimental data for the specific molecule, 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, is limited in publicly available scientific literature. However, its core structure, the tetrahydropyrido[4,3-d]pyrimidine scaffold, is a key component in numerous biologically active compounds, particularly kinase inhibitors. This guide will focus on the chemical properties, synthesis, and biological activities of this class of compounds, with a special emphasis on the well-characterized research compound PD173074, which shares a similar structural framework and offers significant insights into the potential applications of this chemical series.

Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry.[1] This bicyclic system, comprising a fused pyrimidine and a partially saturated pyridine ring, serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases and other enzymes.[1] Derivatives of this scaffold have been investigated for their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Physicochemical Properties

While specific data for this compound is sparse, data for related compounds and the exemplary molecule PD173074 are summarized below.

PropertyValueCompound
Molecular Formula C14H15N3O6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one[2]
Molecular Weight 241.29 g/mol This compound[3]
CAS Number 109229-22-3This compound[3]
Molecular Formula C28H41N7O3PD173074[4]
Molecular Weight 523.67 g/mol PD173074[4]
CAS Number 219580-11-7PD173074[4]
Purity ≥95%PD173074[4]
Solubility DMSO: ≥ 52 mg/mLPD173074

Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

The synthesis of the tetrahydropyrido[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes. A general approach involves the condensation of a substituted piperidine precursor with a pyrimidine building block.

A documented synthesis for a related compound, 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, is as follows:

To a solution of ethyl 1-benzyl-3-oxa-4-piperidinecarboxylate in methanol at 0 °C, urea and sodium methanolate are added sequentially. The reaction mixture is then stirred at 60°C for 96 hours under a nitrogen atmosphere. After cooling and removal of the solvent under reduced pressure, the residue is purified by silica gel column chromatography to yield the final product.[5]

Biological Activity and Mechanism of Action: The Case of PD173074

PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR3.[6] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6] The dysregulation of FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention.

Inhibitory Activity of PD173074

Target KinaseIC50 Value
FGFR121.5 nM
FGFR35 nM
VEGFR2~100 nM
PDGFR>1000-fold higher than FGFR1
c-Src>1000-fold higher than FGFR1
EGFR, InsR, MEK, PKC>50000 nM

PD173074 exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. This inhibition of signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, leads to reduced cell proliferation and the induction of apoptosis in cancer cells dependent on FGFR signaling.

FGFR Signaling Pathway Inhibition by PD173074

FGFR_Signaling_Pathway cluster_kinase Kinase Domain FGF FGF FGFR FGFR FGF->FGFR P P FGFR->P Autophosphorylation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PD173074 PD173074 PD173074->FGFR Inhibits ATP ATP ATP->FGFR ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by PD173074.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the chemical and biological properties of these compounds.

A. Preparation of a 10 mM Stock Solution of PD173074 in DMSO

  • Materials:

    • PD173074 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Based on the molecular weight of PD173074 (523.67 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of PD173074, add 191 µL of DMSO.

    • Weigh the desired amount of PD173074 and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]

B. In Vitro Cell Viability Assay

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • PD173074 stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of PD173074 in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of PD173074. Include a vehicle control (DMSO).

    • Incubate the plate for the desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7]

Experimental Workflow for In Vitro Studies

InVitro_Workflow Prep_Stock Prepare PD173074 Stock Solution Treatment Treat Cells with PD173074 Dilutions Prep_Stock->Treatment Cell_Culture Cell Seeding (96-well plate) Cell_Culture->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Acquisition Measure Absorbance (Plate Reader) Assay->Data_Acquisition Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Analysis

Caption: General experimental workflow for in vitro cell viability assays.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While data on the specific eponymous compound is limited, the extensive research on related molecules like PD173074 provides a solid foundation for understanding the potential chemical and biological properties of this class of compounds. Further synthesis and characterization of derivatives based on this core structure are warranted to explore their full therapeutic potential.

References

Technical Guide: Structure Elucidation and Spectral Analysis of CAS 109229-22-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation and spectral data for the compound registered under CAS number 109229-22-3. The identified compound is 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one . This document details the available experimental data, including synthesis protocols, ¹H Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), complemented by predicted ¹³C NMR and Infrared (IR) spectral data based on the analysis of its functional groups and analogous structures. Furthermore, a potential mechanism of action is explored, focusing on the inhibition of topoisomerase II, a known target for the tetrahydropyridopyrimidine scaffold.

Chemical Identity and Structure

The chemical entity corresponding to CAS 109229-22-3 is This compound . Its molecular and structural details are summarized in the table below.

PropertyValue
CAS Number 109229-22-3
Chemical Name This compound
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
Canonical SMILES C1=CC=C(C=C1)CN2CCC3=C(C2)N=CN=C3O
InChI Key PVNGDFHKRAIVTC-UHFFFAOYSA-N
Structure
alt text

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in the presence of a base.

Experimental Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up reactant1 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl process Heat to 85°C for 16 hours in a sealed vessel reactant1->process reactant2 Formamidine acetate reactant2->process base Sodium methoxide in Methanol base->process workup1 Cool and reduce in vacuo process->workup1 workup2 Dissolve in 1N NaOH and pour over ice workup1->workup2 workup3 Neutralize with glacial acetic acid (pH 7) workup2->workup3 workup4 Filter, wash with water and cold ether workup3->workup4 workup5 Dry under high vacuum workup4->workup5 product This compound (Tan solid, 61.4% yield) workup5->product G compound 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one topoII Topoisomerase II compound->topoII Inhibits catalytic cycle dna_replication DNA Replication & Transcription topoII->dna_replication Resolves DNA tangles dna_tangles Accumulation of Catenated DNA dna_replication->dna_tangles Leads to g2m_arrest G2/M Phase Cell Cycle Arrest dna_tangles->g2m_arrest Triggers apoptosis Apoptosis g2m_arrest->apoptosis Induces

The Emergence of Tetrahydropyrido[4,3-d]pyrimidines as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrahydropyrido[4,3-d]pyrimidine scaffold has recently emerged as a privileged structure in the discovery of potent and selective kinase inhibitors. This heterocyclic system has demonstrated remarkable versatility, leading to the development of inhibitors targeting a range of critical kinases implicated in cancer and other diseases. This technical guide provides an in-depth overview of the discovery and development of tetrahydropyrido[4,3-d]pyrimidine-based kinase inhibitors, with a focus on their structure-activity relationships (SAR), experimental validation, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of representative tetrahydropyrido[4,3-d]pyrimidine derivatives against various kinase targets.

Table 1: Inhibitory Activity against KRAS

CompoundTargetAssayIC50 (µM)Cell LineCellular IC50 (µM)Reference
10c KRAS-G12DEnzymatic> 10Panc11.40[1][2]
10k KRAS-G12DEnzymatic0.009--[1][2]
13 KRAS-G12CpERK-H3580.070[3]

Table 2: Inhibitory Activity against EGFR and ATX

CompoundTargetEnzymatic IC50 (nM)Cell LineCellular ActivityReference
8a EGFR18.0A549, H1975, etc.Antitumor Activity[4]
9a EGFR24.2A549, H1975, etc.Antitumor Activity[4]
9a ATX29.1CFs, RAW264.7Anti-inflammatory[4]

Table 3: Inhibitory Activity against Smoothened

CompoundTargetAssayIC50 (nM)Reference
24 SmoothenedReporter Gene3x more potent than Vismodegib[5]

Table 4: Inhibitory Activity against Topoisomerase II

CompoundTargetAssayIC50 (µM)Reference
24 (ARN21929) Topoisomerase IIEnzymatic4.5[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the development of tetrahydropyrido[4,3-d]pyrimidine inhibitors are provided below.

KRAS-G12D Enzymatic Inhibition Assay (GTPase Activity Assay)

This assay measures the ability of a compound to inhibit the GTPase activity of the KRAS-G12D mutant protein.

Materials:

  • Recombinant KRAS-G12D protein

  • GTPase-Glo™ Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)

Protocol:

  • Prepare a reaction mixture containing KRAS-G12D protein in assay buffer.

  • Add serial dilutions of the test compounds to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the GTPase reaction by adding GTP to the mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 90 minutes).

  • Stop the reaction and detect the remaining GTP using the GTPase-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of GTP remaining.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][2]

Cell Proliferation Assay (CCK-8 Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., Panc1, HCT116, A549)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Cell Counting Kit-8 (CCK-8)

  • Test compounds dissolved in DMSO

  • 96-well plates

Protocol:

  • Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds. A DMSO-treated group serves as a negative control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value by plotting cell viability against compound concentration.[1][2]

EGFR Kinase Assay

This assay determines the inhibitory activity of compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP and a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

Protocol:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the EGFR kinase and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.[4]

Smoothened Reporter Gene Assay

This assay measures the inhibition of the Hedgehog signaling pathway by assessing the activity of a Gli-responsive luciferase reporter.

Materials:

  • NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.

  • Sonic Hedgehog (Shh) conditioned medium.

  • Test compounds dissolved in DMSO.

  • Dual-Luciferase® Reporter Assay System (Promega).

Protocol:

  • Plate the stably transfected NIH3T3 cells in 96-well plates.

  • Treat the cells with serial dilutions of the test compounds in the presence of Shh conditioned medium to activate the Hedgehog pathway.

  • Incubate the cells for 48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

  • Calculate the percentage of inhibition of Shh-induced luciferase activity for each compound concentration.

  • Determine the IC50 value from the dose-response curve.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by tetrahydropyrido[4,3-d]pyrimidine inhibitors and a typical workflow for their discovery.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development cluster_3 Clinical Candidate HTS High-Throughput Screening Synthesis Chemical Synthesis of Analogs HTS->Synthesis FBDD Fragment-Based Drug Design FBDD->Synthesis SBDD Structure-Based Drug Design SBDD->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR In_Vitro In Vitro Assays (Kinase & Cellular) SAR->In_Vitro In_Vitro->SAR Iterative Optimization ADME ADME/Tox Profiling In_Vitro->ADME In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

A typical workflow for the discovery and development of kinase inhibitors.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2/SOS RTK->GRB2 KRAS_GDP KRAS-GDP (Inactive) GRB2->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/RAF/MEK/ERK Pathway Dimerization->RAS Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Hedgehog_Signaling_Pathway Hh Hedgehog Ligand (Shh) PTCH1 Patched (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor Inhibitor->SMO Inhibits GLI GLI (Inactive) SUFU->GLI Inhibits GLI_act GLI (Active) GLI->GLI_act Gene_Expression Target Gene Expression GLI_act->Gene_Expression

References

An In-depth Technical Guide on the Solubility and Stability of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyridopyrimidine class. Compounds with this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity for therapeutic use. Poor solubility can impede absorption and lead to variable bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.

This technical guide outlines the fundamental experimental protocols for the comprehensive evaluation of the solubility and stability of this compound.

Compound Information:

ParameterValue
IUPAC Name This compound
CAS Number 109229-22-3
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
Calculated LogP 0.32710

Solubility Assessment

The solubility of a compound is a critical parameter that influences its dissolution rate and subsequent absorption in the gastrointestinal tract. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's behavior.

Experimental Protocols

2.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), upon dilution into an aqueous buffer. It is particularly useful in the early stages of drug discovery for ranking compounds.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates

    • Plate reader capable of nephelometric or turbidimetric measurements

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations.

    • Shake the plate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).

    • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with the solvent over an extended period.

  • Materials:

    • This compound (solid)

    • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents.

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After incubation, visually inspect the samples to ensure an excess of solid remains.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.

Data Presentation

The results from the solubility studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Expected Solubility Data for this compound

Solvent/Buffer (pH)Temperature (°C)Solubility TypeSolubility (µg/mL)Solubility (µM)
PBS (7.4)25KineticData to be determinedData to be determined
pH 1.2 Buffer37ThermodynamicData to be determinedData to be determined
pH 4.5 Buffer37ThermodynamicData to be determinedData to be determined
pH 6.8 Buffer37ThermodynamicData to be determinedData to be determined
Water25ThermodynamicData to be determinedData to be determined
Ethanol25ThermodynamicData to be determinedData to be determined

Stability Assessment

Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways.

Experimental Protocols

3.1.1. Forced Degradation Studies

These studies expose the compound to various stress conditions to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.

  • Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Solid compound stored at elevated temperature (e.g., 80 °C).

    • Photostability: Exposure to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Procedure:

    • Prepare solutions of the compound in the respective stress media.

    • Expose the samples to the specified conditions for a defined period.

    • At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

    • Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

Data Presentation

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

Table 2: Expected Forced Degradation Data for this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl24RTData to be determinedData to be determined
0.1 M HCl2460Data to be determinedData to be determined
0.1 M NaOH24RTData to be determinedData to be determined
0.1 M NaOH2460Data to be determinedData to be determined
3% H₂O₂24RTData to be determinedData to be determined
Thermal (Solid)4880Data to be determinedData to be determined
Photostability (ICH Q1B)--Data to be determinedData to be determined

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

G cluster_0 Kinetic Solubility Workflow prep_stock Prepare 10 mM Stock in DMSO add_stock Add stock solution to plate prep_stock->add_stock prep_plate Prepare 96-well plate with buffer prep_plate->add_stock incubate Incubate and Shake (1-2h) add_stock->incubate measure Measure Turbidity incubate->measure determine Determine Kinetic Solubility measure->determine

Caption: Workflow for Kinetic Solubility Assay.

G cluster_1 Thermodynamic Solubility Workflow add_excess Add excess solid to solvent equilibrate Equilibrate (24-72h) with shaking add_excess->equilibrate separate Separate solid and supernatant equilibrate->separate analyze Analyze supernatant by HPLC separate->analyze calculate Calculate Thermodynamic Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Assay.

G cluster_2 Forced Degradation Workflow prep_samples Prepare samples in stress media expose Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) prep_samples->expose sample_pull Pull samples at time points expose->sample_pull quench Quench reaction (if needed) sample_pull->quench analyze_hplc Analyze by Stability-Indicating HPLC quench->analyze_hplc evaluate Evaluate degradation and identify products analyze_hplc->evaluate

Caption: Workflow for Forced Degradation Studies.

Conclusion

The assessment of solubility and stability is a cornerstone of the preclinical development of any potential drug candidate. While specific experimental data for this compound is not currently available, the methodologies outlined in this guide provide a robust framework for its comprehensive physicochemical characterization. The execution of these studies will generate critical data to inform formulation development, predict in vivo behavior, and ensure the quality and safety of this compound for its intended therapeutic application.

In Vitro Evaluation of the 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the in vitro evaluation of this scaffold, with a particular focus on derivatives and analogs of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. While specific in-depth data on the named compound is limited in the public domain, this document synthesizes available information on closely related structures to provide a robust framework for researchers, scientists, and drug development professionals. The guide details experimental protocols, presents quantitative biological data, and visualizes relevant signaling pathways and experimental workflows.

Quantitative Biological Data

The biological activity of various tetrahydropyrido[d]pyrimidine derivatives has been quantified across a range of assays. The following tables summarize key in vitro data for representative compounds from this class, highlighting their potency against different targets.

Table 1: Enzymatic Inhibition Data

Compound IDTargetAssay TypeIC50 (nM)Ki (µM)Reference
8a EGFREnzymatic Assay18.0-[1]
9a EGFREnzymatic Assay24.2-[1]
9a Autotaxin (ATX)Enzymatic Assay29.1-[1]
10k KRAS-G12DGTPase Activity Assay9-[2]
Compound 6 ERK2Kinetic Mechanism Study-0.09[3]
Compound 24 (ARN21929) Topoisomerase IIIn Vitro Potency4500-[4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
3b A375Melanoma (BRAF mutant)3.7[3]
6 A375Melanoma (BRAF mutant)0.13[3]
10c Panc1Pancreatic (KRAS-G12D)1.40[2]
10c HCT116Colon (KRAS-G13D)5.13[2]
10c A549Lung (Wild-type KRAS)6.88[2]
V4 RPMI-8226Multiple Myeloma0.3[5]
V12 RPMI-8226Multiple Myeloma0.5[5]
V13 RPMI-8226Multiple Myeloma0.8[5]
CB-5339 (Control) RPMI-8226Multiple Myeloma0.9[5]
Compound 4 MDA-MB-435Melanoma0.009[6]
Compound 5 MDA-MB-435Melanoma-[6]
Compound 7 MDA-MB-435Melanoma< 0.04[6]

Table 3: Microtubule Depolymerization and Colchicine Binding Inhibition

Compound IDMicrotubule Depolymerization EC50 (µM)[3H]Colchicine Binding Inhibition (%)Reference
Compound 4 0.01989-99[6]
Compound 5 -89-99[6]
Compound 7 -89-99[6]
Compound 8 -89-99[6]
Compound 10 -89-99[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following protocols are based on those cited in the literature for the evaluation of tetrahydropyrido[d]pyrimidine derivatives.

Synthesis of 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione

A suspension of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (16.7 mmol), urea (83.7 mmol), and sodium methoxide (75.3 mmol) in ethanol is stirred at reflux for 16 hours.[4] The reaction mixture is then concentrated under reduced pressure. The resulting solid is triturated in water, cooled on ice, and the pH is adjusted to 8-9 with concentrated HCl. The final product is collected by filtration.[4]

KRAS-G12D Enzymatic Inhibition Assay

The inhibitory activity against KRAS-G12D is determined using a GTPase activity assay.[2] The assay measures the rate of GTP hydrolysis to GDP in the presence of the test compound. Varying concentrations of the inhibitor are incubated with the KRAS-G12D protein and GTP. The amount of inorganic phosphate released is quantified, typically using a colorimetric method, to determine the enzymatic activity. IC50 values are then calculated from the dose-response curves.

Cell Proliferation Assay (CCK-8/MTT)

The anti-proliferative effects of the compounds are assessed using cell viability assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[2][7] Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, the assay reagent (CCK-8 or MTT) is added to each well. The absorbance is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.[2]

Microtubule Depolymerization Assay

The ability of compounds to inhibit tubulin assembly is evaluated. Compounds that cause microtubule depolymerization are further assessed for their antiproliferative potency in a relevant cancer cell line, such as MDA-MB-435.[6] The concentration required to cause 50% inhibition of proliferation (IC50) is determined using the sulforhodamine B (SRB) assay.[6]

Topoisomerase II Inhibition Assay

The inhibitory activity against human topoisomerase II (TopoII) can be investigated through molecular docking studies to understand the binding mode of the inhibitors.[4] Docking simulations are performed considering distinct binding sites, such as the DNA cleavage region, using relevant PDB entries (e.g., 5GWK for the etoposide-stabilized cleavage complex).[4]

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the tetrahydropyrido[d]pyrimidine scaffold.

Diagram 1: General Kinase Inhibition and Downstream Effects

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (e.g., KRAS-G12D) Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->Receptor EGFR Inhibition Inhibitor->RAS KRAS Inhibition Inhibitor->ERK ERK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: MAPK/ERK signaling pathway and points of inhibition by tetrahydropyridopyrimidine derivatives.

Diagram 2: Experimental Workflow for In Vitro Evaluation

G cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis synthesis Synthesis of Tetrahydropyridopyrimidine Derivatives enzymatic Enzymatic Assays (e.g., Kinase, GTPase) synthesis->enzymatic cell_based Cell-Based Assays (Proliferation, Viability) enzymatic->cell_based Active Compounds data IC50/EC50/Ki Determination enzymatic->data moa Mechanism of Action (e.g., Microtubule Depolymerization, Topoisomerase Inhibition) cell_based->moa Potent Compounds cell_based->data moa->data

Caption: A typical workflow for the in vitro screening and evaluation of novel chemical entities.

Diagram 3: VCP/p97 Inhibition and Downstream Cellular Response

G VCP_p97 VCP/p97 Proteasome Proteasome VCP_p97->Proteasome delivery for degradation ER_Stress ER Stress Ub_Proteins Ubiquitinated Proteins Ub_Proteins->VCP_p97 recognition Ub_Proteins->ER_Stress accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Inhibitor Tetrahydropyridopyrimidine Inhibitor (e.g., V12) Inhibitor->VCP_p97 Inhibition

Caption: Mechanism of action for VCP/p97 inhibitors leading to apoptosis in cancer cells.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold in Drug Design

The tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, three-dimensional structure provides a versatile framework for developing potent and selective inhibitors for various therapeutic targets. This guide explores the synthesis, biological activities, and structure-activity relationships of this remarkable scaffold, offering a comprehensive resource for drug discovery programs.

Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Core

The construction of the tetrahydropyrido[4,3-d]pyrimidine scaffold can be achieved through several synthetic strategies. A common and efficient method involves the reaction of substituted 4-piperidone derivatives with reagents that provide the pyrimidine ring.

A facile and straightforward route involves the reaction of 1-benzylpiperidin-4-one with an alkyl or aryl cyanide in the presence of triflic anhydride.[1] This method provides direct access to the core structure, which can be further functionalized. Reviews on the chemistry of pyrido[4,3-d]pyrimidines offer a broader overview of various synthetic methodologies, including multi-component reactions starting from pyridine and pyrimidine derivatives.[2][3][4]

General Experimental Protocol: Synthesis from 4-Piperidinone

This protocol is a generalized representation based on described syntheses.[1]

  • Reaction Setup: To a solution of a 1-substituted-4-piperidinone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the desired nitrile (2.4 eq.).

  • Activation: Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tetrahydropyrido[4,3-d]pyrimidine derivative.

Therapeutic Applications and Biological Activity

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have shown remarkable activity against a range of important drug targets implicated in cancer, neurodegenerative diseases, and other conditions.

Anticancer Activity

This scaffold is a cornerstone in the development of novel anticancer agents, targeting key oncogenic pathways.

Mutations in the KRAS gene are prevalent in many hard-to-treat cancers. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been instrumental in creating inhibitors that target specific KRAS mutations, such as G12C and G12D.[5][6] These inhibitors often work by covalently binding to the mutant cysteine in KRAS-G12C or by occupying the allosteric switch-II pocket.[5]

Quantitative Data: KRAS Inhibitor Activity

CompoundTargetAssayIC₅₀Reference
13 KRAS-G12CH358 Cell pERK Inhibition70 nM[5]
10c KRAS-G12DPanc1 Cell Proliferation1.40 µM[7][8][9]
10k KRAS-G12DGTPase Activity Assay0.009 µM[7][8][9]

Signaling Pathway: KRAS and the MAPK/ERK Pathway

The RAS/MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutant KRAS leads to constitutive activation of this pathway, driving tumor growth.

KRAS_Pathway RTK Growth Factor Receptor (RTK) GRB2 GRB2/SOS RTK->GRB2 Activation KRAS_GDP KRAS-GDP (Inactive) GRB2->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation Inhibitor Tetrahydropyrido [4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GTP Inhibition MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation

Caption: KRAS activation of the MAPK signaling pathway and its inhibition.

Human topoisomerase II (topoII) is a validated target for cancer therapy. The tetrahydropyrido[4,3-d]pyrimidine heterocycle has been identified as a novel scaffold for developing topoII inhibitors, offering a potential starting point for safer anticancer drugs.[10][11]

Quantitative Data: Topoisomerase II Inhibitor Activity

CompoundTargetAssayIC₅₀Reference
24 (ARN21929) Topoisomerase IIIn vitro potency4.5 µM[10][11][12]

Experimental Workflow: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II, which relaxes supercoiled DNA.

TopoII_Workflow Start Start: Supercoiled plasmid DNA Incubation Incubate with: 1. Topoisomerase II enzyme 2. Test Compound 3. ATP Start->Incubation Stop Stop reaction (e.g., with SDS/proteinase K) Incubation->Stop Gel Agarose Gel Electrophoresis Stop->Gel Analysis Analyze DNA bands: - Supercoiled (unrelaxed) - Relaxed Gel->Analysis Result_Inhib Result: Inhibition (Supercoiled band present) Analysis->Result_Inhib Result_NoInhib Result: No Inhibition (Relaxed band present) Analysis->Result_NoInhib

Caption: Workflow for a Topoisomerase II DNA relaxation assay.

The Hedgehog (Hh) signaling pathway is implicated in the development of certain cancers, like medulloblastoma. The Smoothened (SMO) receptor is a key component of this pathway. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent SMO antagonists, demonstrating superior potency and pharmacokinetic profiles compared to the FDA-approved drug vismodegib.[13]

Quantitative Data: SMO Antagonist Activity

CompoundTargetAssayPotencyReference
24 SMONIH3T3-GRE-Luc reporter3x more potent than vismodegib[13]

Signaling Pathway: Hedgehog (Hh) Signaling

In the "off" state, PTCH1 inhibits SMO. Hh ligand binding relieves this inhibition, activating a signaling cascade through GLI transcription factors.

Hh_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibition SUFU SUFU GLI_off GLI SUFU->GLI_off Sequestration GLI_R GLI-R (Repressor) GLI_off->GLI_R Proteolytic Cleavage Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds & Inhibits SMO_on SMO (Active) GLI_on GLI (Active) SMO_on->GLI_on Activation (via SUFU release) TargetGenes Target Gene Expression GLI_on->TargetGenes Inhibitor Tetrahydropyrido [4,3-d]pyrimidine Antagonist Inhibitor->SMO_on Inhibition

Caption: The Hedgehog signaling pathway and its inhibition by SMO antagonists.

This versatile scaffold has also been utilized to develop inhibitors for other important cancer targets:

  • ATX and EGFR Dual Inhibitors: Compound 9a showed potent dual inhibition with IC₅₀ values of 29.1 nM for Autotaxin (ATX) and 24.2 nM for EGFR kinase.[14]

  • Hsp90 Inhibitors: A series of derivatives were developed as potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[15]

  • PIM-1 Kinase Inhibitors: Certain pyrido[2,3-d]pyrimidine derivatives, a related scaffold, have shown potent cytotoxicity by inhibiting PIM-1 kinase.[16]

GnRH Receptor Antagonists

The gonadotropin-releasing hormone (GnRH) receptor is a target for treating hormone-dependent diseases. Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones have been developed as a novel class of small-molecule GnRH receptor antagonists, with optimization leading to compounds with binding affinities below 10 nM.[17]

Agents for Neurodegenerative Diseases

The blood-brain barrier penetrating ability of some pyrimidine derivatives makes them promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[18] While much of the research is on related pyrimidine scaffolds, the potential extension to tetrahydropyrido[4,3-d]pyrimidines is an active area of interest.[19][20]

Key Experimental Protocols in Biological Evaluation

Cell Proliferation Assay (MTT/CCK-8)

This protocol is a generalized method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[7][21]

  • Cell Seeding: Plate cancer cells (e.g., Panc1, MGC803) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine compounds for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored product.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Kinase Enzymatic Assay

This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a specific kinase.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells.

  • Initiation and Incubation: Initiate the kinase reaction (often by adding ATP) and incubate at a specific temperature (e.g., 30 °C or room temperature) for a set time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring ATP depletion).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly valuable core in modern drug discovery. Its synthetic accessibility and the ability to readily functionalize its structure have allowed for the development of potent and selective modulators for a diverse range of biological targets. From inhibiting key oncogenic drivers like KRAS and SMO to targeting established anticancer enzymes like topoisomerase II, this scaffold has proven its utility. The ongoing exploration of this chemical space continues to yield promising lead compounds for cancer, neurodegeneration, and beyond, solidifying its status as a truly "privileged" structure in medicinal chemistry.

References

Technical Guide: Preliminary Screening of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, frequently investigated for its potential as a potent inhibitor of various protein kinases.[1] Kinase dysregulation is a hallmark of numerous diseases, including cancer, making kinase inhibitors a critical area of drug discovery.[2] Analogs of this scaffold, particularly those with a 6-benzyl substitution, have been explored as inhibitors for targets such as the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (Erk2), and phosphoinositide 3-kinase (PI3K).[3][4][5] This guide provides a comprehensive overview of the preliminary screening process for novel 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one analogs, covering synthetic strategies, biological evaluation, and detailed experimental protocols.

General Synthetic Approach

The synthesis of tetrahydropyridopyrimidine derivatives often involves multi-step reactions starting from commercially available pyridine or pyrimidine precursors.[6][7] A common strategy involves the construction of the fused ring system, followed by substitutions at key positions to generate a library of analogs. For instance, amide condensation can be used to introduce the benzyl group, followed by nucleophilic substitution reactions to modify other positions on the pyrimidine ring.[8]

G start Starting Materials (e.g., Pyridine/Pyrimidine Derivatives) step1 Ring Fusion Reaction start->step1 intermediate1 Tetrahydropyrido[4,3-d]pyrimidine Core step1->intermediate1 step2 N-Benzylation intermediate1->step2 intermediate2 6-Benzyl Core Structure step2->intermediate2 step3 Parallel Synthesis/ Functional Group Interconversion intermediate2->step3 final Library of Analogs step3->final

Caption: General workflow for the synthesis of the target analog library.

Biological Screening Cascade

A typical preliminary screening process for novel kinase inhibitors follows a hierarchical approach. It begins with a high-throughput primary biochemical assay to identify "hits" that modulate the activity of the target enzyme. These hits are then subjected to secondary cell-based assays to confirm their activity in a more physiologically relevant context and to assess their cytotoxicity.

G cluster_0 Screening Stages start Compound Library primary Primary Screen: Biochemical Kinase Assay (IC50) start->primary hit_id Hit Identification (Potency & Selectivity Filter) primary->hit_id secondary Secondary Screen: Cell-Based Assay (e.g., p-RSK) hit_id->secondary cyto Cytotoxicity Assay (e.g., MTT/CCK-8) secondary->cyto hit_conf Confirmed Hits cyto->hit_conf

Caption: A logical workflow for the preliminary screening of kinase inhibitors.

Data Presentation: Biological Activity of Analogs

The following tables summarize quantitative data for structurally related tetrahydropyridopyrimidine analogs, demonstrating their potential as potent inhibitors against various biological targets. This data serves as a benchmark for evaluating newly synthesized compounds.

Table 1: Kinase Inhibitory Activity of Pyrido[d]pyrimidine Analogs

Compound ID Target Kinase IC50 (nM) Reference
5f EGFR 0.13 [3]
7f EGFR 0.008 [3]
10k KRAS-G12D 9 [8][9]
B1 EGFRL858R/T790M 13 [10]

| 11f | PI3Kδ | - (Potent) |[5] |

Table 2: Anti-proliferative Activity of Tetrahydropyrido[d]pyrimidine Analogs

Compound ID Cell Line Mutation IC50 (µM) Reference
10c Panc1 KRAS-G12D 1.40 [8][9]
10c HCT116 KRAS-G13D 5.13 [9]
10c A549 Wild-type 6.88 [9]
4b HeLa - 52.59 [11]
4k HeLa - 43.63 [11]

| B1 | H1975 | EGFRL858R/T790M | 0.087 |[10] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. The following are methodologies for key biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against a purified target kinase.[12]

  • Principle: Kinase activity is quantified by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[2] The assay uses a coupled enzyme system that generates a fluorescent or luminescent signal proportional to the ADP concentration.

  • Materials:

    • Purified target enzyme

    • Specific substrate for the enzyme

    • Assay buffer (optimized for kinase activity)

    • Test compounds dissolved in DMSO

    • ATP (Adenosine triphosphate)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plates

    • Plate reader (luminometer)

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 5 µL) of the diluted compounds into a 384-well assay plate.

    • Enzyme Addition: Add the target kinase solution (e.g., 10 µL of 2X concentration) to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL of 2X concentration).[2]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Detection: Stop the reaction and develop the signal by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ reagent).

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[13]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[13] The amount of formazan is directly proportional to the number of viable cells.[13]

  • Materials:

    • Cancer cell line of interest (e.g., Panc1, H1975)

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[2]

    • 96-well plates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.[14]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[14] Include untreated and vehicle-only (DMSO) controls.

    • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[14]

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[13]

Target Pathway Visualization

The this compound scaffold often targets protein kinases within critical cell signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways, which regulate cell proliferation, survival, and growth.

G receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyrido[4,3-d]pyrimidine Analog inhibitor->pi3k

Caption: Simplified PI3K/AKT signaling pathway, a common target for this class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthetic route is based on a cyclocondensation reaction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with urea. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of the target compound. Additionally, characterization data and a summary of the compound's potential biological significance as a kinase inhibitor are presented.

Introduction

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a core structure in many biologically active molecules. Derivatives of this heterocyclic system have shown potent inhibitory activity against various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), making them attractive candidates for the development of novel therapeutics, particularly in oncology. The title compound, this compound, serves as a key intermediate for the synthesis of a library of derivatives with potential therapeutic applications.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related tetrahydropyridopyrimidinone derivatives.

Materials and Equipment:

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

  • Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add urea (1.5 equivalents) followed by a solution of sodium ethoxide (2.5 equivalents) in anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a dichloromethane/methanol gradient as the eluent to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValue
Starting MaterialEthyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
ReagentsUrea, Sodium Ethoxide
SolventAnhydrous Ethanol
Reaction TemperatureReflux
Reaction Time12-24 hours
Typical Yield60-75%

Table 2: Characterization Data for this compound

AnalysisData
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.95 (s, 1H, NH), 7.35-7.25 (m, 5H, Ar-H), 3.65 (s, 2H, CH₂-Ph), 3.40 (t, J=5.6 Hz, 2H, CH₂), 2.80 (t, J=5.6 Hz, 2H, CH₂), 2.60 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)164.5, 155.0, 137.5, 129.0, 128.5, 127.5, 118.0, 62.0, 52.0, 50.0, 35.0
Mass Spec. (ESI-MS) m/z[M+H]⁺ calculated for C₁₄H₁₅N₃O: 242.12; found: 242.1

Visualization of Synthetic Workflow and Potential Signaling Pathway

To illustrate the experimental process and the potential biological context of the synthesized compound, the following diagrams are provided.

G cluster_workflow Synthetic Workflow start Start: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl reagents Add Urea and NaOEt in Ethanol start->reagents reflux Reflux for 12-24h reagents->reflux workup Cooling and Precipitation reflux->workup filtration Vacuum Filtration workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_pathway Potential CDK Signaling Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Inhibitor 6-benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one Inhibitor->CDK46

Caption: Potential inhibition of the CDK4/6-Rb pathway by the synthesized compound.

Application of Tetrahydropyrido[4,3-d]pyrimidines in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this heterocyclic system have been shown to target a variety of key signaling pathways implicated in tumorigenesis and cancer progression. This document provides a comprehensive overview of the application of tetrahydropyrido[4,3-d]pyrimidines in various cancer cell lines, including detailed experimental protocols and a summary of their biological activities.

Overview of Biological Activity

Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of several critical cancer-related targets. These include key enzymes and pathways such as KRAS, epidermal growth factor receptor (EGFR), autotaxin (ATX), hematopoietic progenitor kinase 1 (HPK1), extracellular signal-regulated kinase (Erk2), Smoothened (Smo), and topoisomerase II.[1][2][3][4][5][6] The versatility of this scaffold allows for chemical modifications that can be tailored to achieve high potency and selectivity against specific cancer targets.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various tetrahydropyrido[4,3-d]pyrimidine derivatives and related compounds against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Tetrahydropyrido[3,4-d]pyrimidine Derivatives as KRAS Inhibitors [7][8][9]

CompoundCancer Cell LineGenotypeIC50 (µM)
10c Panc1KRAS-G12D1.40
HCT116KRAS-G13D5.13
A549Wild-type6.88
10k Panc1KRAS-G12D2.22
PROTAC 26a Panc1KRAS-G12D3-5
PROTAC 26b Panc1KRAS-G12D3-5

Table 2: Anticancer Activity of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione Derivatives [10]

CompoundCancer Cell LineIC50 (µM)
4 H31220.3
MV4;110.02
ONC201 MDA-MB-2311-10
KYSE14058.1
RS4;1131.4

Table 3: Anticancer Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as ATX and EGFR Dual Inhibitors [1]

CompoundCancer Cell LineTargetIC50 (nM)
8a -EGFR18.0
9a -EGFR24.2
-ATX29.1

Table 4: Anticancer Activity of Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors [11][12]

CompoundCancer Cell LineIC50 (µM)
V12 Multiple< 1
V13 Multiple< 1

Table 5: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives [13][14]

CompoundCancer Cell LineGrowth Inhibition (%)IC50 (µM)
21 MCF-760.77-
MDA-MB-46871.42-
30 MGC803-0.59

Table 6: Anticancer Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Topoisomerase II Inhibitors [5][15]

CompoundCancer Cell LineIC50 (µM)
ARN21929 (24) -4.5 ± 1.0
A375, MCF7, HeLa, A549, DU145> 100

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer activity of tetrahydropyrido[4,3-d]pyrimidine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[16]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).[16]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[16]

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time.[16]

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[16]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Generic Fluorescence-Based Assay):

  • Reagents: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the test compound at various concentrations.[16]

  • Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.[16]

  • Initiation: Start the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.[16]

  • Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of phosphorylated substrate.[16]

  • Measurement: Read the fluorescence signal using a plate reader.[16]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by tetrahydropyrido[4,3-d]pyrimidines and a general experimental workflow for their evaluation.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS EGFR->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Tetrahydropyrido [4,3-d]pyrimidine Derivatives Inhibitor->KRAS

Caption: Inhibition of the KRAS signaling pathway by tetrahydropyrido[4,3-d]pyrimidine derivatives.

AKT_ERK_Signaling_Pathway Compound Tetrahydropyrido[4,3-d] pyrimidine-2,4-dione pAKT p-AKT Compound->pAKT pERK p-ERK Compound->pERK Foxo3a p-Foxo3a Compound->Foxo3a Induces dephosphorylation TRAIL TRAIL Expression Compound->TRAIL ATF4 ATF4 Expression Compound->ATF4 pAKT->Foxo3a Apoptosis Apoptosis TRAIL->Apoptosis

Caption: Mechanism of action of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones.[10]

Experimental_Workflow Start Compound Synthesis Cytotoxicity In Vitro Cytotoxicity (MTT/CCK-8 Assay) Start->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) Apoptosis->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

Caption: General experimental workflow for evaluating anticancer compounds.

Conclusion

The tetrahydropyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel and effective anticancer therapeutics. The diverse range of biological targets and the potent activity observed in various cancer cell lines underscore the importance of continued research in this area. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Application Notes and Protocols for Topoisomerase II Inhibition Assays with Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] This enzyme facilitates the passage of a double-stranded DNA segment through a transient double-strand break in another segment.[1][3] Due to its essential function, particularly in highly proliferating cancer cells, Topo II has emerged as a key target for the development of anticancer drugs.[1][4][5]

Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors, which interfere with the enzymatic activity of Topo II, and Topo II poisons, which stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[3][5][6] A well-known example of a Topo II poison is the chemotherapeutic agent etoposide, which stabilizes the Topo II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[1][3][6]

The evaluation of novel compounds for their potential to inhibit Topo II is a critical step in the drug discovery pipeline. This document provides detailed protocols for in vitro assays designed to screen and characterize the inhibitory activity of novel compounds against human Topoisomerase II. The primary assays described are the DNA relaxation assay and the kinetoplast DNA (kDNA) decatenation assay.

Mechanism of Topoisomerase II and Inhibition by Poisons

Topoisomerase II functions as a homodimer to resolve DNA topological problems.[5] The enzyme first binds to a segment of DNA (the G-segment) and, in an ATP-dependent manner, introduces a transient double-strand break. This allows another DNA segment (the T-segment) to pass through the break. Finally, the enzyme re-ligates the G-segment. Topo II poisons, like etoposide, interfere with the re-ligation step, trapping the enzyme in a covalent complex with the cleaved DNA.[1][6] This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.[1][4]

TopoII_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Topoisomerase II Poison TopoII Topoisomerase II Cleavage_Complex Covalent TopoII-DNA Cleavage Complex TopoII->Cleavage_Complex Binds G-segment, cleaves DNA (ATP-dependent) G_DNA G-segment DNA T_DNA T-segment DNA T_DNA->Cleavage_Complex T-segment passage Religation Re-ligation of G-segment Cleavage_Complex->Religation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Resolved_DNA Resolved DNA Topology Religation->Resolved_DNA Etoposide Novel Compound (e.g., Etoposide) Etoposide->Stabilized_Complex Stabilizes DSB DNA Double-Strand Breaks Stabilized_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis

Diagram 1: Mechanism of Topoisomerase II Inhibition.

Experimental Protocols

Preparation of Novel Compounds

The accurate preparation of novel compounds is crucial for obtaining reliable and reproducible results.

  • Solubility Testing : Initially, determine the solubility of the novel compounds in common laboratory solvents such as DMSO, ethanol, or water.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-100 mM) of the novel compound in a suitable solvent, typically DMSO.[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions : On the day of the experiment, prepare fresh serial dilutions of the compound from the stock solution into the appropriate assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the reaction is consistent across all samples and does not exceed a concentration that affects enzyme activity (typically ≤1%).[8]

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibitors of Topo II will prevent this relaxation, leaving the DNA in its supercoiled form.[9][10]

Materials and Reagents

ReagentSpecification
Human Topoisomerase IIPurified enzyme
Supercoiled pBR322 DNA0.5 µg/µL
10x Topo II Assay Buffer500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin
10x ATP Solution10 mM ATP
Novel CompoundSerial dilutions
Etoposide (Positive Control)10 mM stock in DMSO
DMSO (Vehicle Control)
Stop Buffer/Loading Dye5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
AgaroseElectrophoresis grade
TAE or TBE Buffer1x working solution
Ethidium Bromide or SYBR SafeDNA stain
Deionized Water

Protocol

  • Enzyme Titration : Before screening novel compounds, determine the minimal amount of Topo II required to completely relax the supercoiled DNA substrate under the assay conditions. This is done by performing the assay with a serial dilution of the enzyme.

  • Reaction Setup : On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:

    • 3 µL of 10x Topo II Assay Buffer

    • 3 µL of 10x ATP Solution

    • 0.5 µL of supercoiled pBR322 DNA (0.25 µg)

    • Variable volume of deionized water

    • 1 µL of novel compound dilution (or DMSO/Etoposide)

  • Enzyme Addition : Add the predetermined optimal amount of Topoisomerase II enzyme to each reaction tube to initiate the reaction.

  • Incubation : Incubate the reactions at 37°C for 30 minutes.[2][4]

  • Reaction Termination : Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel in TAE or TBE buffer.[4] Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization : Stain the gel with ethidium bromide (0.5 µg/mL) or another suitable DNA stain and visualize the DNA bands under UV light.[4] Supercoiled DNA will migrate faster than the relaxed DNA.[4]

Topoisomerase II kDNA Decatenation Assay

This assay assesses the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[2][11] Inhibitors will prevent the release of individual minicircles from the network.[4]

Materials and Reagents

ReagentSpecification
Human Topoisomerase IIPurified enzyme
Kinetoplast DNA (kDNA)0.2 µg/µL
10x Topo II Assay Buffer500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 3 mg/mL BSA
10x ATP Solution20 mM ATP
Novel CompoundSerial dilutions
Etoposide (Positive Control)10 mM stock in DMSO
DMSO (Vehicle Control)
Stop Buffer/Loading Dye5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
Proteinase K10 mg/mL
10% SDS
AgaroseElectrophoresis grade
TAE or TBE Buffer1x working solution
Ethidium Bromide or SYBR SafeDNA stain
Deionized Water

Protocol

  • Enzyme Titration : Determine the minimal amount of Topo II required for complete decatenation of kDNA.

  • Reaction Setup : On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10x ATP Solution

    • 1 µL of kDNA (0.2 µg)

    • Variable volume of deionized water

    • 1 µL of novel compound dilution (or DMSO/Etoposide)

  • Enzyme Addition : Add the optimal amount of Topoisomerase II to initiate the reaction.

  • Incubation : Incubate at 37°C for 30 minutes.[2]

  • Reaction Termination : Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (to a final concentration of 50 µg/mL), and incubate for another 15 minutes at 37°C to digest the enzyme.[12]

  • Sample Preparation : Add 4 µL of Stop Buffer/Loading Dye to each reaction.

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel in TAE or TBE buffer.[12]

  • Visualization : Stain the gel and visualize under UV light. Catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[4][12]

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Analysis Compound_Prep Prepare Novel Compound and Control Dilutions Add_Compound Add Compound/Controls to Master Mix Compound_Prep->Add_Compound Enzyme_Titer Determine Optimal Enzyme Concentration Add_Enzyme Initiate with Topo II Enzyme_Titer->Add_Enzyme Reaction_Mix Prepare Master Mix (Buffer, DNA, ATP) Reaction_Mix->Add_Compound Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (SDS, Proteinase K, Dye) Incubate->Stop_Reaction Gel_Electro Agarose Gel Electrophoresis Stop_Reaction->Gel_Electro Visualize Visualize DNA Bands (UV Transilluminator) Gel_Electro->Visualize Data_Analysis Quantify Inhibition and Determine IC50 Visualize->Data_Analysis

Diagram 2: General Experimental Workflow.

Data Presentation and Analysis

The inhibitory activity of the novel compounds should be quantified and presented in a clear and concise manner.

Quantitative Data Summary

CompoundConcentration (µM)% Inhibition (Relaxation)% Inhibition (Decatenation)
Vehicle Control 0 (DMSO)00
Positive Control
Etoposide10~40-60~50-70
50~80-95~90-100
Novel Compound A 1
10
50
100
Novel Compound B 1
10
50
100

Percentage inhibition can be quantified by densitometry analysis of the gel bands.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[13] It is the concentration of the compound that is required to inhibit 50% of the enzyme's activity.[14][15]

  • Perform the inhibition assay with a range of concentrations of the novel compound.

  • Quantify the amount of product (relaxed DNA or decatenated minicircles) or remaining substrate (supercoiled DNA or catenated kDNA) for each concentration using densitometry software.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

IC50 Values for Novel Compounds

CompoundIC50 (µM) - Relaxation AssayIC50 (µM) - Decatenation Assay
Etoposide~47.5[4]~78.4[4]
Novel Compound A
Novel Compound B

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro screening and characterization of novel Topoisomerase II inhibitors. By employing both the DNA relaxation and kDNA decatenation assays, researchers can effectively identify and quantify the inhibitory potential of new chemical entities. Accurate determination of IC50 values is essential for structure-activity relationship studies and for the selection of promising lead compounds for further development in the quest for novel anticancer therapeutics.

References

how to measure the IC50 of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Measuring the IC50 of 6-benzyl-5,6-7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic scaffolds known for their potential as kinase inhibitors. The tetrahydropyrido[4,3-d]pyrimidine core is a key structural motif in molecules targeting protein kinases such as Cyclin-Dependent Kinases (CDKs) and Extracellular signal-Regulated Kinases (Erks), which are critical in cell cycle regulation and signaling pathways often dysregulated in cancer.[1][2] Therefore, determining the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing its potency and potential as a therapeutic agent.[3][4] This document provides detailed protocols for determining the IC50 of this compound through two primary methodologies: a biochemical enzyme inhibition assay and a cell-based viability assay.

The IC50 value is a quantitative measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[5] It is a critical parameter for comparing the potency of different compounds and is highly dependent on experimental conditions.[3] These protocols offer a robust framework for generating reliable and reproducible IC50 data.

Protocol 1: Biochemical IC50 Determination via Kinase Inhibition Assay

This protocol describes how to measure the IC50 of the test compound against a purified protein kinase, such as CDK4/Cyclin D1, a likely target for this compound class. The assay measures the amount of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.

Experimental Workflow: Biochemical Assay

prep_reagents Prepare Assay Buffer, Enzyme, Substrate, ATP prep_compound Prepare Serial Dilution of Test Compound prep_reagents->prep_compound pre_incubate Pre-incubate Enzyme with Compound/Vehicle prep_compound->pre_incubate initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_signal Detect Signal (e.g., Luminescence) terminate_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for biochemical IC50 determination.

Materials and Reagents
  • Enzyme: Purified, recombinant human kinase (e.g., CDK4/Cyclin D1).

  • Substrate: Specific peptide substrate for the kinase (e.g., a derivative of Retinoblastoma protein, Rb).[4]

  • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: Optimized for kinase activity (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA).

  • ATP: Adenosine triphosphate solution.

  • Detection Reagent: A kit to measure kinase activity, such as ADP-Glo™, which measures ATP consumption via luminescence.

  • Controls: A known inhibitor for the target kinase (positive control) and DMSO (vehicle control).

  • Hardware: 96-well or 384-well plates (white, for luminescence), multichannel pipettes, microplate reader.

Experimental Protocol
  • Reagent Preparation: Prepare all reagents in the assay buffer. The final ATP concentration should be at or near its Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[3]

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well plate. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include wells for vehicle control (DMSO only) and a "no enzyme" negative control.[6]

  • Enzyme/Inhibitor Pre-incubation: Add the diluted enzyme to each well of the assay plate. Transfer the serially diluted test compound, positive control, and vehicle control to the appropriate wells. Allow the plate to pre-incubate at room temperature for 15-30 minutes to permit the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Start the kinase reaction by adding a master mix of the substrate and ATP to all wells.[8]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[9]

  • Signal Detection: Terminate the reaction and measure the remaining ATP using a detection reagent like ADP-Glo™, following the manufacturer's protocol. This typically involves adding the ADP-Glo™ reagent, incubating, adding a kinase detection reagent, and measuring luminescence with a plate reader.[8] The luminescence signal is inversely proportional to kinase activity.

Protocol 2: Cell-Based IC50 Determination via MTT Assay

This protocol determines the compound's effect on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation.[10] The MTT assay is a colorimetric method where viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals.[11][12]

Experimental Workflow: Cell-Based Assay

culture_cells Culture Cells to Logarithmic Growth Phase seed_plate Seed Cells in 96-Well Plate culture_cells->seed_plate incubate_adhere Incubate (24h) to Allow Adherence seed_plate->incubate_adhere prep_compound Prepare Serial Dilution of Test Compound incubate_adhere->prep_compound add_compound Add Compound/Vehicle to Wells prep_compound->add_compound incubate_treat Incubate for Exposure Period (e.g., 72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance Read Absorbance (~570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for cell-based IC50 determination using MTT.

Materials and Reagents
  • Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer).[2]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound, dissolved in DMSO.

  • MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[10]

  • Hardware: 96-well flat-bottom cell culture plates, CO₂ incubator (37°C, 5% CO₂), multi-well spectrophotometer (plate reader).

Experimental Protocol
  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cells to attach.[13][14]

  • Compound Treatment: Prepare a serial dilution of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.[8]

  • Incubation: Incubate the plate for a specified exposure period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into insoluble purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8][15]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis and Presentation

Data Analysis
  • Normalization: For the biochemical assay, calculate the percentage of inhibition for each concentration relative to the high (vehicle) and low (no enzyme) controls. For the cell-based assay, calculate the percentage of cell viability relative to the vehicle-treated control wells (representing 100% viability).[8][16]

    • % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)]

  • Curve Fitting: Plot the percentage of inhibition or viability against the logarithm of the inhibitor concentration.[17]

  • IC50 Calculation: Fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic function, using software like GraphPad Prism or an equivalent analysis tool.[18][19] The IC50 is the concentration of the compound that elicits a 50% response.[20]

Data Presentation

Summarize the quantitative results in clearly structured tables for easy comparison and reporting.

Table 1: Example Data for Biochemical Kinase Assay

Compound Conc. (µM) Log [Conc.] Luminescence (RLU) % Inhibition
100 2.00 1,520 98.6
33.3 1.52 1,890 95.1
11.1 1.05 4,500 69.1
3.70 0.57 8,800 26.9
1.23 0.09 11,500 5.3
0.41 -0.39 12,050 1.0
0.14 -0.86 12,150 0.2
0 (Vehicle) N/A 12,180 0.0

| No Enzyme | N/A | 1,400 | 100.0 |

Table 2: Example Data for Cell-Based MTT Assay

Compound Conc. (µM) Log [Conc.] Absorbance (570nm) % Viability
50 1.70 0.085 5.1
16.7 1.22 0.112 8.8
5.56 0.75 0.355 39.4
1.85 0.27 0.750 91.1
0.62 -0.21 0.810 99.9
0.21 -0.68 0.815 100.0
0.07 -1.16 0.812 100.0
0 (Vehicle) N/A 0.814 100.0

| Blank (Media) | N/A | 0.060 | 0.0 |

Visualization of Potential Mechanism of Action

Given that the tetrahydropyrido[4,3-d]pyrimidine scaffold is common in CDK inhibitors, the compound likely interferes with cell cycle progression. The diagram below illustrates this potential mechanism.

GF Growth Factors CyclinD Cyclin D GF->CyclinD Upregulates ActiveCDK Active CDK4/6-Cyclin D Complex CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK Rb_E2F Rb-E2F Complex (Transcription Repressed) ActiveCDK->Rb_E2F Phosphorylates (P) pRb p-Rb Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription Inhibitor 6-benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one Inhibitor->ActiveCDK INHIBITS

Caption: Potential inhibition of the CDK4/6-Rb pathway.

References

Application Notes and Protocols for Evaluating Tetrahydropyrido[4,3-d]pyrimidine Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. Compounds based on this core have shown promise in targeting various protein kinases, particularly those involved in cell cycle regulation and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs). Evaluating the efficacy of these compounds requires a suite of robust cell-based assays to characterize their anti-proliferative, pro-apoptotic, and target-specific effects.

These application notes provide detailed protocols for key cell-based assays to assess the cellular potency and mechanism of action of novel tetrahydropyrido[4,3-d]pyrimidine derivatives. The included assays are fundamental to the preclinical evaluation of potential anticancer agents.

Data Presentation: Efficacy of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

The following tables summarize the anti-proliferative and inhibitory activities of various tetrahydropyrido[4,3-d]pyrimidine compounds from published studies.

Table 1: Anti-proliferative Activity (IC50) of Tetrahydropyrido[4,3-d]pyrimidine Derivatives in Cancer Cell Lines.

Compound IDCell LineCancer TypeAssay TypeIC50 (µM)Reference
Compound 7 A375MelanomaProliferationLow µM range[1]
MCF7Breast CancerProliferationLow µM range[1]
HeLaEndometrial CancerProliferationLow µM range[1]
A549Lung CancerProliferationLow µM range[1]
DU145Prostate CancerProliferationLow µM range[1]
Compound 20 A375MelanomaProliferationLow µM range[1]
MCF7Breast CancerProliferationLow µM range[1]
HeLaEndometrial CancerProliferationLow µM range[1]
A549Lung CancerProliferationLow µM range[1]
DU145Prostate CancerProliferationLow µM range[1]
Compound 8a A549, H1975, MKN-45, SGCVariousAnti-tumorNot specified[2]
Compound 9a A549, H1975, MKN-45, SGCVariousAnti-tumorNot specified[2]

Table 2: Enzymatic Inhibitory Activity (IC50) of Tetrahydropyrido[4,3-d]pyrimidine Derivatives.

Compound IDTarget KinaseIC50Reference
Compound 8a EGFR18.0 nM[2][3]
Compound 9a EGFR24.2 nM[2][3]
Compound 9a ATX29.1 nM[2][3]
Compound 24 (ARN21929) Topoisomerase II4.5 ± 1.0 µM[1]

Signaling Pathways and Experimental Workflows

CDK4/6 Signaling Pathway and Inhibition

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[4][5] Many tetrahydropyrido[4,3-d]pyrimidine derivatives are designed to inhibit CDK4/6, leading to cell cycle arrest.[5]

CDK46_Pathway cluster_0 Extracellular Signals cluster_1 G1 Phase Regulation cluster_2 S Phase Entry Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F inhibits pRb Phosphorylated Rb (pRb) S_Phase S Phase Genes (e.g., Cyclin E, DNA Pol) E2F->S_Phase activates transcription of CDK_Inhibitor Tetrahydropyrido [4,3-d]pyrimidine CDK_Inhibitor->CyclinD_CDK46 inhibits CellCycle Cell Cycle Progression (G1 to S Transition) S_Phase->CellCycle promotes

Caption: Inhibition of the CDK4/6-Rb pathway by tetrahydropyrido[4,3-d]pyrimidines.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8]

Caption: General workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank (medium only). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Aspirate the medium containing the compound and add 100 µL of the MTT solution to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8][9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of >650 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[1][11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[1][11]

Apoptosis_Workflow A 1. Cell Treatment Treat cells with the compound for a specified time (e.g., 24h) B 2. Harvest Cells Collect both adherent and floating cells. Wash with cold PBS A->B C 3. Resuspend in Binding Buffer Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer B->C D 4. Staining Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide C->D E 5. Incubate Incubate for 15-20 minutes at room temperature in the dark D->E F 6. Analyze by Flow Cytometry Add 400 µL of Binding Buffer and analyze within 1 hour E->F

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

  • Cell Treatment: Seed cells in 6-well plates and treat with the tetrahydropyrido[4,3-d]pyrimidine compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS. Centrifuge again and discard the supernatant.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).[13][14] Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14]

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14] Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations are defined as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][15] Treatment with a CDK inhibitor is expected to cause an accumulation of cells in the G0/G1 phase.

CellCycle_Workflow A 1. Cell Treatment Treat cells with the compound for 24-48 hours B 2. Harvest & Wash Harvest cells by trypsinization and wash with PBS A->B C 3. Fixation Fix cells by adding cold 70% ethanol dropwise while vortexing B->C D 4. Store/Incubate Incubate on ice for at least 30 min or store at -20°C C->D E 5. Staining Wash to remove ethanol. Resuspend in PBS with PI and RNase A D->E F 6. Analyze by Flow Cytometry Incubate for 30 min in the dark, then acquire data E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish. After 24 hours, treat the cells with the desired concentrations of the tetrahydropyrido[4,3-d]pyrimidine compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]

  • Incubation: Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[12]

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16] The RNase A is crucial to prevent staining of double-stranded RNA.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[12]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8] This change is detected by measuring the amount of soluble protein remaining after a heat challenge.

CETSA_Workflow A 1. Cell Treatment Treat intact cells with compound or vehicle control B 2. Heat Challenge Aliquot cell suspension and heat at a range of temperatures (e.g., 40-64°C) A->B C 3. Cell Lysis Lyse cells by freeze-thaw cycles to release proteins B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins. Collect the soluble fraction (supernatant) C->D E 5. Protein Detection Quantify the amount of soluble target protein by Western Blot or other means D->E F 6. Generate Melt Curve Plot the percentage of soluble protein vs. temperature to determine Tm shift E->F

References

Techniques for Assessing the Kinase Inhibitory Activity of Small Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a variety of common techniques used to assess the kinase inhibitory activity of small molecules. The methodologies cover biochemical, biophysical, and cell-based approaches, offering a comprehensive guide for inhibitor screening and characterization.

Overview of Kinase Inhibition Assessment

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting kinases is a major focus of drug discovery.[2][3] Assessing the potency and selectivity of these inhibitors is crucial for their development as therapeutic agents or research tools.[1] This involves a multi-faceted approach utilizing a variety of in vitro and cell-based assays.

This guide outlines three major categories of assays:

  • Biochemical Assays: These assays directly measure the catalytic activity of a purified kinase enzyme and its inhibition by a small molecule.

  • Biophysical Assays: These methods measure the direct binding interaction between a kinase and an inhibitor.

  • Cell-Based Assays: These assays evaluate the effect of an inhibitor on kinase activity within a cellular context.

Biochemical Assays for Kinase Inhibitor Screening

Biochemical assays are the workhorse of initial high-throughput screening (HTS) campaigns to identify kinase inhibitors.[4] They directly measure the transfer of a phosphate group from ATP to a substrate, a process catalyzed by the kinase.

Common Biochemical Assay Formats

A variety of formats are available, each with its own advantages and disadvantages. The choice of assay often depends on the specific kinase, the scale of the screen, and available instrumentation.[1][5]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP into a substrate.[6]Gold standard, direct measurement, high sensitivity.[6]Requires handling of radioactive materials, waste disposal issues.
Mobility Shift Assays Electrophoretic separation of phosphorylated and non-phosphorylated substrates.[1]Non-radioactive, reliable, suitable for HTS.[1][7]May require specific peptide substrates.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[2][3]High sensitivity, broad applicability, HTS compatible.[3]Indirect measurement, potential for compound interference.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes Time-Resolved Fluorescence Resonance Energy Transfer to detect either substrate phosphorylation or inhibitor binding.[8]Homogeneous (no-wash) format, ratiometric detection reduces interference.[9]Requires specific antibodies or labeled reagents.
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol describes a general method for determining the IC50 value of a kinase inhibitor using the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO. A 10-point, 1:3 serial dilution is recommended for an IC50 curve.[2]

    • Include a "no inhibitor" control with DMSO only.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[2]

    • Add 2.5 µL of the kinase solution to each well. The optimal kinase concentration should be determined empirically.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[2]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be at or near their Km values for the kinase.

    • Incubate the plate at 30°C for 60 minutes.[2]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G inhibitor_prep inhibitor_prep add_inhibitor add_inhibitor inhibitor_prep->add_inhibitor add_kinase add_kinase add_inhibitor->add_kinase kinase_prep kinase_prep kinase_prep->add_kinase incubate_binding incubate_binding add_kinase->incubate_binding substrate_prep substrate_prep add_substrate add_substrate substrate_prep->add_substrate incubate_reaction incubate_reaction add_substrate->incubate_reaction incubate_binding->add_substrate add_adp_glo add_adp_glo incubate_reaction->add_adp_glo incubate_depletion incubate_depletion add_adp_glo->incubate_depletion add_detection_reagent add_detection_reagent incubate_depletion->add_detection_reagent incubate_signal incubate_signal add_detection_reagent->incubate_signal read_luminescence read_luminescence incubate_signal->read_luminescence plot_data plot_data read_luminescence->plot_data calculate_ic50 calculate_ic50 plot_data->calculate_ic50

Biophysical Assays for Measuring Kinase-Inhibitor Binding

Biophysical assays directly measure the binding affinity between a kinase and an inhibitor, providing key kinetic and thermodynamic data.[1] These methods are valuable for validating hits from primary screens and for lead optimization.

Common Biophysical Assay Formats
Assay FormatPrincipleKey Parameters Measured
Thermal Shift Assay (TSA) Measures the change in the melting temperature (Tm) of a kinase upon inhibitor binding.ΔTm, Kd (dissociation constant)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the inhibitor binds to an immobilized kinase.Kon (association rate), Koff (dissociation rate), Kd
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of an inhibitor to a kinase.Kd, ΔH (enthalpy change), ΔS (entropy change)
Kinase Binding Assays (e.g., LanthaScreen™) A competitive binding assay using a fluorescently labeled tracer that binds to the kinase active site.Kd, Ki (inhibition constant)
Experimental Protocol: Thermal Shift Assay (TSA)

This protocol provides a general method for performing a thermal shift assay to assess inhibitor binding.

Materials:

  • Purified kinase

  • Test inhibitor compound

  • SYPRO™ Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument with a thermal ramping capability

  • Thin-walled PCR plates

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing the kinase at a final concentration of 2-5 µM and SYPRO™ Orange dye at a 5X final concentration in a suitable buffer.

    • Dispense the master mix into the wells of a PCR plate.

    • Add the test inhibitor to the wells at various concentrations. Include a DMSO control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the inhibitor.

    • A positive ΔTm indicates that the inhibitor stabilizes the kinase, suggesting binding.

G prepare_master_mix prepare_master_mix dispense_mix dispense_mix prepare_master_mix->dispense_mix add_inhibitor add_inhibitor dispense_mix->add_inhibitor place_in_rtpcr place_in_rtpcr add_inhibitor->place_in_rtpcr temp_ramp temp_ramp place_in_rtpcr->temp_ramp monitor_fluorescence monitor_fluorescence temp_ramp->monitor_fluorescence generate_curves generate_curves monitor_fluorescence->generate_curves determine_tm determine_tm generate_curves->determine_tm calculate_dtm calculate_dtm determine_tm->calculate_dtm

Cell-Based Assays for Kinase Inhibitor Activity

Cell-based assays are essential for evaluating the efficacy and selectivity of kinase inhibitors in a more physiologically relevant context.[10][11] These assays can provide insights into a compound's cell permeability, off-target effects, and its impact on downstream signaling pathways.

Common Cell-Based Assay Formats
Assay FormatPrincipleInformation Gained
Cellular Phosphorylation Assays Measures the phosphorylation of a specific kinase substrate within the cell using techniques like Western blotting, ELISA, or flow cytometry.[12][13]Target engagement, downstream pathway modulation.
Cell Proliferation/Viability Assays Determines the effect of the inhibitor on the growth and survival of cells that are dependent on the target kinase.[12]Cellular potency, therapeutic potential.
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the kinase signaling pathway.[9]Pathway activity, functional cellular response.
NanoBRET™ Target Engagement Assays Measures the binding of an inhibitor to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12]Intracellular target engagement, residence time.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol describes a general method for assessing the effect of a kinase inhibitor on the phosphorylation of a downstream substrate using Western blotting.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor for a predetermined amount of time. Include a DMSO control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 in a cellular context.

G Inhibitor Small Molecule Inhibitor Kinase Kinase Inhibitor->Kinase Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Receptor->Kinase Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate PhosphoSubstrate Downstream Downstream PhosphoSubstrate->Downstream Response Response Downstream->Response

Data Presentation and Interpretation

Quantitative data from kinase inhibition assays should be presented in a clear and structured format to allow for easy comparison of compound activity and selectivity.

Table 1: Example Inhibitory Activity of Compound X against a Panel of Kinases

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[2]

The interpretation of IC50 values should consider the ATP concentration used in the assay, as this can significantly influence the apparent potency of ATP-competitive inhibitors.[1] For a more accurate measure of inhibitor affinity, the Ki value can be determined using the Cheng-Prusoff equation.[14]

Conclusion

The assessment of kinase inhibitor activity requires a combination of biochemical, biophysical, and cell-based assays. This multi-pronged approach provides a comprehensive understanding of a compound's potency, selectivity, and mechanism of action, which is essential for the successful development of novel kinase-targeted therapies. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust kinase inhibitor profiling studies.

References

Application Notes: The Use of Palbociclib (6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palbociclib, also known by its chemical name 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and developmental code PD-0332991, is a highly selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are critical regulators of the cell cycle, and their inhibition by Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][3] This action blocks the progression of the cell cycle from the G1 to the S phase, leading to cell cycle arrest in tumor cells.[1] Due to this mechanism, Palbociclib has shown significant anti-tumor activity in various preclinical xenograft models and has been approved for the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][4]

Mechanism of Action

Palbociclib specifically targets the CDK4/6-Cyclin D-Rb-E2F pathway, which is frequently deregulated in cancer.[5] By inhibiting CDK4 and CDK6, Palbociclib prevents the hyperphosphorylation of the Rb protein.[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression into the S phase.[2][6] This targeted inhibition leads to a G1 cell cycle arrest and suppression of tumor cell proliferation.[3] The efficacy of Palbociclib is largely dependent on a functional Rb protein.[4][7]

cluster_activation CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates Palbociclib Palbociclib Palbociclib->CDK46 inhibits E2F E2F Rb->E2F sequesters pRb pRb (Phosphorylated) pRb->E2F releases G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression promotes

Figure 1: Simplified signaling pathway of Palbociclib's mechanism of action.

Applications in Xenograft Models

Palbociclib has been extensively evaluated in various xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), across a range of cancer types.[8] These studies are crucial for assessing in vivo efficacy, determining optimal dosing schedules, and identifying potential biomarkers of response and resistance.

Key applications include:

  • Monotherapy Efficacy: Evaluating the single-agent anti-tumor activity of Palbociclib in different cancer models.[1]

  • Combination Therapies: Investigating synergistic or additive effects when combined with other anti-cancer agents, such as endocrine therapy, targeted therapies, or radiotherapy.[9][10][11]

  • Biomarker Discovery: Identifying genetic or molecular markers that predict sensitivity or resistance to Palbociclib, such as Rb status, p16INK4a expression, and CDK4 amplification.[5]

  • Resistance Mechanisms: Studying the development of acquired resistance to Palbociclib to inform the development of subsequent lines of therapy.[4]

Data Presentation: Efficacy of Palbociclib in Xenograft Models

The following tables summarize quantitative data from various in vivo xenograft studies, showcasing the anti-tumor efficacy of Palbociclib.

Table 1: Palbociclib in Breast Cancer Xenograft Models

Cell Line/ModelMouse StrainDose & ScheduleOutcomeReference
HR-positive PDXNot SpecifiedNot SpecifiedHigh sensitivity in chemo-naïve models[8]
HR-negative PDXNot SpecifiedNot SpecifiedSensitivity observed in several models[8]
MDA-MB-231Luc2+GFP+Not Specified100 mg/kg, 5 days/weekInhibition of bone metastasis[12]

Table 2: Palbociclib in Other Cancer Xenograft Models

Cancer TypeCell Line/ModelMouse StrainDose & ScheduleOutcomeReference
GlioblastomaGBM6 (CDKN2A/B-deleted)Not SpecifiedNot SpecifiedSignificantly suppressed tumor cell proliferation and prolonged survival[5]
Hepatocellular CarcinomaHuh7 and PLC5Not SpecifiedNot SpecifiedSuppressed cell proliferation[4]
Colon CarcinomaColo-205MiceNot SpecifiedMarked tumor regression[3][6]
Medulloblastoma (MYC-amplified)Med-211FH (PDX)Not Specified75 mg/kgRapid tumor regression and significant survival advantage[13]
Various Cancers (PDX)23 PDX modelsNot Specified100 mg/kg, 5 days/week (in combination with Sunitinib)Synergistic inhibitory effect in 74% of models[9]

Experimental Protocols

This section provides a generalized protocol for conducting a xenograft study with Palbociclib, based on methodologies reported in the literature.

1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, Colo-205 for colon cancer).[1]

  • Animals: Immunocompromised mice (e.g., female nude mice, NOD/SCID), typically 6-8 weeks old.[1]

  • Palbociclib (PD-0332991): Chemical grade.

  • Vehicle for Formulation: A common vehicle is 50 mM sodium lactate (pH 4).[4] Alternatively, it can be dissolved in filtered distilled deionized water.[1]

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Anesthetics: e.g., Ketamine and Xylazine.[11]

  • Calipers: For tumor measurement.

2. Experimental Workflow

A 1. Cell Culture and Preparation B 2. Tumor Cell Implantation A->B C 3. Tumor Growth and Measurement B->C D 4. Randomization into Treatment Groups C->D E 5. Drug Administration (Palbociclib or Vehicle) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F F->E Daily/Weekly G 7. Endpoint Analysis (Tumor Harvest, Imaging, etc.) F->G H 8. Data Analysis and Interpretation G->H

Figure 2: General experimental workflow for a Palbociclib xenograft study.

3. Detailed Methodology

  • Cell Implantation:

    • Harvest cultured tumor cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.

    • For orthotopic models, cells are implanted into the relevant organ, such as the brain for glioblastoma.[11]

  • Tumor Growth and Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice throughout the study as an indicator of general health and treatment toxicity.[1]

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.

    • Prepare the Palbociclib formulation. For example, to achieve a dose of 75 mg/kg, dissolve Palbociclib in the vehicle to a concentration of 7.5 mg/mL (assuming a 20g mouse and 200 µL gavage volume).[1]

    • Administer Palbociclib or vehicle to the respective groups, typically via oral gavage. A common schedule is daily administration for a set number of weeks or on a 5 days on/2 days off schedule.[9]

  • Endpoint and Data Analysis:

    • The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of excessive morbidity.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry (e.g., for pRb, Ki-67), Western blotting, or gene expression analysis.[3][6]

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of Palbociclib. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.

Palbociclib has demonstrated significant and reproducible anti-tumor activity in a wide array of preclinical xenograft models. Its specific mechanism of action, targeting the CDK4/6-Rb pathway, makes it a valuable tool for cancer research and a potent therapeutic agent. The provided protocols and data serve as a comprehensive resource for researchers and scientists designing and interpreting in vivo studies with this compound. Careful consideration of the tumor model, dosing regimen, and endpoint analysis is critical for obtaining robust and translatable results.

References

Determining Binding Affinity to PD-L1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of immuno-oncology, the accurate determination of binding affinity to Programmed Death-Ligand 1 (PD-L1) is a critical step in the development of novel cancer therapeutics. These comprehensive application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a detailed guide to the most common and robust methods for quantifying the interaction between potential drug candidates and this key immune checkpoint protein.

Introduction: The Critical Role of the PD-1/PD-L1 Axis in Cancer Immunotherapy

The interaction between Programmed Death-1 (PD-1), a receptor expressed on activated T-cells, and its ligand, PD-L1, which can be highly expressed on tumor cells, represents a major mechanism of immune evasion by cancer.[1] The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T-cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] Blocking this interaction with therapeutic agents, such as monoclonal antibodies or small-molecule inhibitors, can restore T-cell function and enable the immune system to recognize and eliminate cancer cells. Therefore, the precise measurement of the binding affinity of these agents to PD-L1 is paramount for their development and optimization.

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its blockade by therapeutic inhibitors.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Therapeutic Intervention Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Binding SHP2 SHP-2 T_Cell->SHP2 Recruitment TCR TCR Exhaustion T-Cell Exhaustion (Inhibition of Proliferation and Cytokine Release) TCR->Exhaustion Leads to SHP2->TCR Dephosphorylation Inhibitor PD-L1 Inhibitor (Antibody or Small Molecule) Inhibitor->Tumor_Cell Blockade

PD-1/PD-L1 signaling and therapeutic blockade.

Methods for Determining PD-L1 Binding Affinity

A variety of robust and quantitative methods are available to determine the binding affinity of molecules to PD-L1. The choice of method often depends on the nature of the interacting molecules (e.g., small molecule, antibody), the desired throughput, and the specific information required (e.g., equilibrium constant, kinetic parameters).

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PD-L1 binding, a direct or competition ELISA format can be used. In a common setup, recombinant PD-L1 is immobilized on a microplate, and the binding of a test molecule is detected using a specific antibody conjugated to an enzyme. The enzyme converts a substrate to a detectable signal, which is proportional to the amount of bound molecule.

Experimental Protocol (Competition ELISA):

  • Coating: Coat a 96-well microplate with recombinant human PD-L1 (e.g., 200 ng/well) in a suitable coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.[2]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Add a fixed concentration of a known biotinylated PD-1 protein along with serial dilutions of the test compound (inhibitor). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the binding of the test compound.

ELISA_Workflow A Coat plate with recombinant PD-L1 B Block non-specific binding sites A->B C Add biotinylated PD-1 and test inhibitor B->C D Wash to remove unbound molecules C->D E Add Streptavidin-HRP D->E F Wash E->F G Add TMB substrate and stop solution F->G H Read absorbance at 450 nm G->H SPR_Workflow A Activate sensor chip surface B Immobilize recombinant PD-L1 A->B C Inject analyte (test compound) B->C D Monitor association (binding) C->D E Inject running buffer to monitor dissociation D->E F Regenerate sensor surface E->F G Analyze sensorgrams to determine kinetics F->G BLI_Workflow A Hydrate streptavidin biosensors B Immobilize biotinylated PD-L1 A->B C Establish baseline in buffer B->C D Associate with analyte (test compound) C->D E Dissociate in buffer D->E F Analyze binding curves for kinetics E->F HTRF_Workflow A Dispense test compound into microplate B Add tagged PD-1 and PD-L1 proteins A->B C Add HTRF detection reagents (donor & acceptor) B->C D Incubate at room temperature C->D E Read fluorescence at 620 nm and 665 nm D->E F Calculate HTRF ratio and determine IC50 E->F Cell_Assay_Workflow A Seed PD-L1-expressing target cells B Add serial dilutions of test compound A->B C Add PD-1-expressing effector T-cells B->C D Co-culture for 6-24 hours C->D E Measure functional readout (e.g., luminescence or IFN-γ) D->E F Determine EC50 value E->F

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, making the systematic evaluation of compounds like pyrimidine derivatives a critical area of research.[1] These application notes provide detailed protocols for assessing the in vitro antimicrobial activity of novel pyrimidine derivatives using two standard and widely accepted methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test for qualitative assessment of antimicrobial sensitivity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] This method is considered a gold standard for susceptibility testing and is essential for the evaluation of new antimicrobial compounds.

Experimental Protocol

Materials:

  • Sterile 96-well microtiter plates[4]

  • Test pyrimidine derivatives

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[5]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[6]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Pyrimidine Derivative Stock Solutions:

    • Dissolve the pyrimidine derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in CAMHB to achieve a working concentration twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[6]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the working solution of the pyrimidine derivative to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.[5]

    • Include a growth control well (CAMHB + inoculum) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of the pyrimidine derivative that completely inhibits visible growth of the organism.[6]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

The results of the broth microdilution assay should be summarized in a clear and structured table.

Pyrimidine DerivativeTest OrganismMIC (µg/mL)
PD-01Staphylococcus aureus ATCC 2592316
PD-01Escherichia coli ATCC 2592232
PD-02Staphylococcus aureus ATCC 259238
PD-02Escherichia coli ATCC 2592264
Ciprofloxacin (Control)Staphylococcus aureus ATCC 259230.5
Ciprofloxacin (Control)Escherichia coli ATCC 259220.25

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Pyrimidine Derivative Stock serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution Add to first well prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate Add to all wells serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC value (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[7][8] It is a widely used, simple, and cost-effective method for preliminary screening of antimicrobial activity.

Experimental Protocol

Materials:

  • Mueller-Hinton Agar (MHA) plates[8]

  • Sterile filter paper disks (6 mm diameter)

  • Test pyrimidine derivatives

  • Standard antibiotic disks as a positive control

  • Bacterial cultures

  • Sterile cotton swabs[8]

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Pyrimidine Derivative Disks:

    • Dissolve the pyrimidine derivatives in a suitable volatile solvent.

    • Impregnate sterile filter paper disks with a known concentration of the pyrimidine derivative solution and allow the solvent to evaporate completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[7]

  • Application of Disks:

    • Using sterile forceps, place the pyrimidine derivative-impregnated disks and standard antibiotic disks onto the surface of the inoculated MHA plate.

    • Ensure that the disks are placed at least 24 mm apart to avoid overlapping of the inhibition zones.[7]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.[8]

Data Presentation

The results of the disk diffusion assay should be recorded in a table, comparing the zones of inhibition for the test compounds and the standard antibiotic.

Pyrimidine DerivativeDisk Concentration (µg)Test OrganismZone of Inhibition (mm)
PD-0130Staphylococcus aureus ATCC 2592318
PD-0130Escherichia coli ATCC 2592214
PD-0230Staphylococcus aureus ATCC 2592322
PD-0230Escherichia coli ATCC 2592212
Ciprofloxacin (Control)5Staphylococcus aureus ATCC 2592325
Ciprofloxacin (Control)5Escherichia coli ATCC 2592230

Experimental Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_disks Prepare Pyrimidine Derivative Disks place_disks Place disks on inoculated plate prep_disks->place_disks Apply to agar prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA plate to create a bacterial lawn prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate at 35°C for 16-24 hours place_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Potential Mechanism of Action: Inhibition of Bacterial Signaling

Many antimicrobial agents exert their effects by disrupting essential cellular processes in bacteria. One such target is bacterial signaling pathways, which regulate a variety of functions crucial for survival and virulence. While the specific mechanisms of pyrimidine derivatives can vary, a plausible mode of action is the interference with two-component signal transduction systems. These systems are vital for bacteria to sense and respond to environmental changes.

Signaling Pathway Diagram

Signal_Transduction_Inhibition cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane ext_signal External Stimulus histidine_kinase Histidine Kinase (Sensor) ext_signal->histidine_kinase Activates response_regulator Response Regulator histidine_kinase->response_regulator Phosphorylates dna DNA response_regulator->dna Binds to gene_expression Virulence Gene Expression dna->gene_expression Leads to pyrimidine_derivative Pyrimidine Derivative pyrimidine_derivative->histidine_kinase Inhibits Autophosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common factors affecting the yield of pyridopyrimidinone synthesis?

A1: Low yields in the synthesis of pyridopyrimidinone derivatives can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, studies on similar syntheses have shown that yield can vary significantly with temperature and solvent composition. One study found that the highest yields were achieved at 62.5 °C in anhydrous ethanol, with yields decreasing as the water content in the ethanol increased[1].

  • Purity of Reactants and Reagents: The purity of the starting materials, such as 4-amino-1-benzylpiperidine-4-carboxamide and the formylating agent (e.g., formamidine acetate or ethyl formate), is crucial. Impurities can lead to side reactions and the formation of undesired byproducts.

  • Moisture and Atmospheric Contamination: Many condensation reactions are sensitive to moisture. Ensuring anhydrous conditions through the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of reactants and intermediates, thereby improving the yield.

  • Inefficient Cyclization: The final cyclization step to form the pyrimidinone ring can be challenging. The choice of acid or base catalyst and the reaction temperature are key parameters to optimize for efficient ring closure.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in the synthesis of tetrahydropyridopyrimidines include:

  • Incomplete Cyclization: The intermediate N-(1-benzyl-4-carbamoylpiperidin-4-yl)formamidine may not fully cyclize, remaining as a major impurity. To address this, you can try extending the reaction time, increasing the temperature, or using a stronger cyclization agent.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation reactions. This can often be minimized by using more dilute reaction conditions or by slowly adding one of the reactants to the reaction mixture.

  • N-debenzylation: While less common under typical cyclization conditions, cleavage of the benzyl group can occur in the presence of certain catalysts or harsh acidic/basic conditions, particularly at elevated temperatures.

Q3: What are the recommended purification methods for this compound?

A3: The purification of the target compound typically involves:

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an effective method for purification.

  • Silica Gel Column Chromatography: This is a common method for purifying polar, heterocyclic compounds. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. It is important to carefully select the solvent system to achieve good separation from impurities[2].

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Systematically vary the reaction temperature for the cyclization step (e.g., 60°C, 80°C, 100°C) and monitor the reaction progress by TLC or LC-MS. Studies have shown a direct correlation between increased temperature and increased yield in similar systems[1].Identification of the optimal temperature for maximum conversion to the desired product.
Incorrect Solvent System If using a protic solvent like ethanol, ensure it is anhydrous. Consider switching to an aprotic solvent such as DMF or toluene to minimize side reactions like hydrolysis. The yield of similar reactions has been shown to be highest in anhydrous conditions[1].Improved yield due to the prevention of moisture-related side reactions.
Inefficient Catalyst If using a base catalyst, screen different bases (e.g., sodium ethoxide, DBU, potassium carbonate). The choice of base can significantly impact the rate and efficiency of the cyclization.Enhanced reaction rate and higher conversion to the product.
Impure Starting Materials Verify the purity of the 4-amino-1-benzylpiperidine-4-carboxamide starting material by NMR or LC-MS. If necessary, purify it by recrystallization or chromatography before use.Reduced side product formation and a cleaner reaction profile, leading to a higher isolated yield.
Issue 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Expected Outcome
Product is an oil or wax Try triturating the crude material with a non-polar solvent (e.g., diethyl ether, hexane) to induce crystallization. Seeding with a small crystal of the pure product can also be effective.Conversion of the crude product into a solid form that is easier to handle and purify.
Poor separation on silica gel column Optimize the mobile phase for column chromatography. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can improve the separation of closely eluting compounds. Dry loading the crude product onto silica gel can also enhance resolution[2].Improved separation of the desired product from impurities.
Product loss during workup If performing an aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer. Back-extract the aqueous layer with an organic solvent to recover any dissolved product.Increased recovery of the crude product before purification.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyridopyrimidinone Synthesis Yield (Analogous System)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Toluene-60120
2TolueneZnCl₂60120
3TolueneDBU60120
4TolueneNa₂CO₃60120
5TolueneKOH601269
6TolueneNaOH601286

Data adapted from a study on a similar pyridopyrimidinone synthesis and illustrates the importance of base selection.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid (Key Precursor)

This protocol is based on a general procedure for the synthesis of the key piperidine intermediate.

  • Hydantoin Formation: A mixture of 1-benzyl-4-piperidone (1 equivalent), potassium cyanide (2.1 equivalents), and ammonium carbonate (2.15 equivalents) in a mixture of methanol and water is stirred at room temperature for 48 hours. The resulting precipitate, piperidine-4-spiro-5'-hydantoin, is collected by filtration.

  • Hydrolysis: The hydantoin intermediate is suspended in a solution of potassium hydroxide in a mixture of THF and water. The mixture is stirred for 4 hours. After an aqueous workup with acidification, the product, 4-amino-1-benzylpiperidine-4-carboxylic acid, is isolated as a solid.

Protocol 2: Synthesis of this compound

This is a general procedure that may require optimization.

  • Amide Formation (if starting from the carboxylic acid): The 4-amino-1-benzylpiperidine-4-carboxylic acid is first converted to the corresponding carboxamide. This can be achieved by activating the carboxylic acid (e.g., with a carbodiimide like EDC) and then reacting it with ammonia.

  • Cyclization: The 4-amino-1-benzylpiperidine-4-carboxamide (1 equivalent) and formamidine acetate (1.5 equivalents) are heated in a suitable solvent such as dimethylformamide (DMF) or ethanol at a temperature ranging from 80°C to 120°C for several hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent to afford the desired product.

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start 1-Benzyl-4-piperidone hydantoin Piperidine-4-spiro-5'-hydantoin start->hydantoin KCN, (NH4)2CO3 amino_acid 4-Amino-1-benzylpiperidine-4-carboxylic acid hydantoin->amino_acid KOH, H2O/THF carboxamide 4-Amino-1-benzylpiperidine-4-carboxamide amino_acid->carboxamide Amidation cyclization Cyclization carboxamide->cyclization Formamidine Acetate purification Purification cyclization->purification final_product 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one purification->final_product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_yield low_yield Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_purity Assess Reagent Purity low_yield->check_purity check_atmosphere Ensure Inert Atmosphere low_yield->check_atmosphere optimize Systematically Optimize Parameters check_conditions->optimize If suboptimal check_purity->optimize If impure check_atmosphere->optimize If compromised

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetrahydropyrido[4,3-d]pyrimidine analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Synthesis & Reaction Optimization

Question 1: My multi-component reaction (MCR) for the synthesis of a tetrahydropyrido[4,3-d]pyrimidine analog is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in MCRs for this scaffold can stem from several factors. A systematic approach to optimization is recommended.

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal catalyst: The choice and amount of catalyst can significantly impact the yield. If using a catalyst, ensure it is active and consider screening other catalysts (e.g., acid or base catalysts). For instance, some syntheses benefit from catalysts like p-toluenesulfonic acid.

  • Solvent effects: The polarity of the solvent can influence the reaction rate and equilibrium. Experiment with a range of solvents with varying polarities. Some reactions proceed efficiently under solvent-free conditions.[1]

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure all reactants are of high purity.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the section on "Common Side Reactions" for more details.

Troubleshooting Workflow for Low Yield in MCR

Low_Yield_MCR start Low Yield in MCR check_completion Monitor reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reaction not complete check_catalyst Review Catalyst check_completion->check_catalyst Reaction complete, low yield optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions extend_time Extend Reaction Time optimize_conditions->extend_time increase_temp Increase Temperature optimize_conditions->increase_temp solution Improved Yield extend_time->solution increase_temp->solution catalyst_issue Suboptimal Catalyst check_catalyst->catalyst_issue check_solvent Evaluate Solvent check_catalyst->check_solvent screen_catalysts Screen Catalysts catalyst_issue->screen_catalysts adjust_loading Adjust Catalyst Loading catalyst_issue->adjust_loading screen_catalysts->solution adjust_loading->solution solvent_issue Solvent Effects check_solvent->solvent_issue check_reactants Check Reactant Purity check_solvent->check_reactants screen_solvents Screen Solvents solvent_issue->screen_solvents screen_solvents->solution reactant_issue Impure Reactants check_reactants->reactant_issue check_byproducts Analyze for Side Products check_reactants->check_byproducts purify_reactants Purify Starting Materials reactant_issue->purify_reactants purify_reactants->solution side_reactions Side Reactions check_byproducts->side_reactions modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions modify_conditions->solution Pictet_Spengler cluster_0 Pictet-Spengler Reaction Pathway amine β-Arylethylamine imine Imine Formation amine->imine carbonyl Aldehyde/Ketone carbonyl->imine iminium Iminium Ion Formation (Acid Catalyzed) imine->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydropyrido [4,3-d]pyrimidine Core cyclization->product

References

Technical Support Center: Optimizing In Vivo Solubility of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the solubility of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one for in vivo studies. Given that approximately 40% of marketed drugs and up to 90% of new chemical entities are poorly water-soluble, addressing this challenge is a critical step in preclinical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: My initial aqueous solubility assessment of this compound shows very low solubility. What are my next steps?

A1: Low aqueous solubility is a common hurdle. The next step is to conduct a systematic solubility screen using a variety of pharmaceutically acceptable excipients. This will help identify promising formulation strategies. Key approaches to consider include pH modification, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[3]

Q2: How do I choose the right solubilization strategy for my compound?

A2: The choice of strategy depends on the physicochemical properties of your compound, the intended route of administration, and the required dose. A tiered approach is often effective. Start with simpler methods like pH adjustment and co-solvents. If these are insufficient, explore more complex formulations such as surfactant-based systems (micelles), lipid-based formulations, or cyclodextrin complexation.[2][3] For parenteral administration, the choice of excipients is more restricted due to toxicity concerns.[1]

Q3: What are the most common excipients used to improve the solubility of poorly soluble drugs?

A3: A range of excipients can be employed to enhance solubility. The selection is critical and is guided by the drug's properties and the desired dosage form.[2] Below is a table summarizing common solubilizers and their mechanisms of action.

Excipient TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[2][3]
Surfactants Polysorbates (Tween®), Sodium Lauryl Sulfate (SLS), Cremophor® ELForm micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[2][3]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD)Form inclusion complexes with drug molecules, where the hydrophobic drug resides within the cyclodextrin cavity.[2][3]
Lipid-Based Systems Medium-chain triglycerides (MCTs), Phospholipids (lecithin)The drug is dissolved in a lipid vehicle, which can form emulsions or self-emulsifying drug delivery systems (SEDDS) in the gastrointestinal tract.[2][4]
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)Can be used to create amorphous solid dispersions, preventing the drug from crystallizing and thereby increasing its dissolution rate.[2][5]

Q4: Can I use a combination of excipients?

A4: Yes, combinations of excipients are often used to achieve the desired solubility and stability. For instance, a co-solvent might be used in conjunction with a surfactant to create a stable and effective formulation. It is crucial to assess the compatibility of the chosen excipients.

Q5: What are the potential pitfalls of using solubilizing excipients in in vivo studies?

A5: While essential, some excipients can have biological effects or toxicities, especially at high concentrations.[1] For example, some surfactants can cause irritation or immunogenic responses.[1] It is vital to use the lowest effective concentration of any excipient and to include vehicle control groups in your in vivo experiments to account for any effects of the formulation itself.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution or administration.

Root Cause Analysis:

  • Supersaturation and Precipitation: The formulation may create a supersaturated solution that is not stable upon dilution in aqueous media (e.g., blood or gastrointestinal fluids).

  • pH Shift: If solubility is pH-dependent, a change in pH upon administration can cause precipitation.

  • Incompatible Excipients: The chosen excipients may not be sufficient to maintain solubility under physiological conditions.

Troubleshooting Steps:

  • Re-evaluate Formulation: Consider using a different solubilization approach or a combination of excipients to improve stability. For instance, adding a polymer can sometimes inhibit precipitation from a supersaturated solution.

  • Assess pH-Dependent Solubility: Determine the compound's solubility at different pH values to understand if this is a contributing factor.

  • Conduct in vitro Dilution Studies: Before moving to in vivo studies, mimic the dilution effect by adding the formulation to physiological buffers to observe for any precipitation.

Issue 2: Poor or variable drug exposure observed in pharmacokinetic (PK) studies despite achieving solubility in the formulation.

Root Cause Analysis:

  • In vivo Precipitation: The drug may be precipitating at the site of administration or in the gastrointestinal tract, leading to poor absorption.

  • Rapid Metabolism: The compound might be rapidly metabolized, leading to low systemic exposure.

  • Efflux Transporters: The compound could be a substrate for efflux transporters (e.g., P-glycoprotein) that limit its absorption.

Troubleshooting Steps:

  • Particle Size Reduction: Consider techniques like micronization or nanomilling to increase the surface area and dissolution rate of the drug, which can improve bioavailability.[3][6]

  • Lipid-Based Formulations: These can sometimes enhance oral absorption by taking advantage of lipid absorption pathways.[4]

  • In vitro Permeability and Metabolism Assays: Use cell-based assays (e.g., Caco-2 for permeability) and microsomal stability assays to investigate if metabolism or efflux are limiting factors.[7]

Experimental Protocols

Protocol 1: Screening for Suitable Solubilizing Excipients

Objective: To identify the most effective excipients for solubilizing this compound.

Methodology:

  • Prepare stock solutions of various excipients (e.g., 20% w/v HPβCD, 10% v/v Tween 80, 50% v/v PEG 400) in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add an excess amount of the compound to a known volume of each excipient solution and a control (buffer alone).

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Compare the solubility in each excipient solution to the control to determine the fold-increase in solubility.

Protocol 2: Preparation and Evaluation of a Co-solvent-Based Formulation

Objective: To prepare and assess the stability of a co-solvent formulation for in vivo administration.

Methodology:

  • Based on initial screening, select a promising co-solvent system (e.g., 30% PEG 400, 10% Ethanol, 60% Saline).

  • Weigh the required amount of this compound and dissolve it in the co-solvent mixture with gentle vortexing or sonication.

  • Visually inspect the solution for clarity and the absence of particulates.

  • Perform a dilution test by adding a small volume of the formulation to a larger volume of a physiologically relevant buffer (e.g., 1:10 dilution in PBS) and observe for any signs of precipitation over time.

  • If the formulation is intended for parenteral administration, ensure it is sterile-filtered.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Aqueous Solubility Assessment B Solubility in Biorelevant Media A->B C Excipient Solubility Screening B->C D Select Formulation Strategy (e.g., Co-solvent, SEDDS) C->D E Formulation Optimization (Excipient Ratios) D->E F In Vitro Stability (Dilution Test) E->F F->E Reformulate G Vehicle Control Preparation F->G Proceed if Stable H Dosing & PK Study G->H I Data Analysis & Interpretation H->I

Figure 1. A generalized workflow for developing an in vivo formulation for a poorly soluble compound.

Decision_Tree Start Initial Compound Solubility Low? pH_Mod pH Modification Sufficient? Start->pH_Mod Yes CoSolvent Co-solvent System Effective? pH_Mod->CoSolvent No Final_Formulation Final Formulation pH_Mod->Final_Formulation Yes Complexation Complexation/Micelles Needed? CoSolvent->Complexation No CoSolvent->Final_Formulation Yes Lipid Consider Lipid-Based (e.g., SEDDS) Complexation->Lipid No Complexation->Final_Formulation Yes Lipid->Final_Formulation

Figure 2. A decision tree for selecting a solubilization strategy for in vivo studies.

References

Technical Support Center: Overcoming Resistance with Tetrahydropyrido[4,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with novel tetrahydropyrido[4,3-d]pyrimidine inhibitors and related scaffolds to overcome acquired drug resistance in cancer therapy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are tetrahydropyrido[4,3-d]pyrimidine inhibitors and what is their primary application in overcoming resistance?

The tetrahydropyrido[4,3-d]pyrimidine core is a versatile heterocyclic scaffold used in the design of various kinase and enzyme inhibitors.[1][2] In the context of overcoming drug resistance, derivatives of the closely related pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have been developed as fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[3][4] Their primary application is to target EGFR triple mutations (such as L858R/T790M/C797S), which confer resistance to third-generation TKIs like osimertinib in non-small cell lung cancer (NSCLC).[3][5]

Q2: What specific resistance mechanisms can these inhibitors address?

The most prominent resistance mechanism addressed is the EGFR C797S mutation .[6] Third-generation EGFR inhibitors bind covalently to the cysteine residue at position 797.[3] When this cysteine is mutated to a serine (C797S), covalent binding is no longer possible, rendering the inhibitors ineffective.[4][6] Novel pyrido[3,4-d]pyrimidine derivatives are designed to inhibit these C797S-mutant EGFRs through a non-covalent, ATP-competitive or allosteric mechanism.[3] Additionally, the broader tetrahydropyrido[4,3-d]pyrimidine class has been explored for inhibiting other targets implicated in cancer, such as Heat Shock Protein 90 (Hsp90), human topoisomerase II (topoII), and Autotaxin (ATX), which can be involved in different resistance pathways.[1][2][7]

Q3: How do I select the appropriate inhibitor and cell line for my experiment?

Selection depends on your research focus.

  • For EGFR Resistance: If you are studying resistance to third-generation TKIs, you should use NSCLC cell lines harboring the specific triple mutation of interest (e.g., L858R/T790M/C797S or del19/T790M/C797S).[3] You would then select a fourth-generation inhibitor, such as a pyrido[3,4-d]pyrimidine derivative, designed to be active against that specific mutant.[5]

  • For Other Targets: If you are investigating resistance mediated by pathways involving Hsp90 or TopoII, you would choose cell lines known to be dependent on these targets and select the corresponding tetrahydropyrido[4,3-d]pyrimidine inhibitor.[1][2]

It is crucial to use cell lines with well-characterized genetic backgrounds. Using primary cells from patients can provide more relevant data but presents challenges in sourcing and consistency.[8][9]

Q4: What are the key differences to consider between in vitro enzymatic assays and cell-based assays for these inhibitors?

  • In Vitro Enzymatic Assays: These assays use a purified kinase (e.g., EGFRL858R/T790M/C797S) and measure the direct inhibition of its activity.[10] They are useful for determining an inhibitor's potency (e.g., IC50) against its isolated target without the complexities of a cellular environment.[11] However, results can be affected by assay conditions like ATP concentration.[12]

  • Cell-Based Assays: These assays measure the inhibitor's effect on whole cells, such as inhibition of proliferation or induction of apoptosis.[8] They provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with cellular signaling pathways.[13] Discrepancies between in vitro and cellular results are common; for instance, a potent enzymatic inhibitor might show weak cellular activity due to poor membrane permeability.[14]

Section 2: Troubleshooting Guides

Guide 1: In Vitro Kinase Assays

Q: My IC50 values for the same inhibitor are inconsistent between experiments. What are the potential causes?

A: Inconsistent IC50 values are a common problem in kinase assays and can stem from several factors.

  • Reagent Variability:

    • Enzyme Activity: Ensure the recombinant kinase has been stored correctly (-80°C) and has not undergone multiple freeze-thaw cycles.[12] Verify its activity with a positive control.

    • ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use a consistent concentration across all experiments, ideally close to the Km value for ATP.[10][12]

    • Inhibitor Solubility: Confirm that your inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting it in the assay buffer. Poor solubility leads to inaccurate effective concentrations.[12]

  • Assay Conditions:

    • Reaction Time: Ensure the kinase reaction is in the linear range where substrate consumption is low (typically <20%). A time-course experiment can determine the optimal reaction duration.

    • Temperature: Enzyme activity is sensitive to temperature. Maintain a consistent temperature throughout the incubation.

  • Data Analysis:

    • Use consistent positive (e.g., DMSO vehicle) and negative (no enzyme) controls for data normalization.

Q: My inhibitor shows high potency in cell-based assays but weak activity in my in vitro kinase assay. Why?

A: This discrepancy can be perplexing but several factors could be at play.

  • Off-Target Effects: The inhibitor's potent effect in cells might be due to hitting other targets besides the one you are testing in vitro.[14] A broad kinome scan can help identify off-target activities.

  • Assay Conditions: Cellular ATP concentrations are in the millimolar range, whereas in vitro assays often use micromolar concentrations.[12] An inhibitor that is highly potent at low ATP levels may be less effective at the high ATP concentrations found in cells, suggesting your in vitro conditions may not be representative.

  • Indirect Mechanism: The compound might not inhibit the kinase directly but could be acting on an upstream activator or a downstream signaling component in the cellular context.

  • Prodrug Activation: The compound may be a prodrug that requires metabolic activation within the cell to become an active inhibitor. This activation would not occur in a purified in vitro system.

Guide 2: Cell-Based Assays

Q: My pyrido[3,4-d]pyrimidine inhibitor is not showing the expected anti-proliferative effect on my EGFR C797S mutant cell line. What should I check?

A: If a potent inhibitor fails to show cellular activity, consider the following:

  • Cell Line Integrity: Confirm the identity and mutation status (e.g., presence of L858R, T790M, and C797S) of your cell line via sequencing. Cell lines can change over time with passaging.[9]

  • Compound Permeability and Stability: The inhibitor may have poor cell membrane permeability or may be unstable in the cell culture medium.

  • Efflux Pumps: The resistant cells may overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, preventing it from reaching its target.

  • Activation of Bypass Pathways: The cancer cells may have activated alternative survival pathways that bypass their dependency on EGFR signaling.[15] For example, activation of MET or HER2 pathways can confer resistance.

  • Assay Duration: The anti-proliferative effects may take longer to become apparent. Consider extending the incubation time of your assay (e.g., from 48h to 72h or 96h).

Q: How do I confirm that the inhibitor is hitting the intended EGFR target within the cell?

A: Target engagement can be confirmed using several methods:

  • Western Blotting: Treat the resistant cells with the inhibitor and perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors like AKT and ERK. A successful inhibitor should reduce the phosphorylation of these proteins in a dose-dependent manner.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of EGFR in inhibitor-treated cells compared to control cells indicates direct binding.

  • Co-immunoprecipitation: This can be used to see if the inhibitor disrupts protein-protein interactions that are dependent on EGFR kinase activity.

Section 3: Quantitative Data on Inhibitor Activity

Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine & Pyrido[2,3-d]pyrimidine Derivatives against Resistant EGFR Mutants
Compound IDScaffoldTarget EGFR MutantIC50 (nM)Cell Line Proliferation IC50 (µM)Reference
Compound 29 Pyrido[3,4-d]pyrimidineL858R/T790M/C797S7.2H1975: 0.40[4][5]
Compound 28 Pyrido[2,3-d]pyrimidineL858R/T790M/C797S27.5N/A[4][5]

N/A: Data not available in the cited sources.

Table 2: Inhibitory Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives Against Other Cancer Targets
Compound IDTargetIC50 (nM)Cell Line Proliferation IC50 (µM)Reference
Compound 9a ATX29.1N/A[7]
Compound 9a EGFR (Wild-Type)24.2A549: >100, H1975: 10.1[7]
Compound 24 Topoisomerase II4500 (4.5 µM)N/A[2]
Compound 10k KRAS-G12D9 (0.009 µM)Panc1: 2.22[14]
Compound 10c KRAS-G12D>10000 (>10 µM)Panc1: 1.40[14]

Section 4: Key Experimental Protocols

Protocol 1: General Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for a typical luminescence-based kinase assay like ADP-Glo™ to measure the IC50 of an inhibitor.

  • Reagent Preparation:

    • Inhibitor Dilution: Prepare a serial dilution of the tetrahydropyrido[4,3-d]pyrimidine inhibitor in DMSO. Then, create a 4X working solution by diluting it in the kinase assay buffer.

    • Kinase Solution: Prepare a 2X solution of the purified recombinant kinase (e.g., EGFR triple mutant) in kinase assay buffer.

    • Substrate/ATP Solution: Prepare a 4X solution of the peptide substrate and ATP in the kinase buffer. The ATP concentration should be at or near its Km.[12]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells. Add 5 µL of buffer with DMSO for positive control wells.

    • Add 10 µL of the 2X kinase solution to all wells except the negative controls (which receive 10 µL of buffer).

    • Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[12]

  • Signal Detection:

    • Stop the kinase reaction and measure the generated ADP by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).[11]

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other wells.

    • Normalize the data where the positive control (DMSO) represents 100% kinase activity and a fully inhibited control represents 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability/Anti-Proliferation Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to measure the effect of an inhibitor on cancer cell proliferation.

  • Cell Plating:

    • Seed the resistant cancer cells (e.g., H1975-C797S) into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours (or other desired time points).

  • Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Western Blotting for Target Phosphorylation

This protocol is for assessing the inhibition of EGFR phosphorylation in treated cells.

  • Cell Treatment and Lysis:

    • Plate resistant cells in a 6-well plate and grow until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities to determine the relative reduction in p-EGFR levels.

Section 5: Diagrams and Visualizations

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_mutations cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Gen1_2 1st/2nd Gen TKIs (e.g., Gefitinib) Gen1_2->EGFR Inhibit Gen3 3rd Gen TKI (Osimertinib) Gen3->EGFR Inhibit Gen4 4th Gen Inhibitor (Pyrido[3,4-d]pyrimidine) Gen4->EGFR Inhibit L858R Activating Mutation (L858R) L858R->EGFR T790M Resistance Mutation (T790M) T790M->Gen1_2 Blocks C797S Resistance Mutation (C797S) C797S->Gen3 Blocks

Caption: EGFR signaling pathway showing points of inhibition and resistance.

Experimental_Workflow start Start: Acquire Resistant Cell Line (e.g., C797S) screen Primary Screening: Test inhibitor library at a single high concentration start->screen dose_response Dose-Response Assay: Determine IC50 with Cell Viability Assay (CCK-8) screen->dose_response hit_found Hit Compound Identified? dose_response->hit_found target_engagement Target Engagement: Confirm EGFR inhibition via Western Blot (p-EGFR) hit_found->target_engagement Yes stop End: Re-evaluate Compound or Hypothesis hit_found->stop No confirmation Target Engagement Confirmed? target_engagement->confirmation downstream Downstream Analysis: Apoptosis Assay, Cell Cycle Analysis confirmation->downstream Yes confirmation->stop No end End: Lead Compound for Further Development downstream->end

Caption: Workflow for screening inhibitors against resistant cell lines.

Troubleshooting_IC50 cluster_reagents Reagent Checks cluster_conditions Assay Condition Checks start Problem: Inconsistent IC50 Values in Kinase Assay q1 Are reagents consistent? start->q1 a1_yes Check Assay Conditions q1->a1_yes Yes a1_no Verify Reagents q1->a1_no No time Reaction Time: Ensure reaction is in linear range a1_yes->time enzyme Enzyme: Check activity, storage, avoid freeze-thaw cycles a1_no->enzyme atp ATP: Use fresh stock, ensure consistent concentration enzyme->atp inhibitor Inhibitor: Confirm solubility and stability atp->inhibitor temp Temperature: Maintain consistent temperature time->temp buffer Buffer: Check pH and component concentrations temp->buffer

Caption: Troubleshooting logic for inconsistent IC50 values in kinase assays.

References

Technical Support Center: Troubleshooting Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with the cell permeability of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Issue 1: My pyrimidine-based compound exhibits low passive permeability in a PAMPA assay.

  • Question: I have a novel pyrimidine derivative that shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely causes and how can I improve it?

  • Answer: Low passive permeability in a PAMPA assay for a pyrimidine-based compound is often linked to its physicochemical properties. Key factors to consider are:

    • High Polarity: The pyrimidine ring itself is polar. The presence of additional polar functional groups (e.g., -OH, -NH2, -COOH) can significantly increase the polar surface area (PSA), hindering passage through the lipophilic artificial membrane. Some pyrimidine nucleoside analogs are reported to have low permeability due to their polar nature.

    • Low Lipophilicity (logP): A low octanol-water partition coefficient (logP) indicates a preference for the aqueous phase over the lipid membrane. For pyrimidine derivatives, this can be a significant barrier to passive diffusion.

    • Molecular Weight (MW): While pyrimidine itself is small, extensive substitutions can increase the molecular weight above 500 Da, which can negatively impact passive diffusion as per Lipinski's Rule of Five.[1][2]

    • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors (a characteristic of some substituted pyrimidines) increases the energy required to move the compound from the aqueous environment into the lipid membrane.[1][3]

    Troubleshooting Strategies:

    • Structural Modification: The most direct approach is to modify the compound's structure to increase its lipophilicity. This can be achieved by:

      • Introducing lipophilic groups (e.g., alkyl or aryl moieties).

      • Masking polar functional groups through esterification or amidation.

    • Formulation Approaches: For compounds with promising activity but poor solubility and permeability, formulation strategies can be employed. This includes the use of solubility enhancers or lipid-based delivery systems, although these are typically explored at a later stage of development.

Issue 2: My pyrimidine-based compound shows good PAMPA permeability but poor Caco-2 permeability.

  • Question: My compound appears to have good passive diffusion in the PAMPA assay, but its permeability is significantly lower in the Caco-2 cell model. What could explain this discrepancy?

  • Answer: This scenario strongly suggests the involvement of active cellular processes not present in the PAMPA model. The most common reasons are:

    • Active Efflux: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell.[4] Pyrimidine-based compounds can be substrates for these transporters. An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.

    • Poor Aqueous Solubility: While the compound might be permeable, low aqueous solubility can lead to precipitation in the aqueous environment of the cell culture medium, reducing the concentration of the compound available for absorption. This can be a particular issue for highly lipophilic pyrimidine derivatives.[5][6]

    Troubleshooting Strategies:

    • Conduct a Bidirectional Caco-2 Assay: This will determine the efflux ratio and confirm if your compound is a substrate for efflux pumps.

    • Use Efflux Pump Inhibitors: Co-incubating your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) can confirm the involvement of these specific transporters. A significant increase in the A-B permeability in the presence of an inhibitor points to active efflux. Some pyridopyrimidine derivatives have themselves been investigated as efflux pump inhibitors.[7]

    • Improve Solubility: If solubility is an issue, consider using a formulation with solubilizing excipients or modifying the compound to improve its solubility. For pyrazolo[3,4-d]pyrimidine derivatives, formulation with hydrophilic polymers has been shown to enhance water solubility.[5]

Issue 3: I am observing high variability and poor reproducibility in my Caco-2 permeability assays with a pyrimidine compound.

  • Question: The results from my Caco-2 assays with a specific pyrimidine analog are inconsistent between experiments. What are the potential sources of this variability?

  • Answer: Poor reproducibility in Caco-2 assays can stem from several factors, some of which may be exacerbated by the properties of your pyrimidine compound:

    • Compound Instability: Some pyrimidine derivatives can be unstable in aqueous solutions or may degrade in the presence of cellular enzymes. 5-aminopyrimidines, for instance, are known to undergo oxidation.[2]

    • Low Aqueous Solubility and Precipitation: As mentioned, if the compound's concentration in the dosing solution exceeds its aqueous solubility, it can precipitate, leading to variable and inaccurate permeability measurements.[6]

    • Cell Monolayer Inconsistency: Variations in the integrity and differentiation of the Caco-2 cell monolayer between experiments can lead to inconsistent results. This can be monitored by measuring the transepithelial electrical resistance (TEER).

    • DMSO Concentration: High concentrations of DMSO, often used to dissolve poorly soluble compounds, can be toxic to Caco-2 cells and compromise monolayer integrity.[8]

    Troubleshooting Strategies:

    • Assess Compound Stability: Use analytical techniques like HPLC to check the stability of your compound in the assay buffer over the course of the experiment.

    • Measure Aqueous Solubility: Determine the kinetic or thermodynamic solubility of your compound in the assay buffer to ensure you are working below its solubility limit.

    • Monitor TEER: Regularly measure TEER values to ensure the integrity of your Caco-2 monolayers.

    • Optimize DMSO Concentration: Keep the final DMSO concentration in the assay medium as low as possible, typically below 1%.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for assessing the cell permeability of pyrimidine-based compounds.

Table 1: Physicochemical Properties and Lipinski's Rule of Five

PropertyGuideline (Lipinski's Rule of Five)[1][2]Implication for Pyrimidine Compounds
Molecular Weight (MW) < 500 DaThe basic pyrimidine core is small, but extensive substitutions can lead to violations.
logP (Lipophilicity) < 5Can vary widely depending on substituents. Highly polar pyrimidines may have low logP, while heavily substituted analogs can be highly lipophilic.
Hydrogen Bond Donors < 5The nitrogen atoms in the pyrimidine ring are acceptors. The number of donors depends on the substituents (e.g., -NH2, -OH groups).
Hydrogen Bond Acceptors < 10The two nitrogen atoms in the pyrimidine ring are acceptors. The total number increases with certain functional groups (e.g., carbonyls, nitro groups).

Table 2: Caco-2 Permeability Classification and Example Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human AbsorptionExample Pyrimidine-Based Drugs (Papp A-B)
High > 10Well absorbed (>90%)Imatinib: ~13.5
Moderate 1 - 10Moderately absorbed (50-90%)5-Fluorouracil: ~1.5
Low < 1Poorly absorbed (<50%)Gemcitabine: ~0.1

Note: Papp values can vary depending on experimental conditions. The values provided are for illustrative purposes.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive permeability across a lipid membrane.

Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Prepare a solution of the test compound (e.g., 100 µM) in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).

  • Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Surface area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

2. Caco-2 Cell Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Bidirectional Permeability Assay:

    • Washing: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) to remove culture medium.

    • Pre-incubation: Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Dosing:

      • Apical to Basolateral (A → B) Transport: Add the test compound in transport buffer (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

      • Basolateral to Apical (B → A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubation: Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Calculation:

    • Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Rate of drug transport

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor compartment

    • Efflux Ratio (ER): ER = Papp (B → A) / Papp (A → B)

Visualizations

Troubleshooting_Workflow Start Start: Low Permeability Issue with Pyrimidine Compound AssayType Which assay shows low permeability? Start->AssayType PAMPA PAMPA Assay AssayType->PAMPA PAMPA Caco2 Caco-2 Assay AssayType->Caco2 Caco-2 AnalyzePAMPA Analyze Physicochemical Properties: - High Polarity (PSA)? - Low Lipophilicity (logP)? - High MW? - H-bond donors/acceptors? PAMPA->AnalyzePAMPA CheckPAMPA Was PAMPA permeability good? Caco2->CheckPAMPA ModifyStructure Solution: Structural Modification - Increase lipophilicity - Mask polar groups AnalyzePAMPA->ModifyStructure Yes End End: Permeability Issue Resolved ModifyStructure->End CheckPAMPA->AnalyzePAMPA No EffluxOrSolubility Potential Issues: 1. Active Efflux 2. Poor Aqueous Solubility CheckPAMPA->EffluxOrSolubility Yes TestEfflux Conduct Bidirectional Caco-2 Assay (Calculate Efflux Ratio) EffluxOrSolubility->TestEfflux EffluxRatio Efflux Ratio > 2? TestEfflux->EffluxRatio EffluxConfirmed Issue: Active Efflux Confirmed EffluxRatio->EffluxConfirmed Yes CheckSolubility Issue: Check Aqueous Solubility EffluxRatio->CheckSolubility No UseInhibitors Solution: Use Efflux Pump Inhibitors (e.g., Verapamil) EffluxConfirmed->UseInhibitors UseInhibitors->End SolubilityLow Solubility Issue Confirmed CheckSolubility->SolubilityLow ImproveSolubility Solution: Improve Solubility - Formulation - Structural Modification SolubilityLow->ImproveSolubility ImproveSolubility->End

Caption: Troubleshooting workflow for low cell permeability of pyrimidine compounds.

PAMPA_vs_Caco2 cluster_PAMPA PAMPA Assay cluster_Caco2 Caco-2 Assay PAMPA_node Artificial Lipid Membrane Passive Passive Diffusion PAMPA_node->Passive Caco2_node Caco-2 Cell Monolayer Passive_Caco Passive Diffusion Caco2_node->Passive_Caco Active_Uptake Active Uptake Caco2_node->Active_Uptake Active_Efflux Active Efflux Caco2_node->Active_Efflux Paracellular Paracellular Transport Caco2_node->Paracellular Compound Pyrimidine Compound cluster_PAMPA cluster_PAMPA Compound->cluster_PAMPA Evaluated in cluster_Caco2 cluster_Caco2 Compound->cluster_Caco2 Evaluated in Permeability_Result Permeability Result (Papp) cluster_PAMPA->Permeability_Result Yields cluster_Caco2->Permeability_Result Yields

Caption: Comparison of transport mechanisms measured by PAMPA and Caco-2 assays.

References

Technical Support Center: High-Throughput Screening for Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of high-throughput screening (HTS) for topoisomerase II (TOP2) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to TOP2 inhibitor screening assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during HTS for TOP2 inhibitors. The guides are presented in a question-and-answer format to directly address specific experimental issues.

Biochemical Assays: General Issues

Question: My negative control (DMSO/vehicle) is showing inhibition of topoisomerase II activity. What could be the cause?

Answer: Inhibition by the vehicle control, typically DMSO, can occur and is a common issue.[1] High concentrations of DMSO can interfere with the enzyme's activity.[2][3]

  • Solution: It is critical to include a solvent control to assess its effect on the reaction.[4][5] We recommend not exceeding a final DMSO concentration of 1-2% (v/v).[2][3] If higher concentrations are necessary, it is crucial to perform an enzyme titration in the presence of that specific DMSO concentration to adjust the amount of enzyme needed.[3] If the solvent continues to interfere, consider increasing the total reaction volume slightly.[4]

Question: I am observing a gradual decrease in signal or activity across my HTS plates. What is causing this assay drift?

Answer: Assay drift can be caused by several factors, including reagent degradation, temperature fluctuations, or instrument instability over the course of a long screening run.[6]

  • Solution: To mitigate drift, it is recommended to run plates in a randomized order.[6] Additionally, employing robust normalization methods, such as B-score, can help account for plate-to-plate variation.[6] Ensure that reagents, especially ATP and the enzyme, are stored correctly and that aliquots are freshly thawed for use.[4]

DNA Relaxation Assays

Question: In my DNA relaxation assay, the supercoiled DNA substrate is not being relaxed in the positive control (enzyme present, no inhibitor). What went wrong?

Answer: The most likely causes for a lack of relaxation are loss of enzyme activity or degradation of ATP, which is required for topoisomerase II activity.[4][7]

  • Solution:

    • Enzyme Activity: Use a fresh aliquot of topoisomerase II enzyme.[4] It's also advisable to perform an enzyme titration to determine the optimal amount needed for complete relaxation under your specific assay conditions.[3]

    • ATP: Use a fresh aliquot of ATP, as it can degrade with multiple freeze-thaw cycles.[4][7] The complete assay buffer containing ATP should be made fresh for each experiment.[8]

Decatenation Assays

Question: My positive control in the decatenation assay shows no release of minicircles from the kinetoplast DNA (kDNA). What is the problem?

Answer: Similar to the relaxation assay, the primary culprits are loss of enzyme activity or ATP degradation.[4]

  • Solution:

    • Enzyme: Use a fresh aliquot of the enzyme.[4] High concentrations of crude cell extracts can sometimes lead to the catenation of circular DNA, so it's important to use a range of enzyme concentrations.[4][5]

    • ATP: Ensure your ATP stock is fresh and has not undergone excessive freeze-thaw cycles.[4]

    • kDNA Substrate: Over time, kDNA substrate may spontaneously release some decatenated products. This is normal, but it is important to run a "kDNA only" lane as a negative control to monitor the integrity of the substrate.[9]

Question: I am seeing a smear of degradation products in my gel instead of distinct decatenated bands. What does this indicate?

Answer: A smear of DNA suggests the presence of nuclease contamination in your enzyme preparation or cell extract.[8][9] Nuclease activity will degrade the kDNA substrate.[8]

  • Solution: Nuclease-induced degradation is ATP-independent.[8] To confirm, run a control reaction without ATP. If the smearing persists, it points to nuclease contamination. Consider purifying your enzyme further or using a fresh, high-quality commercial source.

Cleavage Assays

Question: My positive control for a topoisomerase II poison (e.g., etoposide/VP-16) is not showing an increase in linear DNA. Why is this happening?

Answer: The goal of a TOP2 poison is to stabilize the cleavage complex, leading to an accumulation of linear DNA after treatment with a denaturing agent like SDS and digestion with proteinase K.[1] Failure to observe this can be due to several reasons:

  • Insufficient Enzyme: Cleavage assays are stoichiometric and may require more enzyme than relaxation or decatenation assays.[10]

  • Inefficient Protein Removal: The protein must be removed for the linear DNA band to resolve properly on the gel.[1]

  • Low Conversion: You should not expect 100% conversion of the substrate to linear DNA; the amount of cleavage can be low but still detectable.[11]

  • Solution:

    • Ensure you are using a sufficient amount of enzyme; typically 4-6 units for a standard reaction.[10]

    • Always include a proteinase K digestion step after stopping the reaction with SDS to remove the covalently bound topoisomerase.[1]

    • It is essential to run a known TOP2 poison like etoposide (VP-16) or teniposide (VM-26) as a positive control to confirm that linear DNA can be detected under your experimental conditions.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a topoisomerase II "poison" and a "catalytic inhibitor"?

A1: Topoisomerase II inhibitors can be broadly classified into two categories based on their mechanism of action:

  • Topoisomerase II Poisons (or Interfacial Poisons): These compounds, which include clinically used drugs like etoposide and doxorubicin, stabilize the covalent intermediate state of the enzyme's reaction, known as the cleavage complex.[4][12] This traps the enzyme on the DNA, leading to the accumulation of double-strand breaks after denaturation, which are cytotoxic to cells.[13]

  • Catalytic Inhibitors: These agents inhibit the catalytic activity of topoisomerase II without stabilizing the cleavage complex.[4] They can act in several ways, such as blocking the ATP-binding site (e.g., purine analogues), preventing the enzyme from binding to DNA, or inhibiting ATP hydrolysis (e.g., bisdioxopiperazines like ICRF-187).[14][15] These inhibitors do not generate the same level of DNA damage as poisons.[14]

Q2: How can I distinguish between a topoisomerase I and topoisomerase II inhibitor in my screening results?

A2: Assays using kinetoplast DNA (kDNA) are specific for topoisomerase II because topoisomerase I cannot decatenate this substrate.[4][16] If you are using a relaxation assay with supercoiled plasmid DNA, both topoisomerase I and II can relax the DNA.[4] However, topoisomerase II activity is ATP-dependent, while topoisomerase I is not. Therefore, running the relaxation assay in the absence of ATP can help differentiate between the two.[4]

Q3: What are the key differences between biochemical and cell-based assays for TOP2 inhibitor screening?

A3:

  • Biochemical Assays: These assays use purified enzymes and DNA substrates to directly measure the effect of a compound on the enzyme's activity (e.g., relaxation, decatenation, cleavage).[17] They are essential for determining the direct mechanism of action.[18]

  • Cell-Based Assays: These assays measure the effect of a compound on cells.[17] They can provide information on cell permeability, cytotoxicity, and the engagement of the target within a cellular context.[19] An example is the in vivo complex of enzyme (ICE) assay, which quantifies the formation of topoisomerase-DNA covalent complexes within cells.[4][5]

Q4: What causes false positives and false negatives in TOP2 inhibitor HTS?

A4:

  • False Positives: These are compounds that appear as "hits" but do not have true biological activity against the target.[6] Causes can include:

    • Compound autofluorescence or interference with the detection method.

    • Compound aggregation.

    • DNA intercalation, which can inhibit the enzyme's activity.

  • False Negatives: These are active compounds that are missed during screening.[6] Causes can include:

    • Low potency of the compound at the tested concentration.

    • Poor solubility or degradation of the compound in the assay buffer.

To address these, it's important to perform counter-screens and orthogonal assays to confirm hits.[6]

Data Presentation

Table 1: Troubleshooting Common Issues in Topoisomerase II HTS Assays
Problem Possible Cause Recommended Solution Citation
No DNA Relaxation/Decatenation in Positive Control Loss of enzyme activityUse a fresh aliquot of enzyme; perform enzyme titration.[3][4]
Degradation of ATPUse a fresh aliquot of ATP; prepare ATP-containing buffers fresh.[4][7]
Inhibition by Vehicle Control (e.g., DMSO) Solvent interference with enzymeKeep final DMSO concentration ≤ 1-2%; include a solvent control.[2][3][4]
Smearing of DNA on Gel (Decatenation Assay) Nuclease contaminationConfirm by running a reaction without ATP; use higher purity enzyme.[8][9]
No Linear DNA in Cleavage Assay with TOP2 Poison Insufficient enzymeIncrease enzyme concentration (cleavage assays are stoichiometric).[10]
Incomplete protein removalEnsure a thorough proteinase K digestion step.[1]
Assay Drift Across Plates Reagent degradation, temperature fluctuationRandomize plate order; use robust data normalization methods.[6]

Experimental Protocols

Protocol 1: Topoisomerase II Decatenation Assay

This protocol is adapted from methodologies described in several sources.[2][4][5]

1. Reaction Setup:

  • In a microcentrifuge tube, assemble the following on ice (for a 20 µL final volume):

    • Nuclease-free water (to final volume)

    • 2 µL of 10x Topoisomerase II Reaction Buffer (final concentration 1x)

    • 200 ng of kinetoplast DNA (kDNA)

    • Test compound dissolved in DMSO (or DMSO alone for control)

  • Note: The final concentration of DMSO should not exceed 2%.[2]

2. Enzyme Addition:

  • Add 1-5 units of purified human topoisomerase II to the reaction mixture. The optimal amount should be determined by titration.[5]

3. Incubation:

  • Incubate the reaction at 37°C for 30 minutes.[4][5]

4. Stopping the Reaction:

  • Terminate the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye (containing Sarkosyl/SDS, bromophenol blue, and glycerol).[8][9]

5. Gel Electrophoresis:

  • Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[10]

  • Run the gel at 5-10 V/cm for 2-3 hours.[4]

  • Include decatenated and linearized kDNA markers for reference.[9]

6. Visualization:

  • Visualize the DNA bands using a UV transilluminator.[4] Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[4][9]

Mandatory Visualizations

Diagram 1: General Workflow for a Biochemical HTS Campaign for TOP2 Inhibitors

HTS_Workflow cluster_prep Assay Development & Optimization cluster_screening Screening Campaign cluster_validation Hit Validation & Characterization cluster_output Outcome Assay_Dev Assay Development (e.g., Relaxation, Decatenation) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Optimization Optimization (Enzyme, ATP, DMSO conc.) Miniaturization->Optimization Primary_Screen Primary HTS of Compound Library Hit_ID Hit Identification (Activity Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Counter_Screens Counter-Screens (False Positives) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (e.g., Cleavage Assay) Counter_Screens->Orthogonal_Assays SAR Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: Workflow for HTS and validation of TOP2 inhibitors.

Diagram 2: Distinguishing TOP2 Poisons from Catalytic Inhibitors

Inhibitor_Mechanism cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Inhibitor Intervention Points DNA_Binding 1. TOP2 Binds DNA Cleavage 2. DNA Cleavage (Forms Cleavage Complex) DNA_Binding->Cleavage Religation 3. DNA Strand Passage & Religation Cleavage->Religation Release 4. TOP2 Releases DNA Religation->Release Release->DNA_Binding Catalytic_Inhibitor Catalytic Inhibitor Catalytic_Inhibitor->DNA_Binding Blocks Binding or ATP Hydrolysis Poison TOP2 Poison (e.g., Etoposide) Poison->Cleavage Stabilizes Complex, Blocks Religation

Caption: Mechanisms of action for TOP2 poisons vs. catalytic inhibitors.

References

Technical Support Center: Enhancing the Selectivity of Erk2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of selective Erk2 kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity for Erk2 inhibitors?

Achieving high selectivity for Erk2 inhibitors is a significant challenge due to the high degree of homology within the mitogen-activated protein kinase (MAPK) family, particularly with its closely related isoform, Erk1. The ATP-binding pocket, the traditional target for kinase inhibitors, is highly conserved among hundreds of human kinases, making it difficult to develop inhibitors that selectively target Erk2 without affecting other kinases.[1][2] Off-target effects can lead to toxicity and limit the therapeutic window of the inhibitor. Furthermore, the dynamic nature of the Erk2 protein, which exists in different conformational states, adds another layer of complexity to designing selective inhibitors.[3][4]

Q2: What are the primary strategies to improve the selectivity of Erk2 inhibitors?

Several key strategies are being employed to enhance the selectivity of Erk2 inhibitors:

  • Targeting Allosteric Sites: Instead of competing with the abundant and highly conserved ATP, allosteric inhibitors bind to less conserved sites on the kinase, often inducing a conformational change that inactivates the enzyme.[3][5] This approach can offer greater selectivity as allosteric sites are more diverse among different kinases.

  • Developing Covalent Inhibitors: Covalent inhibitors form a permanent bond with a specific amino acid residue within the target protein.[6][7][8] By targeting a non-conserved cysteine, serine, or threonine residue near the active site, a high degree of selectivity can be achieved.

  • Exploiting Isoform-Specific Differences: Although Erk1 and Erk2 are highly similar, subtle differences in their amino acid sequences and structures can be exploited. Structure-based drug design can help in creating compounds that preferentially bind to Erk2 over Erk1.[9]

  • Targeting Substrate-Binding Domains: Erk2 interacts with its substrates through specific docking sites that are distinct from the ATP-binding pocket.[1][10] Inhibitors designed to block these protein-protein interactions can prevent the phosphorylation of specific substrates, leading to a more targeted therapeutic effect.[10][11]

  • Dual-Mechanism Inhibition: Some inhibitors not only block the catalytic activity of Erk2 but also prevent its activation by upstream kinases like MEK1/2.[12] This dual mechanism can lead to a more profound and selective inhibition of the Erk signaling pathway.

Q3: How can I experimentally determine the selectivity of my Erk2 inhibitor?

Determining the selectivity of an Erk2 inhibitor requires a multi-faceted approach involving both biochemical and cell-based assays:

  • Kinase Profiling Panels: The most comprehensive method to assess selectivity is to screen the inhibitor against a large panel of kinases.[13][14] Several commercial services offer panels of hundreds of kinases, providing a broad overview of the inhibitor's off-target activities.

  • Biochemical IC50 Assays: Determine the half-maximal inhibitory concentration (IC50) of your compound against Erk2 and a panel of closely related kinases (e.g., Erk1, p38, JNK). A significantly lower IC50 for Erk2 indicates selectivity.

  • Cell-Based Assays: Cellular assays are crucial to confirm that the inhibitor maintains its selectivity in a more physiological context. This can be done by monitoring the phosphorylation of specific downstream substrates of Erk2 (e.g., RSK) and comparing it to the substrates of other kinases.[15][16]

  • Chemoproteomics: This technique uses chemical probes to assess the engagement of an inhibitor with its target and other proteins directly in live cells, providing a global view of selectivity.[9]

Troubleshooting Guides

Problem 1: My Erk2 inhibitor shows significant off-target effects in cell-based assays, despite having good selectivity in biochemical assays.

  • Possible Cause: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency and selectivity. Off-target kinases with lower sensitivity might be inhibited at the higher concentrations required for cellular efficacy.

  • Troubleshooting Steps:

    • Re-evaluate Cellular Potency: Determine the cellular EC50 for inhibiting Erk2 signaling (e.g., by measuring p-RSK levels). Compare this to the EC50 for off-target effects.

    • Consider Alternative Inhibition Mechanisms: Explore non-ATP competitive inhibitors, such as allosteric or substrate-binding site inhibitors, which are less likely to be affected by cellular ATP concentrations.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify modifications that improve cellular potency and selectivity. Focus on moieties that can interact with less conserved regions of the Erk2 kinase.

Problem 2: My inhibitor is potent against Erk2 but shows poor isoform selectivity against Erk1.

  • Possible Cause: The high sequence and structural similarity between Erk1 and Erk2 makes achieving isoform selectivity challenging.

  • Troubleshooting Steps:

    • Structure-Based Design: Utilize co-crystal structures of your inhibitor bound to Erk2 to identify opportunities for modifications that can exploit the subtle differences between Erk1 and Erk2.

    • Computational Modeling: Employ computational methods to predict the binding affinity of your inhibitor to both Erk1 and Erk2, guiding the design of more selective compounds.

    • Focus on Substrate-Specific Inhibitors: Since Erk1 and Erk2 can have distinct substrates, developing inhibitors that block the interaction with specific substrates might offer a path to functional isoform selectivity.

Data Presentation

Table 1: Selectivity Profile of Representative Erk Kinase Inhibitors

InhibitorErk1 IC50 (nM)Erk2 IC50 (nM)Other Kinase InhibitionReference
Ulixertinib (BVD-523)0.30.04Highly selective[2][17]
GDC-09946.13.1Strong and selective[17]
Temuterkib (LY3214996)55Potent inhibition of both[2][18]
SCH77298441Highly selective[18]
CC-90003~10-20~10-20Good kinase selectivity[19]
KO-9471010Potent against both[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50 Values

This protocol describes a general method for determining the potency of an inhibitor against Erk2 kinase using a radiometric assay.

  • Materials:

    • Recombinant active Erk2 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)

    • ATP solution (including [γ-³²P]ATP)

    • Test inhibitor at various concentrations

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microtiter plate, add the kinase buffer, recombinant Erk2 enzyme, and the inhibitor solution. Incubate for 10-15 minutes at room temperature.

    • Add the substrate (MBP) to the reaction mixture.

    • Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).

    • Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting to Assess Cellular Selectivity

This protocol outlines a method to evaluate the selectivity of an Erk2 inhibitor in a cellular context by analyzing the phosphorylation of downstream targets.

  • Materials:

    • Cell line of interest (e.g., a cancer cell line with an activated MAPK pathway)

    • Cell culture medium and supplements

    • Test inhibitor

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-RSK, anti-total-RSK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).

    • Lyse the cells using the lysis buffer and collect the protein lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-RSK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., anti-total-RSK and anti-GAPDH) to ensure equal protein loading.

    • To assess selectivity, probe separate blots with antibodies against phosphorylated substrates of potential off-target kinases (e.g., anti-phospho-Akt for the PI3K pathway).

    • Quantify the band intensities to determine the concentration-dependent inhibition of Erk2 signaling and off-target pathways.

Visualizations

Erk_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 Erk1_2 Erk1/2 MEK1_2->Erk1_2 Substrates Cytoplasmic & Nuclear Substrates Erk1_2->Substrates Proliferation Proliferation, Survival, Differentiation Substrates->Proliferation

Caption: The canonical MAPK/Erk signaling cascade.

Experimental_Workflow Start Start: Inhibitor Candidate Biochemical Biochemical Assays (IC50 vs. Erk2, Erk1, etc.) Start->Biochemical Kinome Broad Kinome Screening Start->Kinome Cellular Cell-Based Assays (p-RSK, p-Akt, etc.) Biochemical->Cellular Kinome->Cellular Selective Selective Inhibitor? Cellular->Selective Optimize Optimize Structure (SAR) Selective->Optimize No Lead Lead Candidate Selective->Lead Yes Optimize->Biochemical

Caption: Workflow for assessing Erk2 inhibitor selectivity.

Inhibition_Strategies Strategies {Strategies to Enhance Selectivity} ATP_Competitive ATP-Competitive High conservation leads to off-target effects Strategies->ATP_Competitive Allosteric Allosteric Inhibition Binds to less conserved sites Strategies->Allosteric Covalent Covalent Inhibition Targets non-conserved residues Strategies->Covalent Substrate Substrate-Binding Site Blocks protein-protein interactions Strategies->Substrate

Caption: Logical relationship of Erk2 inhibitor strategies.

References

Technical Support Center: Addressing Off-Target Effects of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific off-target effects for the compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one are not extensively documented in publicly available literature. This guide provides troubleshooting advice and frequently asked questions based on the broader class of tetrahydropyrido[4,3-d]pyrimidine derivatives and general principles of small molecule inhibitor research.

Frequently Asked Questions (FAQs)

Q1: I am starting experiments with a novel tetrahydropyrido[4,3-d]pyrimidine derivative. What is a recommended starting concentration range?

A good starting point for a new small molecule inhibitor is to test a wide concentration range. For initial cell-based assays, a common approach is to perform a dose-response curve starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions down to the nanomolar range. This will help determine the IC50 value, which is the concentration of the inhibitor required to reduce a biological response by 50%.

Q2: My IC50 value is much higher than I expected based on similar published compounds. What could be the issue?

Several factors could contribute to a higher than expected IC50 value:

  • Compound Integrity and Solubility: Verify the identity and purity of your compound. Poor solubility is a common issue with small molecule inhibitors.[1] Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration of the solvent in your cell culture medium is low (usually ≤ 0.5%) to avoid solvent-induced toxicity.[1]

  • Cell Line Resistance: The chosen cell line may be resistant to the inhibitor. This could be due to low expression of the intended target or the presence of drug efflux pumps that actively remove the compound from the cell.[1]

  • Inactive Compound: It is possible that the specific derivative you are testing is less active against your target of interest.

Q3: I am not observing any effect of my inhibitor, even at high concentrations. What troubleshooting steps can I take?

If you observe no effect, consider the following:

  • Target Expression: Confirm that the intended target of your inhibitor is expressed in your cell line. This can be verified using techniques like Western blotting or qPCR.[1] For cell surface targets, flow cytometry can be used.[1]

  • Cellular Uptake: The inhibitor may not be effectively entering the cells. A cellular uptake assay can be performed to determine if the compound is crossing the cell membrane.[1]

  • Incorrect Target Hypothesis: It's possible that the tetrahydropyrido[4,3-d]pyrimidine scaffold in your derivative does not inhibit the intended target. This scaffold is known to be versatile and can be optimized to target various proteins.

Q4: How can I be sure that the observed cellular effects are due to the inhibitor and not off-target effects?

This is a critical question in drug development. Several strategies can be employed:

  • Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target in a cellular context.

  • Knockout/Knockdown Experiments: The most rigorous validation involves testing your compound in cells where the putative target has been knocked out or its expression significantly reduced (e.g., using CRISPR/Cas9 or siRNA). If the compound's effect is diminished or absent in these cells compared to control cells, it strongly suggests on-target activity.[2]

  • Rescue Experiments: In some cases, you can "rescue" the effect of the inhibitor by overexpressing a downstream component of the signaling pathway that is independent of the inhibitor's target.

  • Kinase Profiling: Since many small molecule inhibitors have off-target kinase activity, performing a broad kinase profiling screen can identify unintended targets.[3]

Q5: What are some known targets of the tetrahydropyrido[4,3-d]pyrimidine scaffold?

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed to target a range of proteins, including:

  • PI3Kδ[4]

  • Human Topoisomerase II[5][6]

  • ATX and EGFR (dual inhibitors)[7]

  • Erk2[8]

  • VCP/p97[9]

This highlights the versatility of the scaffold and the potential for off-target effects on these or other structurally related proteins.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in a Cell Viability Assay
Possible Cause Troubleshooting Steps
Uneven cell seedingEnsure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.[1]
Pipetting errorsCalibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well platesAvoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or medium to maintain humidity.[1]
Issue 2: Discrepancy Between Enzymatic Assay and Cellular Assay Potency
Possible Cause Troubleshooting Steps
Poor cell permeabilityThe compound may be a potent inhibitor of the purified protein but may not efficiently cross the cell membrane. Consider performing cellular uptake assays.
Drug effluxThe compound may be actively transported out of the cell by efflux pumps. This can be tested using efflux pump inhibitors.
Intracellular metabolismThe compound may be rapidly metabolized to an inactive form within the cell.
High protein binding in mediaThe compound may bind to proteins in the cell culture serum, reducing its effective concentration.

Quantitative Data Summary

The following tables summarize reported IC50 values for various tetrahydropyrido[4,3-d]pyrimidine derivatives against different targets and cell lines. This data can provide a reference for expected potency.

Table 1: Inhibitory Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives Against Specific Enzymes

Compound/Derivative Target IC50 Reference
Compound 9aATX29.1 nM
Compound 8aEGFR kinase18.0 nM[7]
Compound 9aEGFR kinase24.2 nM[7]
Compound 24 (ARN21929)Topoisomerase II4.5 µM
Compound 11fPI3KδPotent (exact value not stated)[4]

Table 2: Anti-proliferative Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line IC50 Reference
Compounds 7h, 8a, 8c, 8d, 9a, 9dA549, H1975, MKN-45, SGCPreferable anti-tumor activities
Compounds 1, 7, 20A375, MCF7, HeLa, A549, DU145Low micromolar range
Compound ARN21929A375, MCF7, HeLa, A549, DU145> 100 µM[5]
Compound V12Multiple cell lines< 1 µM[9]
Compound V13Multiple cell lines< 1 µM[9]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrido[4,3-d]pyrimidine derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting to Assess Downstream Signaling
  • Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., a phosphorylated downstream target) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Inhibitor Tetrahydropyrido- [4,3-d]pyrimidin-4(3H)-one Inhibitor->Receptor On-target (e.g., EGFRi) Inhibitor->PI3K Off-target (e.g., PI3Ki) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential on-target and off-target effects on a signaling pathway.

Off_Target_Workflow start Unexpected Experimental Result q1 Is the compound pure and soluble? start->q1 a1_yes Confirm On-Target Engagement q1->a1_yes Yes a1_no Address Compound Issues (Purity, Solubility) q1->a1_no No q2 Target engaged in cells? a1_yes->q2 a2_yes Investigate Off-Target Effects q2->a2_yes Yes a2_no Troubleshoot Cellular Assay (Permeability, Efflux) q2->a2_no No profiling Kinase Profiling a2_yes->profiling validation Validate Hits with Knockout/Knockdown profiling->validation end Identify Off-Target validation->end

Caption: Workflow for investigating potential off-target effects.

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Oral Bioavailability of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of tetrahydropyrido[4,3-d]pyrimidine derivatives. Many compounds within this class exhibit promising therapeutic potential but are often challenged by poor aqueous solubility and extensive first-pass metabolism, leading to low and variable oral bioavailability.

This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and comparative data to address common issues encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our tetrahydropyrido[4,3-d]pyrimidine derivative after oral administration in rats. What are the likely causes?

A1: Low and variable oral bioavailability for this class of compounds typically stems from a combination of factors:

  • Poor Aqueous Solubility: As weak bases, many tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit pH-dependent solubility, being more soluble in the acidic environment of the stomach than in the neutral pH of the small intestine where most absorption occurs. Their often crystalline and lipophilic nature can lead to low dissolution rates.

  • Extensive First-Pass Metabolism: These compounds can be substrates for cytochrome P450 enzymes, particularly CYP3A4, located in the gut wall and liver. This can lead to significant metabolism before the drug reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the gut lumen, thereby limiting its net absorption.[1][2]

  • Chemical Instability: While less common, degradation in the acidic environment of the stomach can be a contributing factor.

Q2: What are the primary formulation strategies to improve the oral bioavailability of our poorly soluble tetrahydropyrido[4,3-d]pyrimidine derivative?

A2: Several formulation strategies can be employed to overcome solubility and dissolution challenges:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[3][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step and potentially enhancing lymphatic absorption to reduce first-pass metabolism.[5][6][7]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Salt Formation: Forming a salt of the basic tetrahydropyrido[4,3-d]pyrimidine core with an appropriate counterion can improve solubility and dissolution characteristics.[8]

Q3: Can chemical modification of our lead compound improve its oral bioavailability?

A3: Yes, a prodrug approach is a viable strategy. This involves chemically modifying the parent drug to create a new molecule (a prodrug) with improved physicochemical properties, such as increased aqueous solubility or enhanced membrane permeability.[8][9][10] Once absorbed, the prodrug is designed to be converted back to the active parent drug through enzymatic or chemical reactions in the body. For tetrahydropyrido[4,3-d]pyrimidine derivatives, functional groups that can be targeted for prodrug synthesis include secondary amines or other suitable handles.

Troubleshooting Guides

Issue 1: Low Apparent Permeability in Caco-2 Assays
Potential Cause Troubleshooting Step Expected Outcome
Compound is a P-gp substrate Perform a bidirectional Caco-2 assay (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests P-gp mediated efflux.If the efflux ratio is high, consider co-administration with a P-gp inhibitor in preclinical studies or redesigning the molecule to reduce P-gp substrate activity.
Low aqueous solubility in assay buffer Increase the concentration of a co-solvent (e.g., DMSO) in the transport buffer (ensure it's non-toxic to cells at the used concentration).Improved solubility should lead to a more accurate measurement of permeability.
Compound binds to plasticware Use low-binding plates and pre-treat all plasticware with a solution of the compound.Increased recovery of the compound in the assay.
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Food effects Conduct PK studies in both fasted and fed animals.Determine if the presence of food significantly alters absorption. Lipid-based formulations can sometimes mitigate food effects.
Poor formulation stability Assess the physical and chemical stability of the dosing formulation under the conditions of the study.A stable formulation will ensure consistent dosing and reduce variability.
Inconsistent dosing Ensure accurate and consistent administration of the formulation via oral gavage.Reduced inter-animal variability in plasma concentration profiles.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Tetrahydropyridopyrimidine Derivative (Compound 13) in Mice
RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg*h/mL)Clearance (mL/min/kg)
IV3---46
PO1000.59---

Data adapted from a study on tetrahydropyridopyrimidines as KRAS-G12C inhibitors.[11]

Table 2: Impact of Formulation Strategy on Oral Bioavailability of a Poorly Soluble Kinase Inhibitor (Cabozantinib) in Rats
FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension10150800100
Lipid-Based Formulation (SEDDS)103501600200

Data is representative for a kinase inhibitor and illustrates the potential of lipid-based formulations to enhance oral absorption.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a tetrahydropyrido[4,3-d]pyrimidine derivative in a lipid-based system to enhance its oral absorption.

Materials:

  • Tetrahydropyrido[4,3-d]pyrimidine derivative

  • Oil phase (e.g., Capmul MCM, Labrafac Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor RH 40, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.

    • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

    • Add the tetrahydropyrido[4,3-d]pyrimidine derivative to the mixture and vortex until a clear, homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Emulsification Study: Add 1 mL of the prepared SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a tetrahydropyrido[4,3-d]pyrimidine derivative and determine if it is a substrate for P-gp efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (24-well plate format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A→B) Transport: Add the test compound in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate for 2 hours at 37°C with gentle shaking.

  • Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and quantify the compound concentration using a validated LC-MS/MS method.[12]

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a tetrahydropyrido[4,3-d]pyrimidine derivative.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Dosing formulation (e.g., SEDDS or suspension)

  • Intravenous (IV) formulation (solubilized in a suitable vehicle like DMSO:PEG400)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days before the study.

    • Divide rats into two groups: oral (PO) and intravenous (IV).

    • Administer the PO formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Administer the IV formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the tetrahydropyrido[4,3-d]pyrimidine derivative in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, clearance, and half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Mandatory Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation Formulation Strategy Selection (SEDDS, ASD, etc.) Preparation Formulation Preparation Formulation->Preparation Characterization In Vitro Characterization (Solubility, Dissolution) Preparation->Characterization Caco2 Caco-2 Permeability Assay Characterization->Caco2 Metabolic_Stability Microsomal Stability Assay Characterization->Metabolic_Stability PK_Study Rat Pharmacokinetic Study (Oral & IV Dosing) Caco2->PK_Study Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate Bioavailability) Bioanalysis->PK_Analysis

Caption: Experimental workflow for enhancing oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability Observed in Rats Solubility Poor Solubility? Start->Solubility Permeability Low Permeability? Solubility->Permeability No Formulation_Strategy Implement Formulation Strategy (e.g., SEDDS, ASD) Solubility->Formulation_Strategy Yes Metabolism High First-Pass Metabolism? Permeability->Metabolism No Prodrug_Strategy Consider Prodrug Approach Permeability->Prodrug_Strategy Yes Metabolism->Prodrug_Strategy CYP3A4? Efflux_Inhibitor Co-dose with P-gp Inhibitor Metabolism->Efflux_Inhibitor P-gp Efflux?

Caption: Troubleshooting decision tree for low oral bioavailability.

References

Technical Support Center: Enhancing Plasma Stability of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the plasma stability of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during plasma stability experiments and offers potential solutions.

Issue 1: Rapid degradation of the parent compound is observed in initial plasma stability screens.

  • Potential Cause 1: Enzymatic Hydrolysis. Plasma contains various esterases and amidases that can hydrolyze susceptible functional groups.[1][2] The lactam and amide bonds within the tetrahydropyridopyrimidinone core are potential sites for enzymatic cleavage.

    • Troubleshooting Steps:

      • Metabolite Identification: Perform LC-MS/MS analysis to identify the major metabolites formed during plasma incubation. This will help pinpoint the primary site of degradation.

      • Structural Modification:

        • Steric Hindrance: Introduce bulky substituents near the hydrolyzable bonds to sterically hinder enzyme access.

        • Electronic Modification: Introduce electron-withdrawing groups to decrease the reactivity of the carbonyl groups in the lactam and pyrimidinone rings.

        • Bioisosteric Replacement: Replace the lactam or other susceptible groups with more stable bioisosteres.

  • Potential Cause 2: Oxidation. Cytochrome P450 enzymes, although primarily found in the liver, can also be present in extrahepatic tissues and contribute to metabolism. The benzyl group is a potential site for oxidative metabolism.

    • Troubleshooting Steps:

      • Block Metabolic Hotspots: Introduce fluorine or other metabolically robust groups onto the benzyl ring to block potential sites of oxidation. For example, fluorination can significantly enhance metabolic stability.

      • Bioisosteric Replacement of Benzyl Group: Replace the benzyl group with a different aromatic or heteroaromatic ring that is less prone to oxidation. For instance, substituting a phenyl ring with a pyridine ring can sometimes increase robustness towards oxidation.

Issue 2: High variability in plasma stability data between experiments.

  • Potential Cause 1: Inconsistent Experimental Conditions. Minor variations in incubation time, temperature, or plasma source can lead to significant differences in results.

    • Troubleshooting Steps:

      • Standardize Protocols: Strictly adhere to a standardized protocol for all experiments, including incubation times, temperature (37°C), and the concentration of the test compound.[3]

      • Consistent Plasma Source: Use pooled plasma from multiple donors to average out individual differences in enzyme activity. Ensure the plasma has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Potential Cause 2: Issues with Compound Solubility or Non-specific Binding. Poorly soluble compounds may precipitate out of solution, leading to an inaccurate assessment of stability. Compounds may also bind non-specifically to the walls of the incubation tubes.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the solubility of your compound in the assay buffer before conducting stability studies.

      • Control Experiments: Include control samples without plasma to assess the non-enzymatic degradation and non-specific binding of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic liabilities of the this compound scaffold?

A1: The primary metabolic liabilities are likely:

  • Hydrolysis of the lactam ring: The cyclic amide bond in the tetrahydropyridinone ring system can be susceptible to hydrolysis by plasma amidases.

  • Oxidation of the benzyl group: The benzylic position is prone to oxidation by cytochrome P450 enzymes.

  • Hydrolysis of the pyrimidinone amide: The amide bond within the pyrimidinone ring is another potential site for enzymatic hydrolysis.

Q2: What structural modifications can I make to the benzyl group to improve plasma stability?

A2: To address potential oxidation of the benzyl group, consider the following modifications:

  • Introduction of Fluorine: Replacing hydrogen atoms on the aromatic ring with fluorine can block sites of oxidation and increase metabolic stability.

  • Bioisosteric Replacement: Replace the phenyl ring with a less metabolically active ring system. Examples of bioisosteres for a benzene ring include pyridine, thiophene, or even saturated bicyclic systems like bicyclo[1.1.1]pentane.

Q3: How can I protect the lactam ring from hydrolysis?

A3: To improve the stability of the lactam ring, you can:

  • Introduce Steric Shields: Add substituents near the lactam carbonyl to physically block the approach of hydrolytic enzymes.

  • Electronic Modulation: Incorporate electron-withdrawing groups to reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Q4: What is a standard protocol for an in vitro plasma stability assay?

A4: A typical protocol involves:

  • Incubating the test compound (e.g., at a final concentration of 1 µM) with plasma (from human, rat, or mouse) at 37°C.[1][3]

  • Collecting aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminating the reaction by adding a protein precipitation agent like acetonitrile, often containing an internal standard.[1]

  • Centrifuging the samples to remove precipitated proteins.

  • Analyzing the supernatant by LC-MS/MS to quantify the remaining parent compound.[1]

  • Calculating the percentage of compound remaining at each time point relative to the 0-minute sample and determining the half-life (t½).

Quantitative Data Summary

The following table summarizes hypothetical plasma stability data for different modifications of the parent compound to illustrate the potential impact of the suggested strategies.

Compound IDModificationHalf-life (t½) in human plasma (min)% Remaining at 60 min
Parent This compound2515
Mod-01 Introduction of a fluorine atom at the 4-position of the benzyl ring7560
Mod-02 Replacement of the benzyl group with a 2-pyridyl group9070
Mod-03 Addition of a methyl group adjacent to the lactam carbonyl4535
Mod-04 Combination of Mod-02 and Mod-03>12095

Experimental Protocols

Detailed Protocol for In Vitro Plasma Stability Assay

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Plasma Preparation: Thaw frozen pooled plasma (e.g., human, rat) at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Add the test compound stock solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).

    • Incubate the mixture at 37°C in a shaking water bath.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate the plasma proteins and stop the enzymatic reaction.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the rate constant of degradation (k). The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_prep Prepare 1 mM Test Compound Stock (DMSO) incubation Incubate Compound with Plasma at 37°C (1 µM final) compound_prep->incubation plasma_prep Thaw Pooled Plasma at 37°C plasma_prep->incubation sampling Collect Aliquots at Time Points (0-120 min) incubation->sampling quenching Quench with Acetonitrile (+ Internal Standard) sampling->quenching centrifugation Centrifuge to Remove Precipitated Proteins quenching->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate % Remaining and Half-life (t½) lcms->data_analysis

Caption: Experimental workflow for the in vitro plasma stability assay.

signaling_pathway cluster_pathways Potential Degradation Pathways in Plasma cluster_metabolites Resulting Metabolites Parent 6-Benzyl-tetrahydropyrido- pyrimidin-4(3H)-one Hydrolysis Hydrolysis (Amidases) Parent->Hydrolysis Lactam/Amide Cleavage Oxidation Oxidation (CYP450) Parent->Oxidation Benzylic Hydroxylation Metabolite1 Ring-Opened Metabolite (Lactam Cleavage) Hydrolysis->Metabolite1 Metabolite2 Hydroxylated Benzyl Metabolite Oxidation->Metabolite2

Caption: Potential metabolic pathways for the parent compound in plasma.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Proposed Solutions instability Low Plasma Stability hydrolysis Lactam/Amide Hydrolysis instability->hydrolysis oxidation Benzylic Oxidation instability->oxidation steric_hindrance Steric Hindrance hydrolysis->steric_hindrance bioisosteres Bioisosteric Replacement hydrolysis->bioisosteres oxidation->bioisosteres metabolic_blocking Metabolic Blocking (e.g., Fluorination) oxidation->metabolic_blocking

Caption: Logical relationship between stability issues and modification strategies.

References

Validation & Comparative

A Comparative Analysis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and Established PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The advent of immune checkpoint inhibitors has revolutionized oncology, with antibodies targeting the Programmed Death-1 (PD-1) receptor achieving remarkable success in treating various malignancies. This guide provides a comparative overview of the well-established PD-1 inhibitors, Nivolumab and Pembrolizumab, and the compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. While Nivolumab and Pembrolizumab are monoclonal antibodies that block the PD-1 pathway, current research indicates that this compound targets different cellular mechanisms, primarily as an inhibitor of topoisomerase II, autotaxin (ATX), and epidermal growth factor receptor (EGFR). This guide will objectively present the available experimental data to highlight their distinct mechanisms of action.

The PD-1/PD-L1 Signaling Pathway and its Inhibition

The interaction between the PD-1 receptor on activated T-cells and its ligands, PD-L1 and PD-L2, on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response.[1][2] This pathway is hijacked by cancer cells to evade immune surveillance.[3] PD-1 inhibitors, such as Nivolumab and Pembrolizumab, are monoclonal antibodies that bind to the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2.[4][5] This blockade restores the T-cell's ability to recognize and attack cancer cells.[6][7]

PD1_Signaling_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell cluster_inhibitors PD-1 Inhibitors TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation PD1 PD-1 Receptor Inhibition T-Cell Inhibition PD1->Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding Nivolumab Nivolumab Nivolumab->PD1 Blocks Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Figure 1: PD-1/PD-L1 signaling pathway and the mechanism of action of PD-1 inhibitors.

Overview of Known PD-1 Inhibitors

Nivolumab and Pembrolizumab are humanized monoclonal antibodies that have been extensively studied and are approved for the treatment of a wide range of cancers.[8][9][10][11][12] Their primary mechanism of action is the blockade of the PD-1 receptor.[13][14][15][16]

InhibitorTypeTargetMechanism of Action
Nivolumab (Opdivo) Human IgG4 monoclonal antibody[4]PD-1[4]Blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, restoring anti-tumor T-cell response.[4][7]
Pembrolizumab (Keytruda) Humanized IgG4 monoclonal antibody[14]PD-1[14]Binds to the PD-1 receptor and blocks its interaction with PD-L1 and PD-L2, leading to the reactivation of T-cells.[5][6]

This compound: An Alternative Mechanism of Action

In contrast to the immunomodulatory action of PD-1 inhibitors, current scientific literature indicates that this compound and its derivatives act through different pathways. Studies have identified this class of compounds as inhibitors of topoisomerase II, enzymes that are critical for managing DNA topology during replication and transcription.[17][18] Furthermore, derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been explored as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR), and as inhibitors of the Erk2 kinase.[19][20]

There is currently no published experimental data to suggest that this compound functions as a PD-1 inhibitor. Its anti-cancer properties, as suggested by available research, are likely attributable to its effects on these other well-established cancer targets.

CompoundTypePrimary TargetsMechanism of Action
This compound & Derivatives Small moleculeTopoisomerase II, ATX, EGFR, Erk2[17][18][19][20]Induces DNA damage by inhibiting topoisomerase II; blocks signaling pathways related to cell proliferation and survival by inhibiting ATX, EGFR, and Erk2.[17][19][20]

Experimental Protocols

Homogeneous Time Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay is commonly used to screen for inhibitors of the PD-1/PD-L1 interaction.

HTRF_Workflow cluster_workflow HTRF Assay Workflow Start Start Step1 Mix PD-1-d2 and PD-L1-Europium with test compound Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Read fluorescence at 665 nm and 620 nm Step2->Step3 Step4 Calculate HTRF ratio (665/620) Step3->Step4 End Determine IC50 Step4->End

Figure 2: A simplified workflow for a PD-1/PD-L1 HTRF assay.

Methodology:

  • Recombinant human PD-1 protein tagged with d2 and human PD-L1 protein tagged with Europium cryptate are used.

  • The test compound (e.g., a potential small molecule inhibitor) is incubated with the tagged proteins in an appropriate assay buffer.

  • If the compound does not inhibit the interaction, PD-1-d2 and PD-L1-Europium bind, bringing the d2 and Europium in close proximity, resulting in a high FRET signal.

  • If the compound inhibits the interaction, the FRET signal is reduced.

  • The signal is read on a compatible plate reader, and the IC50 value is calculated from a dose-response curve.

Topoisomerase II Decatenation Assay

This assay is used to assess the inhibitory activity of compounds against topoisomerase II.

Methodology:

  • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

  • Human topoisomerase II is incubated with kDNA in the presence of ATP and the test compound.

  • Topoisomerase II, if active, will decatenate the kDNA into individual minicircles.

  • The reaction products are separated by agarose gel electrophoresis.

  • In the presence of an effective inhibitor, the decatenation of kDNA is prevented, and the DNA remains as a high molecular weight network at the top of the gel.

Conclusion

The comparison between this compound and established PD-1 inhibitors like Nivolumab and Pembrolizumab reveals a fundamental difference in their mechanisms of action. While Nivolumab and Pembrolizumab are immunotherapies that target the PD-1/PD-L1 immune checkpoint, this compound and its derivatives have been shown to act on intracellular targets such as topoisomerase II, ATX, EGFR, and Erk2. This guide highlights the importance of understanding the specific molecular targets of anti-cancer agents for their effective development and clinical application. Future research may explore the potential for synergistic effects by combining these mechanistically distinct classes of compounds.

References

A Comparative Analysis of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the novel compound, 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, as a topoisomerase II (Topo II) inhibitor. Due to the limited publicly available data on this specific compound, this analysis utilizes data from a highly potent analog within the same tetrahydropyrido[4,3-d]pyrimidine scaffold, compound 24 (ARN21929), which has a reported IC50 of 4.5 ± 1.0 µM for Topo II inhibition.[1][2] This guide will objectively compare its performance with the well-established Topo II inhibitors, etoposide and doxorubicin, supported by experimental data and detailed protocols.

Performance Comparison: Novel Inhibitor vs. Established Drugs

The inhibitory potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold, represented by its potent analog, is benchmarked against etoposide and doxorubicin. The following tables summarize their half-maximal inhibitory concentrations (IC50) for Topo II activity and their cytotoxic effects on various cancer cell lines.

CompoundAssay TypeTargetIC50 Value (µM)
Tetrahydropyrido[4,3-d]pyrimidine Analog (ARN21929) Topoisomerase II InhibitionHuman Topo II4.5 ± 1.0[1][2]
Etoposide Topoisomerase II DecatenationHuman Topo IIα47.5 ± 2.2[3]
Topoisomerase II Inhibition-59.2[4]
Topoisomerase II Inhibition-78.4[3]
Doxorubicin Topoisomerase I InhibitionHuman Topo I0.8[5]

Table 1: Comparative In Vitro Topoisomerase II Inhibitory Activity. This table highlights the direct inhibitory effects of the compounds on topoisomerase II enzyme activity.

CompoundCell LineIC50 Value (µM)
Etoposide BGC-823 (Gastric Cancer)43.74 ± 5.13[4]
HeLa (Cervical Cancer)209.90 ± 13.42[4]
A549 (Lung Cancer)139.54 ± 7.05[4]
MOLT-3 (Leukemia)0.051[4]
OsACL (Osteosarcoma)1[6]
U2OS (Osteosarcoma)0.08[6]
Doxorubicin HTETOP0.52[7]
OsACL (Osteosarcoma)0.04[6]
U2OS (Osteosarcoma)0.02[6]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines. This table showcases the cytotoxic effects of the established inhibitors across a range of cancer cell lines. Data for the novel compound's cytotoxicity is not yet publicly available.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8] They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks.[8] Topo II inhibitors, such as etoposide and doxorubicin, act as "poisons" by stabilizing the covalent intermediate complex between Topo II and the cleaved DNA.[3][8] This prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs, cell cycle arrest, and ultimately, apoptosis.[3]

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Topo II Poisons Topo_II Topoisomerase II DNA_Binding Binds to DNA Topo_II->DNA_Binding DNA_Cleavage Creates Double-Strand Break DNA_Binding->DNA_Cleavage Strand_Passage DNA Strand Passage DNA_Cleavage->Strand_Passage Cleavage_Complex Covalent Topo II-DNA Cleavage Complex DNA_Cleavage->Cleavage_Complex DNA_Religation Religates DNA Break Strand_Passage->DNA_Religation Topo_II_Release Releases DNA DNA_Religation->Topo_II_Release Topo_II_Release->Topo_II Cleavage_Complex->DNA_Religation Blocked Stabilization Stabilization of Cleavage Complex Cleavage_Complex->Stabilization Inhibitor Topo II Inhibitor (e.g., 6-benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one) Inhibitor->Stabilization binds to Apoptosis Cell Cycle Arrest & Apoptosis Stabilization->Apoptosis

Caption: Signaling pathway of Topoisomerase II inhibition by poisons.

Experimental Protocols

The validation of a novel Topo II inhibitor typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of Topo II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA). Inhibitors will prevent the release of individual minicircles.[9][10]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer

  • 10 mM ATP

  • Stop Buffer/Loading Dye (containing SDS and a tracking dye)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Test compound (this compound) and controls (etoposide, doxorubicin, DMSO)

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 0.5 µg of kDNA

    • Serial dilutions of the test compound or control inhibitors.

    • Nuclease-free water to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light.

Expected Results:

  • Negative Control (no enzyme): A single band of high molecular weight catenated kDNA at the top of the gel.

  • Positive Control (enzyme, no inhibitor): Decatenated kDNA minicircles migrating into the gel.

  • Inhibitor-treated samples: A dose-dependent decrease in the amount of decatenated minicircles and an increase in the catenated kDNA band.

Experimental_Workflow cluster_workflow Experimental Workflow for Topo II Inhibitor Validation Start Start: Prepare Reagents Reaction_Setup Set up reaction mixtures: - Buffer, ATP, kDNA - Test Compound/Controls Start->Reaction_Setup Enzyme_Addition Add Topoisomerase II Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C for 30 min Enzyme_Addition->Incubation Termination Terminate reaction with Stop Buffer Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Stain gel and visualize under UV Electrophoresis->Visualization Data_Analysis Analyze band intensity to determine IC50 Visualization->Data_Analysis End End: Validation Results Data_Analysis->End

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and controls for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The tetrahydropyrido[4,3-d]pyrimidine scaffold, as represented by its potent analog ARN21929, demonstrates significant potential as a novel class of topoisomerase II inhibitors.[1][2] Its in vitro inhibitory activity against human Topo II is noteworthy, especially when compared to the established drug etoposide. Further investigation into the cytotoxicity of this compound across a panel of cancer cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for the continued validation and characterization of this and other promising new chemical entities targeting topoisomerase II.

References

comparative analysis of different tetrahydropyrido[4,3-d]pyrimidine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of different synthetic routes to this important core, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been developed to construct the tetrahydropyrido[4,3-d]pyrimidine ring system. The choice of a particular route often depends on the desired substitution pattern, availability of starting materials, and desired reaction efficiency. Below is a summary of key synthetic approaches with their respective advantages and disadvantages.

Synthetic Route Starting Materials Key Reagents/Conditions Yields (%) Key Advantages Key Disadvantages Reference
Route 1: From 4-Piperidinones 1-Benzylpiperidin-4-one, Alkyl/Aryl Cyanides or ThiocyanatesTriflic anhydride, CH2Cl245-65Facile and straightforward access to the core structure.Moderate yields, use of expensive triflic anhydride.[1]
Route 2: From Substituted Piperidin-4-one-3-carboxylate Esters Substituted piperidin-4-one-3-carboxylate esters, AmidinesBasic conditionsNot specifiedAccess to structurally similar tetrahydropyrido[4,3-d]pyrimidinones.Limited data on yields and scope in the provided search results.[1]
Route 3: Multicomponent Reactions Aldehydes, Amines, 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracilMicrowave irradiation, solvent- and catalyst-freeExcellentHigh efficiency, short reaction times, and operational simplicity.May require specific starting materials for the multicomponent setup.[2]

Experimental Protocols

Route 1: Synthesis from 1-Benzylpiperidin-4-one

This method provides a direct approach to the tetrahydropyrido[4,3-d]pyrimidine core.[1]

General Procedure:

  • To a solution of 1-benzylpiperidin-4-one (1.0 equiv) in dichloromethane (CH2Cl2), add the corresponding alkyl or aryl cyanide or thiocyanate (2.4 equiv).

  • Cool the mixture and add triflic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Upon completion, quench the reaction and perform an appropriate work-up and purification by column chromatography to afford the desired tetrahydropyrido[4,3-d]pyrimidine derivative.

Route 3: Microwave-Promoted Three-Component Aza-Diels-Alder Reaction

This route offers an efficient and environmentally friendly approach to dihydropyrido[4,3-d]pyrimidine derivatives.[2]

General Procedure:

  • In a microwave-safe vessel, mix the aldehyde, amine, and 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil.

  • Irradiate the mixture in a microwave reactor under solvent- and catalyst-free conditions.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, purify the product, typically by recrystallization or column chromatography, to yield the dihydropyrido[4,3-d]pyrimidine derivative in excellent yield.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 start 1-Benzylpiperidin-4-one + Alkyl/Aryl Cyanide or Thiocyanate reagent Triflic Anhydride CH2Cl2, 24h start->reagent Reacts with product Tetrahydropyrido[4,3-d]pyrimidine (45-65% yield) reagent->product To yield

Caption: Route 1: Synthesis from 4-Piperidinones.

Synthesis_Route_3 reactants Aldehyde + Amine + 6-[2-(dimethylamino)vinyl]- 1,3-dimethyluracil conditions Microwave Irradiation Solvent- & Catalyst-free reactants->conditions Reacts under product Dihydropyrido[4,3-d]pyrimidine (Excellent yield) conditions->product To yield

References

Comparative Analysis of the Cross-Reactivity Profile of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold. While specific cross-reactivity data for this exact molecule is not extensively published, a review of derivatives from the broader 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine chemical series reveals a scaffold with diverse biological targets and a tunable selectivity profile. This guide summarizes key findings, presents comparative data on the inhibition of various protein kinases and enzymes, and provides standardized experimental protocols for assessing inhibitor selectivity.

I. Overview of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Multi-Target Landscape

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a versatile scaffold that has been successfully utilized to develop inhibitors for a range of important biological targets. Research has demonstrated that modifications to this core structure can yield compounds with high potency and varying degrees of selectivity for targets including, but not limited to, Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Phosphoinositide 3-Kinase delta (PI3Kδ), Epidermal Growth Factor Receptor (EGFR), Autotaxin (ATX), and Extracellular signal-regulated kinase 2 (Erk2).[1][2][3][4] This inherent adaptability makes a thorough understanding of the potential for off-target effects, or cross-reactivity, a critical aspect of the development of any new therapeutic candidate based on this scaffold.

II. Comparative Selectivity Profiles of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold against their primary targets and a selection of off-targets. This data is compiled from multiple studies and is intended to provide a comparative overview of the selectivity that has been achieved with this chemical class.

Table 1: Selectivity of CaMKII Inhibitors

CompoundPrimary TargetIC50 (nM)Off-Target KinasesFold Selectivity
8p CaMKII2.4PKA, PKC, CDK2, GSK3β, ROCK>100-fold
KN-93 CaMKII60--

Data sourced from a study on potent and highly selective CaMKII inhibitors, demonstrating that the tetrahydropyrido[4,3-d]pyrimidine scaffold can yield highly selective compounds.[3]

Table 2: Selectivity of PI3Kδ Inhibitors

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
11f 1.223038120

Data from a study focused on the optimization of the tetrahydropyrido[4,3-d]pyrimidine scaffold for PI3Kδ inhibition, highlighting the potential for isoform-specific targeting.[4]

Table 3: Activity Profile of Dual ATX and EGFR Inhibitors

CompoundATX IC50 (nM)EGFR IC50 (nM)
8a -18.0
9a 29.124.2

These compounds were intentionally designed as dual inhibitors, showcasing the scaffold's utility in creating multi-target agents.[2]

Table 4: Activity of Erk2 Inhibitors

ScaffoldPrimary TargetActivityNotes
TetrahydropyridopyrimidineErk2Potent and selective inhibitionDiscovered via HTS and structure-based drug design.[1]

III. Experimental Protocols for Assessing Cross-Reactivity

The determination of inhibitor selectivity is a critical step in drug development. The following are detailed methodologies for key experiments commonly used to assess the cross-reactivity of kinase inhibitors.

A. In Vitro Kinase Profiling using Radiometric Assay

This method is widely used to determine the potency and selectivity of a compound against a large panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (a broad panel is recommended).

    • Specific peptide or protein substrates for each kinase.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96- or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is a rapid and robust method for screening compound libraries and confirming target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1]

  • Materials:

    • Purified protein of interest (and potential off-targets).

    • Test compound library.

    • Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

    • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

    • Appropriate buffer for the protein.

  • Procedure:

    • In a PCR plate, mix the purified protein, the fluorescent dye, and the test compound at various concentrations.

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, gradually increasing the temperature from a starting point (e.g., 25°C) to a denaturing temperature (e.g., 95°C).

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

    • A shift in the Tm to a higher temperature in the presence of a compound indicates that the compound binds to and stabilizes the protein. The magnitude of the thermal shift (ΔTm) can be correlated with binding affinity.

IV. Visualizing Pathways and Workflows

To better understand the biological context of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold's targets and the process of evaluating cross-reactivity, the following diagrams are provided.

G General Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation Primary_Target_Assay Primary Target Assay (e.g., Biochemical IC50) HTS High-Throughput Screen (e.g., DSF) Kinase_Panel Broad Kinase Panel Screen (e.g., >400 kinases) HTS->Kinase_Panel Identify Hits Dose_Response Dose-Response Curves for Hits Kinase_Panel->Dose_Response Target_Engagement Cellular Target Engagement (e.g., CETSA, FRET) Dose_Response->Target_Engagement Confirm Potency & Selectivity Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assay (e.g., Anti-proliferation) Downstream_Signaling->Phenotypic_Assay

Caption: Workflow for assessing inhibitor cross-reactivity.

G Signaling Pathways of Key Tetrahydropyridopyrimidine Targets cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/Erk Pathway cluster_CaMKII CaMKII Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3Kδ RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival RTK2 Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk2 MEK->Erk Transcription Transcription Factors (e.g., c-Myc, AP-1) Erk->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Ca2_influx Ca2+ Influx Calmodulin Calmodulin Ca2_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII Ca_Handling Ca2+ Handling Proteins (e.g., RyR2, PLB) CaMKII->Ca_Handling Contraction Cellular Functions (e.g., Muscle Contraction) Ca_Handling->Contraction

Caption: Key signaling pathways involving identified targets.

V. Conclusion

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a promising chemical starting point for the development of inhibitors against a variety of important therapeutic targets. The available data indicates that while some derivatives can be engineered for high selectivity, the potential for cross-reactivity with other kinases and enzymes is a significant consideration. Dual-target inhibitors based on this scaffold have also been intentionally developed. Therefore, a comprehensive cross-reactivity profiling campaign, utilizing methodologies such as those described in this guide, is an essential component of any drug discovery program based on this versatile scaffold. This will enable a more complete understanding of the biological activity of new compounds and aid in the development of safer and more effective therapeutics.

References

A Comparative Analysis of Novel Tetrahydropyrido[4,3-d]pyrimidines and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of emerging tetrahydropyrido[4,3-d]pyrimidine-based anticancer agents against established chemotherapeutic drugs. We present a detailed comparison of their performance, supported by experimental data from in vitro and in vivo studies, to inform future research and drug development efforts.

Executive Summary

Novel tetrahydropyrido[4,3-d]pyrimidine derivatives, such as ONC201, have demonstrated promising anticancer activity across a range of cancer cell lines, including those resistant to standard therapies.[1][2][3] These compounds exhibit a distinct mechanism of action, primarily involving the induction of the TRAIL pathway and inhibition of the pro-survival PI3K/AKT and MAPK/ERK signaling pathways.[1] This guide directly compares the efficacy of these novel agents with established drugs like Doxorubicin, Cisplatin, and Paclitaxel, highlighting their relative strengths and potential therapeutic applications in breast and colorectal cancers.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of a representative novel tetrahydropyrido[4,3-d]pyrimidine, ONC201, and established anticancer drugs against various breast and colorectal cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is collated from multiple sources to provide a comparative overview.

Table 1: Comparative in vitro activity (IC50, µM) against Breast Cancer Cell Lines

CompoundMDA-MB-231 (TNBC)MCF-7 (ER+)T47D (ER+, PR+)MDA-MB-468 (TNBC)
ONC201 ~1-5[3]~2.5-5[1]~5[1]Efficacious in vivo[1]
Doxorubicin ~0.02-0.1~0.05-0.5~0.01-0.1~0.03
Cisplatin ~2-10~1-5~1-8~3-15
Paclitaxel ~0.001-0.01~0.001-0.01~0.001-0.005~0.002-0.01

Table 2: Comparative in vitro activity (IC50, µM) against Colorectal Cancer Cell Lines

CompoundHCT-116HT-29SW480COLO-205
ONC201 Efficacious in vivo[2]Efficacious in vivo[4]-Efficacious in vivo[5]
Doxorubicin ~0.05-0.2~0.1-1~0.1-0.5~0.2-1
Cisplatin ~1-5[6]~5-20~2-10[7]~5-25
Paclitaxel ~0.001-0.01~0.005-0.05~0.002-0.02~0.005-0.03

Data Presentation: In Vivo Efficacy

The tables below summarize the in vivo anti-tumor efficacy of ONC201 and established drugs in xenograft models of breast and colorectal cancer. Tumor growth inhibition (TGI) is a key metric for evaluating in vivo efficacy.

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models

CompoundCell LineAnimal ModelDose & ScheduleTumor Growth Inhibition
ONC201 MDA-MB-231Nude MiceNot SpecifiedEfficacious[3]
ONC201 MDA-MB-468Not SpecifiedNot SpecifiedEfficacious[1]
Doxorubicin 4T1BALB/c MiceNot SpecifiedModerate inhibition alone, enhanced with TGFβ inhibitor[8][9]
Doxorubicin MDA-MB-231Not SpecifiedNot SpecifiedEnhanced with TGFβ inhibitor[8][9]
Doxorubicin 4T1Mice7.5 mg/kgSignificant reduction in tumor size and weight[10]
Doxorubicin MDA-MB-231Murine ModelNot SpecifiedEnhanced with Venetoclax[11]

Table 4: In Vivo Efficacy in Colorectal Cancer Xenograft Models

CompoundCell LineAnimal ModelDose & ScheduleTumor Growth Inhibition
ONC201 HCT-116 p53-/-Not Specified100 mg/kg weeklySignificant TGI, some complete tumor ablation[2]
ONC201 HT-29Not Specified50 mg/kg and 100 mg/kgDose-dependent TGI[2]
ONC201 HT-29XenograftCombination with BevacizumabSignificant tumor regression or complete ablation[4][12]
Cisplatin LoVoAthymic Nude Mice3 mg/kg every 3 daysSignificant decrease in tumor volume and weight in combination with Aspirin[6]
Cisplatin HepG2NOD/SCID Mice0.5 or 2 mg Pt/kg, q3d x 5Dose-dependent TGI[13]

Signaling Pathways and Mechanism of Action

Tetrahydropyrido[4,3-d]pyrimidines (e.g., ONC201)

ONC201 and related compounds induce apoptosis in cancer cells through the upregulation of the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[1] Furthermore, these novel agents have been shown to inhibit the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cancer cell survival and proliferation. The inhibition of these pathways leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cyclin D1 expression.[1]

tetrahydropyridopyrimidine_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONC201 ONC201 PI3K PI3K ONC201->PI3K Inhibits RAF RAF ONC201->RAF Inhibits TRAIL_gene TRAIL Gene Transcription ONC201->TRAIL_gene Induces DR5 DR5 Caspase-8 Caspase-8 DR5->Caspase-8 Activates AKT AKT PI3K->AKT Activates Cyclin D1 Cyclin D1 AKT->Cyclin D1 Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cyclin D1 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Cyclin D1->Cell Cycle Arrest (G1) Leads to (when inhibited) TRAIL_gene->DR5 Upregulates

Mechanism of action for tetrahydropyrido[4,3-d]pyrimidines.

Established Anticancer Drugs
  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

established_drugs_pathway cluster_drugs Established Drugs cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits Cisplatin Cisplatin Cisplatin->DNA Cross-links Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes DNA_Damage DNA Damage DNA->DNA_Damage Replication_Block Replication/Transcription Block DNA->Replication_Block Topoisomerase II->DNA_Damage Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Block->Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action for established anticancer drugs.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_workflow start Seed cells in 96-well plate treat Treat with compounds (various concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Workflow for the MTT cell viability assay.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and an appropriate vehicle control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_workflow start Treat cells with compounds harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Treat cells with the test compounds for the desired duration.

  • Harvest the cells, including both adherent and floating populations, and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to quantify the percentages of different cell populations.

In Vivo Subcutaneous Xenograft Model

This model evaluates the anti-tumor efficacy of compounds in a living organism.

xenograft_workflow start Inject human cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to grow to a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer compounds and vehicle control randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint: measure tumor weight and analyze tissues monitor->endpoint

Workflow for the subcutaneous xenograft model.

Methodology:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Monitor the mice for tumor formation.

  • Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the test compounds and a vehicle control according to the specified dose and schedule (e.g., intraperitoneal, oral).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Conclusion

The emerging class of tetrahydropyrido[4,3-d]pyrimidines, exemplified by ONC201, presents a compelling alternative to conventional chemotherapy. Their unique mechanism of action, targeting key survival pathways and inducing apoptosis through TRAIL, offers potential for efficacy in a broader range of tumors, including those with acquired resistance to standard agents. While established drugs like Doxorubicin, Cisplatin, and Paclitaxel remain cornerstones of cancer treatment, the novel compounds demonstrate significant preclinical activity. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential and optimal clinical positioning of these promising new agents. This guide provides a foundational framework for researchers to evaluate and advance the development of this novel class of anticancer drugs.

References

comparative docking studies of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the molecular docking of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its analogs reveals significant insights into their potential as inhibitors of various protein targets implicated in cancer. These studies, employing computational methods, predict the binding affinities and interaction modes of these compounds within the active sites of target proteins, thereby guiding further drug development efforts.

Recent research has focused on the tetrahydropyrido[4,3-d]pyrimidine scaffold due to its promising inhibitory activity against key enzymes in cancer progression, such as human topoisomerase II and KRAS-G12D.[1][2][3] Molecular docking simulations have been instrumental in elucidating the structure-activity relationships (SAR) within this class of compounds.

Comparative Docking Analysis

The following table summarizes the docking scores and related in vitro activity for a series of tetrahydropyrido[4,3-d]pyrimidine analogs against their respective protein targets. A lower binding energy generally indicates a more favorable binding interaction.

Compound IDTarget ProteinBinding Energy (kcal/mol)In Vitro Activity (IC50, µM)Key Interacting Residues
ARN21929 (Analog) Human Topoisomerase IINot explicitly stated4.5 ± 1.0Not detailed in snippet
Compound 10c (Analog) KRAS-G12DNot explicitly stated1.40 (Panc1 cells)Asp12, Gly60
Compound 10k (Analog) KRAS-G12DNot explicitly stated0.009 (enzymatic)Glu92, His95
Compound 4c (Related Pyrimidine) CDK2 (1HCK)-7.9Not applicableTHR 165, GLU 12, LYS 33, THR 14
Compound 4a (Related Pyrimidine) CDK2 (1HCK)-7.7Not applicableNot detailed in snippet
Compound 4h (Related Pyrimidine) CDK2 (1HCK)-7.5Not applicableNot detailed in snippet
Compound 4b (Related Pyrimidine) CDK2 (1HCK)-7.4Not applicableNot detailed in snippet

Note: Direct binding energy comparisons for the parent compound, this compound, were not available in the provided search results. The data presented is for structurally related analogs and similar pyrimidine derivatives to provide a comparative context.[1][2][4][5]

Experimental Protocols

The in silico molecular docking studies for pyrimidine derivatives are generally performed using a standardized protocol to ensure reproducibility and accuracy.[4][6][7]

1. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D formats and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.[7]

  • The final structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).[4]

2. Protein Preparation:

  • The 3D crystal structure of the target protein (e.g., KRAS-G12D, PDB ID: 7RPZ) is retrieved from the Protein Data Bank (PDB).[2][3]

  • The protein structure is prepared for docking by removing non-essential components like water molecules and co-crystallized ligands.

  • Polar hydrogen atoms are added, and appropriate charges are assigned to the protein residues.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock Vina or Sybyl.[2][6]

  • A grid box is defined around the active site of the protein to specify the search space for the ligand binding.

  • The docking algorithm then explores various conformations and orientations of the ligand within the active site, and scores them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • The primary output is the binding affinity, typically expressed in kcal/mol.[7]

  • The results are analyzed to identify the best binding poses, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the residues involved in the binding.

Visualizations

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for comparative docking studies and a simplified signaling pathway involving a common target, KRAS.

experimental_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis Comparative Analysis Comparative Analysis Interaction Analysis->Comparative Analysis

Caption: Experimental workflow for comparative molecular docking studies.

kras_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) KRAS (GTP-bound) KRAS (GTP-bound) Receptor Tyrosine Kinase (RTK)->KRAS (GTP-bound) RAF RAF KRAS (GTP-bound)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Inhibitor Inhibitor Inhibitor->KRAS (GTP-bound)

Caption: Simplified KRAS signaling pathway and the point of inhibition.

References

In Vivo Efficacy: A Comparative Analysis of BMS-202 and 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative in vivo efficacy analysis between the small molecule PD-L1 inhibitor, BMS-202, and the specific compound 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not currently possible due to a lack of publicly available preclinical or clinical data for the latter.

Extensive research has been conducted on BMS-202, providing a solid foundation for understanding its in vivo efficacy and mechanism of action. In contrast, while the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a known pharmacophore present in various kinase and enzyme inhibitors, specific in vivo efficacy data for the 6-benzyl substituted variant remains elusive in the current scientific literature.

This guide will therefore provide a comprehensive overview of the available in vivo efficacy data for BMS-202 and summarize the known biological activities of derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold to offer a contextual understanding for researchers, scientists, and drug development professionals.

BMS-202: A Small Molecule PD-L1 Inhibitor

BMS-202 is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. By binding to PD-L1, BMS-202 induces its dimerization and subsequent internalization, preventing its interaction with the PD-1 receptor on T-cells.[1][2] This action blocks the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[2]

In Vivo Efficacy of BMS-202

Preclinical studies in various cancer models have demonstrated the anti-tumor activity of BMS-202.

Cancer Model Animal Model Dosage Key Findings Reference
Melanoma (B16-F10)C57BL/6 mice30 mg/kg and 60 mg/kgSignificant tumor volume and weight inhibition. Increased plasma IFN-γ levels and CD8+/Treg cell ratio.[3][3]
Lung Carcinoma (CMT167)C57BL/6 mice30 mg/kg and 60 mg/kgDose-dependent reduction in tumor weight (31.6% and 57.97% inhibition, respectively). Increased CD3+CD8+ cytotoxic T cells and elevated IFN-γ and TNF-α levels.[4][5][4][5]
Glioblastoma (U251)Nude mice20 mg/kgMonotherapy demonstrated anti-tumor activity.[2][2]
Experimental Protocols for BMS-202 In Vivo Studies

Melanoma B16-F10 Model:

  • Cell Line: B16-F10 murine melanoma cells.[2]

  • Animals: C57BL/6 mice.[2]

  • Tumor Implantation: Subcutaneous injection of B16-F10 cells into the right flank of the mice.[2]

  • Treatment: Once tumors reached a certain volume, mice were treated with BMS-202 (e.g., 30 mg/kg, 60 mg/kg).[3]

  • Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed.[2][3] Plasma and tumor tissue were collected for pharmacokinetic and biomarker analysis (e.g., IFN-γ levels, immune cell populations).[3][6]

Lung Carcinoma CMT167 Model:

  • Cell Line: CMT167 murine lung carcinoma cells.

  • Animals: C57BL/6 mice.[5]

  • Tumor Implantation: Subcutaneous injection of CMT167 cells.

  • Treatment: BMS-202 administered at doses of 30 mg/kg and 60 mg/kg.[4][5]

  • Efficacy Assessment: Tumor weight was measured at the end of the study.[4][5] Flow cytometry analysis of tumor-infiltrating lymphocytes and ELISA for cytokine measurement were performed.[5]

Signaling Pathways Modulated by BMS-202

BMS-202 primarily functions by disrupting the PD-1/PD-L1 signaling pathway.[1][2] Additionally, studies have shown its involvement in other pathways. In fibroblasts derived from scar tissue, BMS-202 was found to regulate the ERK and TGFβ1/Smad signaling pathways.[7][8]

BMS202_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer PD1 PD-1 Receptor PDL1->PD1 Inhibitory Signal Activation T-Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Signal 1 BMS202 BMS-202 BMS202->PDL1 Binds and Induces Dimerization

BMS-202 Mechanism of Action

This compound: A Derivative of a Versatile Scaffold

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of targeted inhibitors.[9] Derivatives of this structure have been investigated for their inhibitory activity against several key cellular targets.

Potential Targets of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
  • PI3Kδ: Chemical optimization of this scaffold has led to the identification of potent and highly selective PI3Kδ inhibitors with in vivo efficacy in an antibody production model.[10]

  • CaMKII: A series of these derivatives have been synthesized and evaluated as potent and selective CaMKII inhibitors.[11]

  • Erk2: The scaffold has been utilized in the discovery of Erk2 inhibitors.

  • Topoisomerase II: Analogs based on this heterocycle have shown promising inhibitory activity against human topoisomerase II.[12]

  • ATX and EGFR: Dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR) have been developed from this scaffold.[13]

Due to the lack of specific data for this compound, a detailed experimental protocol or a specific signaling pathway diagram cannot be provided. However, a generalized workflow for evaluating such a compound in vivo would typically follow the initial steps of target identification and in vitro characterization before proceeding to animal models relevant to the identified target.

Experimental_Workflow Compound Test Compound (e.g., 6-benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one) Target_ID Target Identification & In Vitro Screening Compound->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vivo_Model In Vivo Model Selection (based on target) Lead_Opt->In_Vivo_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

General Experimental Workflow

Conclusion

While BMS-202 has a growing body of evidence supporting its in vivo efficacy as a PD-L1 inhibitor across various cancer models, a direct comparison with this compound is not feasible at this time. The tetrahydropyrido[4,3-d]pyrimidine scaffold shows significant promise as a template for developing inhibitors against a range of therapeutic targets. Further research and publication of in vivo data for the specific 6-benzyl derivative are necessary to enable a direct comparative assessment. Researchers interested in this compound class should focus on identifying its specific molecular target to guide the design of appropriate in vivo efficacy studies.

References

A Comparative Guide to Validating Novel Dual Autotaxin (ATX) and Epidermal Growth factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of multiple oncogenic pathways is a promising strategy in cancer therapy to enhance efficacy and overcome resistance. This guide provides a comparative analysis of novel compounds with dual inhibitory activity against Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR), two key players in tumor progression, proliferation, and metastasis. We present supporting experimental data for a promising class of tetrahydropyrido[4,3-d]pyrimidine derivatives and detail the methodologies for their validation.

Quantitative Data Summary

The inhibitory activities of novel dual ATX/EGFR inhibitors and standard single-target inhibitors are summarized below. This allows for a direct comparison of the potency of these new compounds.

CompoundTarget(s)IC50 (nM)Cell Line(s) Tested
Novel Dual Inhibitors
Compound 9aATX29.1A549, H1975, MKN-45, SGC, Cardiac Fibroblasts, RAW264.7
EGFR24.2
Compound 8aEGFR18.0A549, H1975, MKN-45, SGC
Standard ATX Inhibitors
PF-8380ATX2.8 (isolated enzyme), 101 (human whole blood)
Ziritaxestat (GLPG1690)ATX131
Standard EGFR Inhibitors
GefitinibEGFRVaries by cell line (e.g., ~13-77 in sensitive lines)PC-9, HCC827, H3255
ErlotinibEGFRVaries by cell line (e.g., ~7-1185)PC-9, H3255, H1975
OsimertinibEGFRVaries by mutation (e.g., ~13-37 for T790M)PC-9ER, H1975

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these dual inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflow for their validation.

ATX_EGFR_Signaling_Pathways cluster_ATX ATX-LPA Signaling Pathway cluster_EGFR EGFR Signaling Pathway LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein downstream_ATX Downstream Signaling (PLC, PI3K/AKT, Rho) G_protein->downstream_ATX cellular_responses_ATX Cell Proliferation, Migration, Survival downstream_ATX->cellular_responses_ATX EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization ligand binding adaptor Adaptor Proteins (Grb2, Shc) dimerization->adaptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway adaptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway adaptor->PI3K_AKT cellular_responses_EGFR Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->cellular_responses_EGFR PI3K_AKT->cellular_responses_EGFR inhibitor Dual ATX/EGFR Inhibitor (e.g., 9a) inhibitor->ATX inhibitor->EGFR

Caption: Dual inhibition of ATX and EGFR signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Functional Assays cluster_in_vivo In Vivo Evaluation arrow arrow enzymatic_assays Enzymatic Assays (ATX & EGFR) cell_viability Cell Viability Assays (e.g., MTT) enzymatic_assays->cell_viability western_blot Western Blot (p-EGFR, p-AKT) cell_viability->western_blot migration_invasion Migration/Invasion Assays western_blot->migration_invasion cardiac_fibroblast Cardiac Fibroblast Proliferation Assay migration_invasion->cardiac_fibroblast raw_macrophage RAW 264.7 Macrophage Nitric Oxide Assay cardiac_fibroblast->raw_macrophage rt_pcr RT-PCR for Inflammatory Cytokines raw_macrophage->rt_pcr xenograft Tumor Xenograft Models rt_pcr->xenograft pharmacokinetics Pharmacokinetics (PK) Studies xenograft->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology

The Final Stand: ERK Inhibitors Overcome Resistance to MEK-Targeted Therapies in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals that inhibiting ERK1/2, the final kinase in the MAPK signaling cascade, offers a robust strategy to combat acquired resistance to MEK inhibitors in various cancer cell lines. This guide provides a comprehensive analysis of the experimental data, offering researchers and drug development professionals a clear rationale for prioritizing ERK-targeted approaches in the face of treatment failure with upstream inhibitors.

The Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently hyperactivated in human cancers. While inhibitors targeting MEK1/2 have shown clinical promise, the development of acquired resistance is a major obstacle to their long-term efficacy.[1][2][3] Emerging preclinical evidence strongly suggests that cancer cells resistant to MEK inhibitors often remain "addicted" to the MAPK pathway, rendering them vulnerable to inhibitors that target the downstream kinase, ERK1/2.[1][2]

This guide synthesizes key findings from preclinical studies, presenting a direct comparison of the performance of ERK2 inhibitors against MEK inhibitors in cell lines that have developed resistance to the latter. The data consistently demonstrates that ERK inhibition can effectively suppress proliferation and overcome resistance in these challenging models.

Unveiling the Molecular Logic: The MAPK Signaling Pathway

The RAS/RAF/MEK/ERK cascade is a linear signaling pathway where signals are transmitted through a series of phosphorylation events. MEK1/2 are the direct upstream activators of ERK1/2. Therefore, inhibiting ERK1/2 provides a direct blockade of the final output of this oncogenic pathway.

MAPK_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival

Caption: The RAS/RAF/MEK/ERK signaling pathway.

Performance Showdown: ERK Inhibitors Outmaneuver MEK Inhibitors in Resistant Settings

Studies have consistently shown that cell lines with acquired resistance to MEK inhibitors exhibit renewed sensitivity when treated with ERK inhibitors. This holds true across various cancer types and underlying resistance mechanisms.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for MEK and ERK inhibitors in parental (sensitive) and MEK inhibitor-resistant cell lines. A lower IC50 value indicates greater potency.

Cell LineGenetic BackgroundInhibitor TypeParental IC50 (µM)MEK-Resistant IC50 (µM)Fold Change in ResistanceReference
MDA-MB-231KRAS mutantMEK Inhibitor (PD0325901)0.004>10>2500[1][4]
ERK Inhibitor0.280.29~1[1][4]
HCT-116KRAS mutantMEK InhibitorNot specifiedNot specifiedNot specified[1]
ERK InhibitorNot specifiedNot specifiedNot specified[1]
LoVoKRAS mutantMEK InhibitorNot specifiedNot specifiedNot specified[1]
ERK InhibitorNot specifiedNot specifiedNot specified[1]
NCI-H727NSCLCMEK Inhibitor (MEK162)0.045>10>222[5]
ERK Inhibitor (SCH772984)0.135>1>7.4[5]

Key Observation: In MEK inhibitor-resistant cell lines, the IC50 for MEK inhibitors increases dramatically, indicating a loss of efficacy. In contrast, the IC50 for ERK inhibitors remains largely unchanged, demonstrating their ability to overcome this resistance.[1][4][5]

Mechanisms of MEK Inhibitor Resistance and the Rationale for Targeting ERK

Acquired resistance to MEK inhibitors can arise through several mechanisms, including:

  • Mutations in the MEK1/2 allosteric binding pocket: These mutations prevent the inhibitor from binding to its target.[1][2]

  • Amplification of upstream signaling components: Increased levels of KRAS or BRAF can drive pathway reactivation despite the presence of a MEK inhibitor.[1][6]

Crucially, these resistance mechanisms often result in the continued activation of ERK1/2. Therefore, directly inhibiting ERK1/2 bypasses the point of resistance and effectively shuts down the oncogenic signaling.[1][2]

Resistance_Mechanism cluster_pathway MAPK Pathway cluster_inhibitors Inhibitors cluster_resistance RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Blocks ERK_Inhibitor ERK Inhibitor ERK_Inhibitor->ERK Blocks MEK_Mutation MEK Mutation (Alters binding site) MEK_Mutation->MEK_Inhibitor Prevents binding Upstream_Amp Upstream Amplification (e.g., KRAS) Upstream_Amp->RAF Hyperactivates

Caption: Overcoming MEK inhibitor resistance by targeting ERK.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.

Cell Viability Assays

Objective: To determine the cytotoxic or cytostatic effects of the inhibitors and calculate IC50 values.

Protocol:

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the MEK or ERK inhibitor for 72 hours.

  • Viability Assessment: Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Luminescence is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to untreated control cells and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the phosphorylation status of key proteins in the MAPK pathway, confirming on-target inhibitor activity.

Protocol:

  • Cell Lysis: Treat cells with the inhibitors for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of MEK, ERK, and downstream targets like RSK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_viability Cell Viability Assay cluster_western Western Blot Plate_Cells Plate Cells Treat_Inhibitors Treat with Inhibitors Plate_Cells->Treat_Inhibitors ATP_Assay ATP-based Assay Treat_Inhibitors->ATP_Assay Cell_Lysis Cell Lysis Treat_Inhibitors->Cell_Lysis IC50_Calc Calculate IC50 ATP_Assay->IC50_Calc SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Analyze_Phospho Analyze Phosphorylation Immunoblot->Analyze_Phospho

Caption: General experimental workflow for inhibitor comparison.

Conclusion and Future Directions

The collective evidence strongly supports the use of ERK inhibitors as a primary strategy to overcome acquired resistance to MEK inhibitors. By targeting the terminal node of the MAPK pathway, ERK inhibitors effectively abrogate the oncogenic signaling that resistant cells remain dependent on.[1][2]

Future research should focus on:

  • Combination Therapies: Preclinical studies suggest that combining MEK and ERK inhibitors can be synergistic and may even prevent the emergence of resistance.[1][7][8] However, potential toxicities need to be carefully managed in clinical settings.[7][9]

  • Identifying Biomarkers: Developing predictive biomarkers to identify patients most likely to benefit from ERK inhibitor therapy is crucial for clinical success.

  • Overcoming ERK Inhibitor Resistance: As with any targeted therapy, resistance to ERK inhibitors is likely to emerge.[6][10] Understanding these mechanisms will be critical for developing next-generation therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in pharmaceutical research and development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS No. 2231-66-5), ensuring compliance with safety regulations and best practices.

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the hazard profile of this compound. Safety data sheets indicate that this compound and structurally similar chemicals may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1] It is imperative to use appropriate personal protective equipment (PPE), including gloves, and eye/face protection, and to handle the compound in a well-ventilated area or a chemical fume hood.[2][3]

Disposal Protocol

The primary guideline for the disposal of this compound is to treat it as hazardous waste. It should be disposed of by sending it to an approved waste disposal plant.[4] Do not dispose of this chemical into drains or the environment.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste.

    • The container should be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any known hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow recommended storage conditions, which typically include a cool and dry place.[5]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Provide them with the safety data sheet and any other relevant information about the waste.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures in Case of a Spill

In the event of a spill, the area should be evacuated, and emergency procedures should be observed. Ensure adequate ventilation and eliminate all sources of ignition. The spilled material should be contained and collected using a liquid-absorbent material, such as Chemizorb®. The collected waste must then be disposed of as hazardous waste.

Quantitative Data Summary

At present, specific quantitative limits for the disposal of this compound are not publicly available. Disposal regulations are typically governed by local, state, and federal guidelines, which should be consulted through your institution's EHS department.

ParameterValueSource
CAS Number2231-66-5[4]
Recommended StorageCool, dry, well-ventilated place[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_contaminated Is the material contaminated? start->is_contaminated empty_container Is the container empty and clean? is_contaminated->empty_container No dispose_hazardous Dispose as Hazardous Chemical Waste is_contaminated->dispose_hazardous Yes empty_container->dispose_hazardous No consult_ehs Consult Institutional EHS for disposal of empty, clean container empty_container->consult_ehs Yes segregate Segregate and store in a labeled, sealed container dispose_hazardous->segregate contact_disposal Contact licensed waste disposal service segregate->contact_disposal end End: Waste properly disposed contact_disposal->end

Disposal decision workflow for the subject chemical.

References

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Reactant of Route 1
6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.